Tanomastat
Description
This compound is a biphenyl matrix metalloproteinase (MMP) inhibitor (MMPI) with potential antineoplastic activity. This compound inhibits MMP-2, MMP-3, and MMP-9, inhibiting extracellular matrix degradation and potentially inhibiting angiogenesis, tumor growth and invasion, and metastasis. MMPs consist of at least 18 zinc-containing endo-proteinases that are capable of degrading collagen and proteoglycan.
This compound is a small molecule drug with a maximum clinical trial phase of II.
an angiogenesis inhibitor with matrix metalloproteinase inhibitory activity
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGDPXECXQWBC-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870145 | |
| Record name | Tanomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179545-77-8 | |
| Record name | Tanomastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179545-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanomastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179545778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanomastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tanomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANOMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM1ZX94EXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tanomastat's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanomastat (formerly known as BAY 12-9566) is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs). By targeting a specific subset of these zinc-dependent endopeptidases, this compound disrupts key processes in cancer progression, including tumor growth, invasion, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound functions as a broad-spectrum MMP inhibitor, with a particularly high affinity for a select group of MMPs that are crucial for the degradation of the extracellular matrix (ECM). The primary targets of this compound include MMP-2 (gelatinase A), MMP-3 (stromelysin-1), MMP-9 (gelatinase B), and MMP-13 (collagenase-3)[1][2][3].
The inhibitory activity of this compound is concentration-dependent. The table below summarizes the key quantitative data regarding its inhibitory potency.
| Target MMP | Inhibition Constant (Ki) | IC50 | Key Functions in Cancer |
| MMP-2 | 11 nM[2] | - | Degradation of type IV collagen (a major component of the basement membrane), promotion of angiogenesis, and tumor invasion.[4][5] |
| MMP-3 | 143 nM[2] | - | Activation of other MMPs (e.g., pro-MMP-9), degradation of a wide range of ECM components, and promotion of tumor progression. |
| MMP-9 | 301 nM[2] | - | Degradation of type IV collagen, release of VEGF, and critical for tumor invasion and angiogenesis.[4][5] |
| MMP-13 | 1470 nM[2] | - | Degradation of fibrillar collagens (types I, II, III), facilitating cancer cell invasion and bone metastasis. |
| Endothelial Cell Invasion | - | 840 nM[2] | Inhibition of endothelial cell invasion through a reconstituted basement membrane. |
By binding to the active site of these MMPs, this compound prevents the breakdown of the ECM, a critical barrier to tumor cell dissemination. This inhibition directly impacts several key stages of cancer progression.
Inhibition of Tumor Invasion and Metastasis
The degradation of the ECM by MMPs is a prerequisite for cancer cells to break away from the primary tumor, invade surrounding tissues, and enter the vasculature to metastasize to distant organs. Preclinical studies have demonstrated this compound's ability to significantly reduce tumor invasion and metastasis. In a human breast cancer orthotopic model, oral administration of this compound (100 mg/kg daily) inhibited local tumor regrowth by 58% and reduced the number and volume of lung metastases by 57% and 88%, respectively[2].
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. MMPs play a crucial role in this process by degrading the basement membrane of existing vessels, allowing endothelial cells to migrate and proliferate. This compound has been shown to possess anti-angiogenic properties. In vitro, it inhibits the formation of tube-like structures by human endothelial cells[2]. In vivo studies using a Matrigel plug assay showed that oral administration of this compound inhibited basic fibroblast growth factor (bFGF)-induced angiogenesis[1].
Implicated Signaling Pathways
The inhibition of MMPs by this compound has downstream consequences on various intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and migration. While direct studies on this compound's specific effects on these pathways are limited, the known functions of its target MMPs allow for the inference of its likely impact.
Modulation of Growth Factor Signaling
MMPs can release and activate growth factors sequestered in the ECM, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β)[5]. By inhibiting MMPs, this compound can indirectly suppress the signaling cascades initiated by these growth factors. For instance, the inhibition of MMP-9 can reduce the bioavailability of VEGF, thereby dampening the pro-angiogenic signals mediated through VEGF receptors on endothelial cells.
Impact on Integrin-Mediated Signaling
MMPs can modulate the function of integrins, cell surface receptors that mediate cell-ECM adhesion and regulate intracellular signaling. By altering the ECM landscape, MMPs can influence integrin clustering and activation, which in turn affects pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways that control cell proliferation, survival, and migration. Inhibition of MMPs by this compound can therefore disrupt these pro-tumorigenic signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound.
MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of specific MMPs.
Materials:
-
Recombinant human MMP-2, MMP-3, MMP-9, and MMP-13
-
This compound
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the recombinant human MMP enzyme to each well.
-
Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage and determine the percent inhibition for each this compound concentration to calculate the IC50 value.
In Vitro Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit cancer cell invasion through an artificial basement membrane.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel (reconstituted basement membrane)
-
Cell culture medium (serum-free and with serum)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells and treat them with various concentrations of this compound or vehicle control.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in multiple fields of view using a microscope to determine the extent of invasion.
In Vivo Tumor Xenograft Study
This model evaluates the in vivo efficacy of this compound on tumor growth and metastasis.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., MDA-MB-435)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject human cancer cells into the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a daily basis.
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, sacrifice the mice and excise the primary tumors for weighing and histological analysis.
-
Examine relevant organs (e.g., lungs) for the presence and number of metastatic nodules.
Clinical Development and Future Directions
Phase I clinical trials of this compound (BAY 12-9566) in patients with solid malignancies established a recommended dose of 800 mg twice daily, which was associated with an acceptable toxicity profile. However, subsequent clinical trials in various cancers, including ovarian and pancreatic cancer, did not demonstrate a significant survival benefit, leading to the discontinuation of its development for these indications[3].
The failure of broad-spectrum MMP inhibitors in late-stage clinical trials has been attributed to several factors, including the dual role of some MMPs in both promoting and suppressing tumorigenesis, and the administration of these agents to patients with advanced, established metastatic disease rather than as an early intervention to prevent metastasis[1][3].
Despite these setbacks, the potent and specific inhibitory profile of this compound against key MMPs involved in cancer progression suggests that its therapeutic potential may be revisited in specific contexts. Future research could focus on:
-
Identifying patient populations with tumors that are highly dependent on the specific MMPs targeted by this compound.
-
Evaluating this compound in combination with other targeted therapies or immunotherapies.
-
Investigating its use as an adjuvant therapy in early-stage disease to prevent metastatic recurrence.
Conclusion
This compound is a well-characterized inhibitor of MMP-2, -3, -9, and -13, with demonstrated preclinical efficacy in reducing tumor growth, invasion, and angiogenesis. Its mechanism of action is centered on the prevention of ECM degradation, which in turn is inferred to disrupt key signaling pathways that drive cancer progression. While clinical development has been challenging, a deeper understanding of the nuanced roles of individual MMPs in different cancer types and stages may yet reveal a therapeutic niche for this potent agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation of this compound and other MMP inhibitors in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
Tanomastat's Target Specificity Among Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tanomastat (BAY 12-9566), a non-peptidic biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor. It details its target specificity, the experimental protocols used to determine its inhibitory activity, and visual representations of its mechanism and evaluation workflows.
Core Mechanism of Action
This compound is an orally bioavailable MMP inhibitor that functions through a zinc-binding carboxyl group.[1] The catalytic activity of MMPs is dependent on a zinc ion located in their active site.[2][3][4] this compound inhibits these enzymes by chelating this essential zinc ion, thereby preventing the binding and degradation of extracellular matrix (ECM) components.[2] The structural similarities across the catalytic domains of different MMPs have historically made the development of highly selective inhibitors challenging.[4]
Quantitative Target Specificity
This compound exhibits a distinct selectivity profile among the various MMPs. Its inhibitory potency, typically measured by the inhibition constant (Kᵢ), varies significantly across the MMP family. Lower Kᵢ values indicate stronger inhibition. The compound shows the highest affinity for MMP-2.
The table below summarizes the known Kᵢ values for this compound against several key MMPs.
| MMP Target | Inhibition Constant (Kᵢ) in nM | Reference |
| MMP-2 (Gelatinase A) | 11 | [1] |
| MMP-3 (Stromelysin-1) | 143 | [1] |
| MMP-9 (Gelatinase B) | 301 | [1] |
| MMP-13 (Collagenase-3) | 1470 | [1] |
Additionally, studies have reported that this compound inhibits MMP-2, MMP-3, MMP-9, and MMP-13, but does not inhibit MMP-1.[3] Other reports confirm its inhibitory effects on MMP-2, MMP-3, MMP-9, and MMP-14.[5]
Experimental Protocols
The determination of inhibitory constants such as Kᵢ and IC₅₀ is crucial for characterizing the potency and selectivity of MMP inhibitors. A common method is the fluorogenic substrate assay.
Protocol: Fluorogenic Assay for MMP Inhibition
This protocol outlines a typical procedure for measuring the inhibitory activity of this compound against a specific MMP.
1. Materials and Reagents:
- Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- This compound (or other test inhibitor)
- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
- 96-well black microplates
- Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate)
2. Procedure:
- Enzyme Preparation: Reconstitute and dilute the recombinant MMP to a final concentration within the linear range of the assay.
- Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A wide concentration range is used to determine the IC₅₀ value (e.g., 0.1 nM to 10 µM).
- Assay Reaction:
- To each well of the 96-well plate, add the assay buffer.
- Add the serially diluted this compound to the appropriate wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (substrate, no enzyme).
- Add the diluted MMP enzyme to all wells except the negative control.
- Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.
- Data Analysis:
- Calculate the reaction rates (slopes of the fluorescence vs. time curves).
- Plot the reaction rates against the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
- The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis constant (Kₘ).
Visualizations
Diagram 1: this compound Inhibitory Specificity
Caption: Relative inhibitory potency of this compound against various MMPs.
Diagram 2: Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining MMP inhibitory activity using a fluorogenic assay.
Diagram 3: Simplified MMP Signaling and Inhibition
Caption: Mechanism of MMP-mediated signaling and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Tanomastat: A Technical Guide to its Role in the Inhibition of Angiogenesis and Metastasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanomastat (BAY 12-9566) is a non-peptidic, biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor with demonstrated anti-angiogenic and anti-metastatic properties. By selectively targeting key MMPs, this compound disrupts the enzymatic degradation of the extracellular matrix (ECM), a critical process in tumor progression. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's preclinical profile and its potential as a therapeutic agent.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound functions as a potent inhibitor of several members of the matrix metalloproteinase family, a group of zinc-dependent endopeptidases responsible for the degradation of ECM components. The enzymatic activity of MMPs is crucial for cancer cells to break through basement membranes and invade surrounding tissues, a prerequisite for both local invasion and distant metastasis. Furthermore, MMPs play a pivotal role in angiogenesis by releasing pro-angiogenic factors sequestered within the ECM and by remodeling the matrix to facilitate endothelial cell migration and tube formation.
This compound exhibits inhibitory activity against a specific subset of MMPs, thereby interfering with these pathological processes. Its primary targets include MMP-2 (Gelatinase A), MMP-3 (Stromelysin-1), MMP-8 (Neutrophil Collagenase), MMP-9 (Gelatinase B), and MMP-13 (Collagenase-3). By binding to the zinc ion in the active site of these enzymes, this compound blocks their proteolytic activity.
Quantitative Data on this compound's Inhibitory Activity and Efficacy
The following tables summarize the quantitative data on this compound's inhibitory potency against various MMPs and its efficacy in preclinical models of angiogenesis and metastasis.
Table 1: In Vitro Inhibitory Potency of this compound against Key MMPs
| MMP Target | Inhibition Constant (Ki) (nM) | 50% Inhibitory Concentration (IC50) (nM) |
| MMP-2 | 11 | - |
| MMP-3 | 143 | - |
| MMP-9 | 301 | - |
| MMP-13 | 1470 | - |
Table 2: In Vitro Anti-Angiogenic and Anti-Invasive Activity of this compound
| Assay | Cell Type | Endpoint | IC50 (nM) |
| Matrix Invasion | Endothelial Cells | Prevention of matrix invasion | 840 |
| Tube Formation | Endothelial Cells | Complete inhibition of tubule formation | 15,000 - 100,000 |
Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Animal Model | Treatment | Endpoint | Result |
| Mouse Mammary Carcinoma | 100 mg/kg; p.o.; daily for 7 weeks | Local tumor regrowth | 58% inhibition |
| Mouse Mammary Carcinoma | 100 mg/kg; p.o.; daily for 7 weeks | Number of lung metastases | 57% inhibition |
| Mouse Mammary Carcinoma | 100 mg/kg; p.o.; daily for 7 weeks | Volume of lung metastases | 88% inhibition |
Signaling Pathways and Molecular Interactions
This compound's anti-angiogenic and anti-metastatic effects stem from its ability to disrupt key signaling pathways that are dependent on MMP activity. A critical intersection is the interplay between MMPs and the Vascular Endothelial Growth Factor (VEGF) signaling cascade.
This compound's Impact on the MMP-VEGF Axis in Angiogenesis
MMPs, particularly MMP-9, play a crucial role in making VEGF bioavailable to its receptor, VEGFR2, on endothelial cells. VEGF is often sequestered in the ECM through its binding to heparan sulfate (B86663) proteoglycans. MMP-9 can cleave these proteoglycans, releasing VEGF and allowing it to bind to and activate VEGFR2. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival – all key events in angiogenesis. This compound, by inhibiting MMP-9, prevents this release of sequestered VEGF, thereby dampening the pro-angiogenic signal.
Role of this compound in Inhibiting Metastasis
The process of metastasis is a multi-step cascade that heavily relies on the proteolytic activity of MMPs. Cancer cells must first degrade the basement membrane and surrounding ECM to invade local tissues. Subsequently, they intravasate into the bloodstream or lymphatic system, survive in circulation, and finally extravasate into a distant organ to form a secondary tumor. MMP-2 and MMP-9 are particularly implicated in the breakdown of type IV collagen, a major component of basement membranes. By inhibiting these MMPs, this compound directly impedes the initial invasive steps of metastasis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other MMP inhibitors are provided below.
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a layer of extracellular matrix, mimicking the invasive process.
-
Materials:
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
Cancer cell line of interest
-
This compound or other test compounds
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
-
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the chambers for a period sufficient for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
-
In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Materials:
-
Matrigel or other basement membrane extract
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
This compound or other test compounds
-
96-well plate
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C.
-
Harvest and resuspend HUVECs in medium containing various concentrations of this compound, vehicle control, and/or pro-angiogenic factors (e.g., VEGF).
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate for a period sufficient for tube formation (e.g., 4-18 hours) at 37°C.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
-
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This in vivo assay evaluates the formation of new blood vessels into a subcutaneous implant of Matrigel.
-
Materials:
-
Matrigel (growth factor-reduced)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound or other test compounds
-
Immunodeficient mice (e.g., nude or SCID)
-
Heparin
-
-
Protocol:
-
Thaw Matrigel on ice and mix with heparin and pro-angiogenic factors.
-
Incorporate this compound or vehicle control into the Matrigel mixture.
-
Inject the liquid Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Alternatively, administer this compound systemically (e.g., oral gavage) daily.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a colorimetric assay (e.g., Drabkin's reagent) to assess blood vessel perfusion.
-
Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) followed by quantification of microvessel density (MVD).
-
-
Experimental and Preclinical Evaluation Workflow
The preclinical evaluation of an MMP inhibitor like this compound typically follows a structured workflow to establish its efficacy and safety profile before consideration for clinical trials.
Conclusion
This compound demonstrates significant potential as an anti-angiogenic and anti-metastatic agent through its targeted inhibition of key matrix metalloproteinases. The preclinical data robustly support its mechanism of action, which involves the disruption of ECM degradation and the modulation of critical signaling pathways such as the MMP-VEGF axis. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for further research and development of this compound and other MMP inhibitors. While early clinical trials with broad-spectrum MMP inhibitors yielded disappointing results, the improved selectivity profile of compounds like this compound warrants continued investigation, particularly in well-defined patient populations and potentially in combination with other therapeutic modalities. The comprehensive understanding of its preclinical characteristics is paramount for designing future studies that can unlock its full therapeutic potential.
The Biphenyl Core of Tanomastat: A Technical Guide to its Structure, Function, and Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2] Central to its molecular architecture and inhibitory activity is a biphenyl (B1667301) structure, which plays a crucial role in the molecule's interaction with the active site of these zinc-dependent endopeptidases.[3][4] MMPs are key regulators of the extracellular matrix (ECM) and are implicated in a variety of physiological and pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][4][5] Consequently, the development of MMP inhibitors like this compound has been a significant focus of anticancer drug discovery.[6] This in-depth technical guide explores the biphenyl structure of this compound, detailing its chemical properties, mechanism of action, structure-activity relationship, and the experimental methodologies used to characterize its function.
Chemical and Physical Properties of this compound
This compound is chemically identified as (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid.[6] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid | [6] |
| Synonyms | BAY 12-9566 | [2][6] |
| CAS Number | 179545-77-8 | [6] |
| Chemical Formula | C₂₃H₁₉ClO₃S | [6] |
| Molar Mass | 410.91 g/mol | [6] |
| Appearance | Not specified in search results | |
| Solubility | Soluble in DMSO |
Mechanism of Action and the Role of the Biphenyl Structure
This compound functions as a competitive inhibitor of MMPs by chelating the catalytic zinc ion in the enzyme's active site via its carboxyl group.[1][2] The biphenyl moiety of this compound is a critical component for its binding affinity and selectivity. It occupies the S1' pocket of the MMP active site, a deep, hydrophobic pocket that plays a significant role in substrate recognition. The interactions between the biphenyl group and the hydrophobic residues lining the S1' pocket contribute significantly to the overall binding energy and inhibitory potency of the molecule.
The 4'-chloro substituent on the biphenyl ring is believed to enhance these hydrophobic interactions and contribute to the inhibitor's potency and pharmacokinetic profile. The specific stereochemistry at the C2 position is also crucial for the correct orientation of the zinc-binding group and the biphenyl moiety within the active site.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several MMPs. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the efficacy of an inhibitor.
| MMP Target | Ki (nM) | IC50 (nM) | Reference(s) |
| MMP-2 (Gelatinase A) | 11 | - | [2] |
| MMP-3 (Stromelysin 1) | 143 | - | [2] |
| MMP-9 (Gelatinase B) | 301 | - | [2] |
| MMP-13 (Collagenase 3) | 1470 | - | [2] |
| Endothelial Cell Invasion | - | 840 | [2][5] |
Structure-Activity Relationship of the Biphenyl Moiety
The biphenyl core of this compound is a key determinant of its inhibitory activity. The following diagram illustrates the logical relationships between the structural features of the biphenyl moiety and its role in MMP inhibition.
Caption: Logical flow of this compound's structure-activity relationship.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
MMP Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of a specific MMP.
Workflow Diagram:
Caption: Workflow for the fluorogenic MMP inhibition assay.
Materials:
-
Purified recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the purified MMP enzyme to each well to a final concentration within the linear range of the assay.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm/393 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell Invasion Assay (Matrigel)
This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane extract (Matrigel).
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Matrigel™ Basement Membrane Matrix
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
Cell culture medium (serum-free and serum-containing)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper chamber of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Culture cancer cells and serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
In Vitro Angiogenesis Assay (Tube Formation)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures (tubes) on a Matrigel substrate.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Matrigel™ Basement Membrane Matrix
-
Endothelial cell growth medium
-
96-well plate
Procedure:
-
Thaw Matrigel on ice and use it to coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or a vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for tube formation (e.g., 6-18 hours).
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition of tube formation compared to the vehicle control.
Signaling Pathways Affected by this compound
By inhibiting MMPs, this compound indirectly influences several downstream signaling pathways that are crucial for tumor progression. The degradation of the extracellular matrix by MMPs can release growth factors and create a microenvironment conducive to cell proliferation, migration, and angiogenesis.
MMP-2 in Angiogenesis
MMP-2 plays a significant role in angiogenesis by degrading basement membrane components, allowing endothelial cells to migrate and form new blood vessels.[1] It can also modulate the activity of growth factors like VEGF. This compound's inhibition of MMP-2 can disrupt these processes.
Caption: this compound inhibits MMP-2, disrupting angiogenesis.
MMP-9 in Tumor Cell Invasion
MMP-9 is strongly associated with tumor cell invasion and metastasis. It degrades type IV collagen, a major component of the basement membrane, thereby facilitating the escape of tumor cells from the primary tumor site. By inhibiting MMP-9, this compound can impede this critical step in metastasis.
Caption: this compound inhibits MMP-9, reducing tumor cell invasion.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, based on the synthesis of structurally similar biphenyl compounds, such as the fungicide Boscalid, a plausible synthetic route can be proposed.[3] This would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to construct the core biphenyl structure, followed by several steps to introduce the butanoic acid side chain with the correct stereochemistry.
A likely key step would be the coupling of a suitable boronic acid or ester derivative of one phenyl ring with a halide derivative of the other. For instance, a Suzuki coupling between 4-chlorophenylboronic acid and a derivative of 4-bromoacetophenone could form the 4-(4'-chlorobiphenyl) ketone core. Subsequent chemical transformations would be required to elaborate the butanoic acid side chain with the desired stereocenter and the phenylsulfanylmethyl group.
Conclusion
The biphenyl structure of this compound is integral to its function as a potent inhibitor of matrix metalloproteinases. Its hydrophobic nature allows for strong interactions within the S1' pocket of the enzyme's active site, leading to high-affinity binding and effective inhibition of ECM degradation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other biphenyl-based MMP inhibitors. While a specific synthesis protocol remains elusive from public-facing documents, the proposed synthetic strategies offer a logical approach to its construction. A thorough understanding of the biphenyl core's role in the structure and function of this compound is essential for the design and development of next-generation MMP inhibitors with improved efficacy and selectivity for therapeutic applications in oncology and other diseases driven by aberrant MMP activity.
References
- 1. US20210000119A1 - Synthesis and anti-cancer activity of communesin alkaloids - Google Patents [patents.google.com]
- 2. Boscalid - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
Tanomastat: A Technical Guide to its Impact on Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its degradation is a critical process in physiological events such as tissue remodeling, wound healing, and angiogenesis. However, dysregulated ECM degradation is a hallmark of various pathological conditions, including cancer metastasis, arthritis, and fibrosis. A key family of enzymes responsible for ECM breakdown is the matrix metalloproteinases (MMPs), zinc-dependent endopeptidases capable of degrading various ECM components like collagens, laminins, and proteoglycans.[1][2][3]
Tanomastat (BAY 12-9566) is an orally bioavailable, non-peptidic, biphenyl (B1667301) matrix metalloproteinase inhibitor.[4][5] It functions by chelating the zinc ion within the active site of MMPs through its carboxyl group, thereby inhibiting their enzymatic activity.[4][5] This guide provides an in-depth technical overview of this compound's effect on extracellular matrix degradation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on ECM degradation by targeting matrix metalloproteinases. The overexpression of MMPs is associated with the remodeling of the ECM, which in turn releases growth factors and creates a microenvironment conducive to tumor survival and proliferation.[5] MMPs are synthesized as inactive zymogens (pro-MMPs) and require activation, often through proteolytic cleavage, to become active enzymes capable of degrading the ECM.[5][6] this compound, as a direct inhibitor, binds to the active site of several MMPs, preventing the breakdown of the extracellular matrix.
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound as an MMP inhibitor has been quantified through various in vitro assays, determining its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| MMP Target | Inhibition Constant (Ki) in nM | Reference |
| MMP-2 | 11 | [4] |
| MMP-3 | 143 | [4] |
| MMP-9 | 301 | [4] |
| MMP-13 | 1470 | [4] |
| Activity Assessed | Half-Maximal Inhibitory Concentration (IC50) | Reference |
| Prevention of matrix invasion by endothelial cells | 840 nM | [4] |
| Inhibition of MMP-9 in MDA-MB 231 breast cancer cells | 3.8 ± 0.7 nM (for a different MMP inhibitor, for context) | [5] |
| Inhibition of MMP-9 in Caco-2 colon cancer cells | 3.3 ± 0.5 nM (for a different MMP inhibitor, for context) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on ECM degradation.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay is commonly used to determine the IC50 or Ki values of MMP inhibitors like this compound.[2][7]
-
Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.
-
Materials:
-
Recombinant human MMPs (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)
-
This compound
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and a vehicle control (e.g., DMSO).
-
Add the recombinant MMP to each well to a final concentration in the low nanomolar range.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[8]
-
Principle: Proteins in a sample are separated by size using SDS-PAGE. The polyacrylamide gel is co-polymerized with gelatin. After electrophoresis, the SDS is removed by washing, allowing the MMPs to renature and digest the gelatin in the gel. The gel is then stained with a protein stain (e.g., Coomassie Brilliant Blue). Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Materials:
-
Cell lysates or conditioned media containing MMPs
-
Polyacrylamide gel containing gelatin
-
SDS-PAGE running buffer
-
Renaturing buffer (e.g., Triton X-100 in Tris-HCl)
-
Developing buffer (e.g., Tris-HCl, CaCl2, NaCl)
-
Staining solution (Coomassie Brilliant Blue)
-
Destaining solution
-
-
Procedure:
-
Prepare cell lysates or collect conditioned media from cells treated with and without this compound.
-
Mix the samples with a non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin digestion.
-
Stain the gel with Coomassie Brilliant Blue and then destain it.
-
Visualize and quantify the clear bands, which represent MMP activity. A reduction in the intensity of these bands in this compound-treated samples indicates inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of ECM degradation by MMPs and inhibition by this compound.
Caption: Experimental workflow for the in vitro MMP inhibition assay.
Caption: Experimental workflow for gelatin zymography.
Clinical Perspective and Conclusion
This compound has been evaluated in several clinical trials for its anti-cancer properties. Phase I studies established a recommended dose and demonstrated that the drug was generally well-tolerated.[5] However, subsequent Phase III trials in patients with various cancers, including small-cell lung cancer, ovarian cancer, and pancreatic adenocarcinoma, did not show a significant improvement in progression-free or overall survival compared to standard therapies.[5][9][10] While this compound effectively inhibits MMPs, its lack of clinical efficacy in late-stage cancers highlights the complexity of tumor biology and the potential for redundant pathways in promoting metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do invadopodia degrade the extracellular matrix? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Tanomastat: A Technical Guide to a Novel Anti-Enterovirus Strategy
For Immediate Release
WHITE PAPER
A Comprehensive Analysis of the Preclinical Discovery of Tanomastat's Broad-Spectrum Antiviral Properties Against Human Enteroviruses
Audience: Researchers, scientists, and drug development professionals.
Abstract
Global outbreaks of human enterovirus infections, particularly those caused by neurotropic strains like Enterovirus A71 (EV-A71), present a significant and ongoing public health challenge. With a scarcity of approved antiviral therapies, there is a critical need for novel therapeutic agents. This whitepaper details the preclinical discovery and characterization of this compound, a matrix metalloproteinase (MMP) inhibitor, as a potent, broad-spectrum anti-enterovirus agent. Originally developed for oncology, this compound has been identified through a comprehensive virtual screening and has demonstrated a dual mechanism of action against enteroviruses. This document provides an in-depth guide to the quantitative data, experimental methodologies, and proposed mechanisms underlying this compound's antiviral efficacy, offering a foundational resource for further research and development in this promising area.
Introduction: The Unmet Need in Enterovirus Therapeutics
Human enteroviruses, a genus within the Picornaviridae family, encompass a wide range of pathogens responsible for a variety of diseases, from mild respiratory illnesses to severe and life-threatening conditions like hand, foot, and mouth disease (HFMD), myocarditis, and acute flaccid myelitis.[1] Despite their significant global impact, there are currently no FDA-approved antiviral drugs for treating enterovirus infections.[1] This therapeutic gap underscores the urgency of identifying and developing new antiviral agents.
Drug repurposing offers an accelerated pathway for antiviral discovery by leveraging compounds with established safety profiles. This approach led to the investigation of this compound, a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) that has undergone clinical trials for cancer therapy.[2][3] While MMPs are primarily known for their role in extracellular matrix remodeling, they are also implicated in the inflammatory processes associated with viral infections.[4][5] Various viruses, including enteroviruses, can modulate host MMP activity to facilitate their replication and spread.[6] This biological rationale, combined with advanced computational screening, pinpointed this compound as a candidate for antiviral investigation.[2][7]
Recent groundbreaking research has confirmed that this compound exhibits potent, dose-dependent inhibition of a broad range of human enteroviruses in vitro and confers significant protection in in vivo models of EV-A71 infection.[2][7] This document serves as a technical guide to these pivotal findings.
Quantitative Assessment of Antiviral Activity
The antiviral efficacy of this compound was rigorously evaluated against a panel of clinically relevant human enteroviruses. The key parameters determined were the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50), and the resulting selectivity index (SI = CC50/IC50), which indicates the therapeutic window of the compound. All assays were conducted in human rhabdomyosarcoma (RD) cells, which are highly permissive to enterovirus infection.[8]
Table 1: In Vitro Antiviral Activity of this compound Against Various Enterovirus A Strains
| Virus Strain | Virus Genotype/Species | CC50 (μM) | IC50 (μM) | Selectivity Index (SI) |
| EV-A71 | Enterovirus A | 81.39 | 18.12 | 4.49 |
| EV-A71 (Strain H) | Enterovirus A | 81.39 | 23.78 | 3.42 |
| EV-A71 (Genotype B5) | Enterovirus A | 81.39 | 11.44 | 7.11 |
| EV-A71 (Genotype C4) | Enterovirus A | 81.39 | 1.945 | 41.85 |
| Coxsackievirus A6 (CV-A6) | Enterovirus A | 81.39 | 14.58 | 5.58 |
| Coxsackievirus A16 (CV-A16) | Enterovirus A | 81.39 | 4.285 | 18.99 |
| Coxsackievirus A24 (CV-A24) | Enterovirus C | 81.39 | 4.4 | 18.5 |
Data summarized from a recent study on this compound's anti-enterovirus activity.[8][9]
Table 2: Broad-Spectrum Efficacy of this compound Against Other Enterovirus Species
| Virus Strain | Virus Species | CC50 (μM) | IC50 (μM) | Selectivity Index (SI) |
| Coxsackievirus B5 (CV-B5) | Enterovirus B | 81.39 | 9.270 | 8.78 |
| Echovirus 7 (ECHO-7) | Enterovirus B | 81.39 | 1.888 | 43.1 |
| Enterovirus D68 (EV-D68) | Enterovirus D | 81.39 | 0.3843 | 211.79 |
Data summarized from a recent study on this compound's anti-enterovirus activity.[8][9]
In a lethal challenge model using neonatal BALB/c mice infected with EV-A71, orally administered this compound demonstrated a significant protective effect, with an 85% survival rate in the treated group compared to the control group.[2][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antiviral properties of this compound.
Identification of this compound through Virtual Screening
A comprehensive pharmacophore- and molecular docking-based virtual screen was employed to identify potential inhibitors of EV-A71 from a drug database.[3][10][11][12][13]
-
Protein Modeling: Crystal structures of key EV-A71 viral proteins, including the capsid protein VP1-4, 3C protease, and 3D polymerase, were obtained from the Protein Data Bank (PDB).[2]
-
Pharmacophore Generation: Electronic pharmacophores (e-Pharmacophores) were generated from the protein-ligand complex structures. These models define the essential 3D arrangement of chemical features necessary for biological activity.
-
Database Screening: A drug database (e.g., Drugbank) was screened against the generated e-Pharmacophores. Compounds were ranked based on a fitness score, indicating the quality of the match between the compound's conformation and the pharmacophore model.
-
Molecular Docking: The top-ranking hits from the pharmacophore screen were then subjected to molecular docking simulations to predict their binding affinity and pose within the active sites of the target viral proteins. Docking scores were used to further prioritize candidates.
-
Hit Selection: this compound was selected as a lead candidate for further in vitro and in vivo evaluation based on its high ranking in both screening methodologies.
In Vitro Antiviral Assays
-
Cell Seeding: RD cells were seeded in 96-well plates.[9]
-
Compound Treatment: Cells were treated with a range of this compound concentrations (e.g., 10 μM to 200 μM) or a vehicle control (0.1% DMSO) for 12 hours at 37°C.[9]
-
Viability Reagent: After incubation, the compound-containing medium was removed, and alamarBlue™ Cell Viability Reagent (diluted 1:10) was added to each well.[9]
-
Incubation and Measurement: Plates were incubated for up to 4 hours, and fluorescence intensity was measured at an excitation/emission of 570/600 nm.[9]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated by plotting the percentage of cell viability against the drug concentration using non-linear regression analysis.[9]
-
Cell Seeding: RD cells were seeded in 24-well plates.[9]
-
Infection: Confluent cell monolayers were infected with 10-fold serial dilutions of the virus suspension for 1 hour at 37°C.[9]
-
Agarose Overlay: The inoculum was removed, and cells were overlaid with a medium containing 0.5% agarose.[9]
-
Incubation: Plates were incubated at 37°C until viral plaques were visible (typically 2-3 days).
-
Staining: Cells were fixed with 4% paraformaldehyde and stained with 1% crystal violet solution.[9]
-
Quantification: Plaques were counted manually, and the viral titer was calculated in plaque-forming units per milliliter (PFU/mL).[9]
-
Infection: RD cells in 96- or 24-well plates were infected with the target enterovirus at a multiplicity of infection (M.O.I.) of 1 for 1 hour.[9]
-
Compound Treatment: The inoculum was removed, and the cells were washed with PBS. Medium containing various non-cytotoxic concentrations of this compound (e.g., 1 μM to 50 μM) or vehicle control was added.[9]
-
Incubation: Plates were incubated for 12 hours at 37°C.[9]
-
Harvesting: The plates were subjected to a freeze-thaw cycle to lyse the cells and release the virus progeny.[9]
-
Titer Determination: The total infectious viral titers in the lysates were determined using the viral plaque assay described above.[9]
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was determined by plotting the viral titer against the drug concentration using non-linear regression.[9]
This assay helps to pinpoint the stage of the viral replication cycle targeted by the drug.[14]
-
Infection: RD cells were infected with EV-A71 (M.O.I. of 1) for 1 hour.[9]
-
Staggered Treatment: this compound (at a fixed concentration, e.g., 25 μM) was added to the infected cells at different time points post-infection (e.g., 0, 2, 4, 6, 8, and 10 hours).[9]
-
Harvesting and Titration: All samples were harvested at a fixed endpoint (e.g., 12 hours post-infection), and viral titers were determined by plaque assay.[9]
-
Analysis: The results indicate the time window during which the virus is most susceptible to the drug. For this compound, maximal efficacy was observed when added between 0 and 2 hours post-infection, suggesting it targets an early stage of the replication cycle.[15]
In Vivo Efficacy Model
-
Animal Model: Five-day-old BALB/c neonatal mice were used.[2]
-
Infection: Mice were challenged with a lethal dose of EV-A71.
-
Treatment: this compound (e.g., 10 mg/kg and 30 mg/kg) or a vehicle control was administered daily via oral gavage for six days.[2]
-
Monitoring: The percent survival, body weight, and clinical scores (based on activity, breathing, movement, etc.) were recorded daily for up to 15 days.[2]
-
Efficacy Assessment: The protective therapeutic effect was determined by comparing the survival rates and clinical outcomes between the treated and control groups.
Mechanism of Antiviral Action
This compound was found to exert its anti-enterovirus effects through a novel, dual-stage mechanism, targeting both the early and late phases of the viral replication cycle.
Stage 1: Inhibition of Viral Capsid Dissociation
Time-course studies revealed that this compound is most effective during the initial hours of infection.[7] Further investigation through co-infection and virus internalization assays indicated that this compound likely binds directly to the EV-A71 virus particle, rather than acting on host cell receptors.[15] Live virus particle tracking and molecular docking simulations suggest that this compound binds to the hydrophobic pocket of the VP1 capsid protein.[7] This interaction is proposed to stabilize the viral capsid, thereby impeding the conformational changes necessary for uncoating and the release of the viral RNA genome into the host cell cytoplasm.[2][7]
Stage 2: Inhibition of Viral RNA Replication
To investigate effects beyond the entry stage, experiments were conducted using replication-competent EV-A71 replicons, which bypass the need for viral entry. These studies demonstrated that this compound also inhibits viral RNA replication.[7] This suggests a second, intracellular target for this compound, distinct from its effect on the viral capsid. The precise molecular target within the viral replication complex is a subject of ongoing investigation.
Potential Modulation of Host Signaling Pathways
While direct antiviral mechanisms have been clearly demonstrated, this compound's primary function as an MMP inhibitor suggests potential indirect effects through the modulation of host cell signaling pathways. Enterovirus infections are known to activate pro-inflammatory pathways such as NF-κB and MAPK (including JNK and p38) to facilitate their replication and spread.[8][9] MMPs, in turn, can be regulated by and can regulate these same pathways.[16][17][18] It is hypothesized that by inhibiting MMPs, this compound may disrupt this virus-host interplay, potentially reducing the inflammatory response and creating a less favorable environment for viral replication. This represents a promising avenue for future research.
Conclusion and Future Directions
The discovery of this compound's potent anti-enterovirus activity marks a significant advancement in the search for effective treatments for these widespread and often dangerous infections. Its dual mechanism of action, targeting both viral uncoating and RNA replication, presents a high barrier to the development of viral resistance. The extensive preclinical data, including broad-spectrum in vitro efficacy and significant in vivo protection, establish this compound as a highly promising candidate for further development.
Future research should focus on:
-
Elucidating the precise molecular target of this compound within the viral RNA replication complex.
-
Investigating the role of MMP inhibition in the overall antiviral effect and exploring the modulation of host signaling pathways like NF-κB and MAPK.
-
Conducting further preclinical studies to optimize dosing and assess efficacy against a wider range of clinically relevant enterovirus strains.
-
Evaluating the potential for combination therapy with other antiviral agents to enhance efficacy and prevent resistance.
Given its established safety profile in human clinical trials for other indications, this compound is well-positioned for accelerated clinical investigation as a much-needed therapeutic for human enterovirus infections.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The paradox of matrix metalloproteinases in infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinases and tissue inhibitors of metalloproteinases in coxsackievirus-induced myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of JNK1/2 and p38 MAPK signaling pathways promotes enterovirus 71 infection in immature dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential gene expressions of the MAPK signaling pathway in enterovirus 71-infected rhabdomyosarcoma cells | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 10. Virus-induced p38 MAPK activation facilitates viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterovirus 71 2C protein inhibits TNF-α-mediated activation of NF-κB by suppressing IκB kinase β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cordycepin inhibits TPA-induced matrix metalloproteinase-9 expression by suppressing the MAPK/AP-1 pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MMP-9 Inhibition Downregulates Radiation-induced NF-κ Activity Leading to Apoptosis in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The inhibition of MAPK pathway is correlated with down-regulation of MMP-9 secretion induced by TNF-alpha in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF kappa B and Matrix Metalloproteinase induced Receptor Cleavage in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Tanomastat: A Broad-Spectrum Inhibitor of Enteroviruses with a Dual Mechanism of Action
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Human enteroviruses represent a significant global health concern, responsible for a wide range of diseases from mild illnesses to severe neurological complications. The lack of approved broad-spectrum antiviral therapies underscores the urgent need for novel drug development. This document details the preclinical efficacy and mechanism of action of Tanomastat, a repurposed drug identified as a potent, broad-spectrum inhibitor of human enteroviruses. Through a dual mechanism, this compound disrupts both early and late stages of the viral replication cycle by impeding viral capsid dissociation and inhibiting viral RNA replication. This whitepaper provides a comprehensive overview of the in vitro and in vivo data, detailed experimental methodologies, and the molecular pathways associated with this compound's antiviral activity.
Introduction
Enteroviruses, belonging to the Picornaviridae family, encompass a diverse group of RNA viruses, including polioviruses, coxsackieviruses, echoviruses, and enterovirus A71 (EV-A71). EV-A71, in particular, is a neurotropic virus of significant clinical importance due to its association with global cyclical outbreaks of hand, foot, and mouth disease and severe neurological complications.[1][2] Despite the significant disease burden, there are currently no internationally approved antiviral drugs for the treatment of enterovirus infections.[1]
Drug repurposing offers an accelerated pathway for identifying new antiviral agents. Through a comprehensive virtual screening of existing drug libraries, this compound has emerged as a promising candidate.[1][2] This document synthesizes the key findings on this compound's efficacy against a broad range of enteroviruses and elucidates its multi-targeted mechanism of action.
In Vitro Efficacy of this compound
This compound has demonstrated dose-dependent inhibition of a wide array of enteroviruses, spanning species A, B, C, and D.[1][2] The antiviral activity was assessed in human rhabdomyosarcoma (RD) cells, which are highly permissive to enterovirus infection.[3]
Cytotoxicity Profile
The cytotoxicity of this compound was evaluated in RD cells to determine the concentration range suitable for antiviral testing. The 50% cytotoxic concentration (CC50) was determined to be 81.39 μM.[4][5] A cell viability threshold of 80% was maintained at concentrations up to 60 μM, indicating a favorable safety profile for in vitro studies.[3][5]
Broad-Spectrum Antiviral Activity
This compound exhibited potent inhibitory effects against various strains of EV-A71 and other clinically significant enteroviruses. The 50% inhibitory concentration (IC50) and selectivity index (SI = CC50/IC50) were calculated to quantify its antiviral potency and therapeutic window.[4][5]
| Enterovirus Species | Virus Strain/Genotype | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Enterovirus A | EV-A71 (BrCr) | 18.12 | 81.39 | 4.49 | [4][5] |
| EV-A71 (Strain H) | 23.78 | 81.39 | 3.42 | [5] | |
| EV-A71 (Genotype B5) | 11.44 | 81.39 | 7.11 | [5] | |
| EV-A71 (Genotype C4) | 1.945 | 81.39 | 41.85 | [5] | |
| Coxsackievirus A6 (CV-A6) | 14.58 | 81.39 | 5.58 | [5] | |
| Coxsackievirus A16 (CV-A16) | 4.285 | 81.39 | 18.99 | [5] | |
| Enterovirus B | Coxsackievirus B5 (CV-B5) | 9.270 | 81.39 | 8.78 | [5] |
| Echovirus 7 (ECHO-7) | 1.888 | 81.39 | 43.1 | [5] | |
| Enterovirus C | Coxsackievirus A24 (CV-A24) | 4.4 | 81.39 | 18.5 | [5] |
| Enterovirus D | Enterovirus D68 (EV-D68) | 0.3843 | 81.39 | 211.79 | [5] |
| Table 1: In Vitro Antiviral Activity of this compound Against a Panel of Human Enteroviruses. |
Mechanism of Action: A Dual-Pronged Attack
Time-course studies revealed that this compound's primary inhibitory activity occurs within the early stages of the EV-A71 replication cycle, specifically between 0 and 2 hours post-infection.[1][3] Further mechanistic investigations identified a dual mode of action, targeting both viral entry and RNA replication.[1][2][4]
Inhibition of Viral Capsid Dissociation
Live virus particle tracking and molecular docking predictions suggest that this compound binds to the hydrophobic pocket of the VP1 capsid protein.[1][2][4] This interaction is believed to stabilize the viral capsid, thereby impeding its dissociation and the subsequent release of the viral genome into the host cell cytoplasm.[1][4] This mechanism is a known strategy for other capsid-binding inhibitors that effectively block enterovirus infection.[6][7]
Inhibition of Viral RNA Replication
To investigate this compound's effects on later stages of the viral life cycle, bypassing the entry inhibition, researchers utilized EV-A71 replicons.[1][2] These replicons are self-replicating RNA molecules that contain the viral replication machinery but lack the structural proteins necessary for forming new virions. Experiments with both replication-competent and replication-defective replicons demonstrated that this compound also inhibits viral RNA replication.[1][2] However, it does not affect the internal ribosome entry site (IRES)-mediated translation of the viral polyprotein.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutation in Enterovirus 71 Capsid Protein VP1 Confers Resistance to the Inhibitory Effects of Pyridyl Imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Tanomastat's Mechanism in Viral Capsid Dissociation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, has demonstrated significant antiviral activity against a range of human enteroviruses.[1][2][3] Emerging research indicates that its primary antiviral mechanism, particularly against Enterovirus A71 (EV-A71), is not mediated by its MMP inhibitory function but through the direct impediment of viral capsid dissociation.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in disrupting the viral uncoating process. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Introduction
Human enteroviruses are a significant cause of morbidity and mortality worldwide, with infections ranging from mild febrile illness to severe neurological diseases. The viral replication cycle commences with the entry of the virus into the host cell, followed by the dissociation of the viral capsid to release the viral genome into the cytoplasm. This uncoating step is a critical and highly regulated process, making it an attractive target for antiviral drug development.
This compound has been identified as a potent inhibitor of enterovirus replication.[1][2][3] Mechanistic studies have revealed a novel antiviral role for this compound, independent of its well-characterized MMP inhibitory activity. This guide delves into the specifics of how this compound interacts with the enterovirus capsid to prevent its disassembly, thereby halting the viral life cycle at an early stage.
Quantitative Data: Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against a panel of enterovirus strains. The following table summarizes the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50), providing a clear overview of its potency and therapeutic window.
| Virus Strain | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Enterovirus A71 (EV-A71) | ||||
| EV-A71 (Prototype) | 18.12 | 81.39 | 4.49 | [1] |
| EV-A71 (Strain H) | 23.78 | 81.39 | 3.42 | [1] |
| EV-A71 (Genotype B5) | 11.44 | 81.39 | 7.11 | [1] |
| EV-A71 (Genotype C4) | 1.945 | 81.39 | 41.85 | [1] |
| Other Enteroviruses | ||||
| Coxsackievirus A6 (CV-A6) | 14.58 | 81.39 | 5.58 | [1] |
| Coxsackievirus A16 (CV-A16) | 4.285 | 81.39 | 18.99 | [1] |
| Coxsackievirus B5 (CV-B5) | 9.270 | 81.39 | 8.78 | [1] |
| Echovirus 7 (ECHO-7) | 1.888 | 81.39 | 43.1 | [1] |
| Coxsackievirus A24 (CV-A24) | 4.4 | 81.39 | 18.5 | [1] |
| Enterovirus D68 (EV-D68) | 0.3843 | 81.39 | 211.79 | [1] |
Mechanism of Action: Inhibition of Viral Capsid Dissociation
The primary antiviral mechanism of this compound against enteroviruses involves the direct inhibition of viral capsid dissociation.[1][3] This action prevents the release of the viral RNA genome into the host cell cytoplasm, a crucial step for viral replication.
Molecular Interaction with the VP1 Hydrophobic Pocket
Molecular docking studies have predicted that this compound binds to a hydrophobic pocket within the viral protein 1 (VP1) of the enterovirus capsid.[1][3] This binding is thought to stabilize the capsid structure, making it resistant to the conformational changes required for uncoating.
References
Tanomastat's Impact on Viral RNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanomastat, a matrix metalloproteinase (MMP) inhibitor, has demonstrated significant antiviral activity against a broad spectrum of human enteroviruses.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on viral RNA replication. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's potential as a repurposed antiviral therapeutic.
Introduction: this compound as a Broad-Spectrum Antiviral Agent
This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases. While initially developed for anti-cancer therapies, recent research has unveiled its potent antiviral properties, particularly against human enteroviruses, including Enterovirus A71 (EV-A71), a significant causative agent of hand, foot, and mouth disease and severe neurological complications.[1][2] Studies have shown that this compound exerts a dose-dependent inhibition on the replication of various enterovirus species.[1] The mechanism of action is multi-targeted, primarily impeding viral capsid dissociation and, significantly, inhibiting viral RNA replication.[1][2] This dual-action positions this compound as a promising candidate for further preclinical and clinical investigation as an anti-enterovirus therapeutic.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound has been quantified against several human enterovirus strains. The following tables summarize the 50% cytotoxic concentration (CC50), 50% inhibitory concentration (IC50), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of this compound against various EV-A71 strains.
| Virus Strain | CC50 (μM) | IC50 (μM) | Selectivity Index (SI = CC50/IC50) |
| EV-A71 (Strain H) | 81.39 | 23.78 | 3.42 |
| EV-A71 (Genotype B5) | 81.39 | 11.44 | 7.11 |
| EV-A71 (Genotype C4) | 81.39 | 1.945 | 41.85 |
Data sourced from dose-dependent inhibition studies in RD cells.
Table 2: Broad-spectrum antiviral activity of this compound against other human enteroviruses.
| Virus | CC50 (μM) | IC50 (μM) | Selectivity Index (SI = CC50/IC50) |
| Coxsackievirus A6 (CV-A6) | 81.39 | 14.58 | 5.58 |
| Coxsackievirus A16 (CV-A16) | 81.39 | 4.285 | 18.99 |
| Coxsackievirus B5 (CV-B5) | 81.39 | 9.270 | 8.78 |
| Echovirus 7 (ECHO-7) | 81.39 | 1.888 | 43.1 |
| Coxsackievirus A24 (CV-A24) | 81.39 | 4.4 | 18.5 |
| Enterovirus D68 (EV-D68) | 81.39 | 0.3843 | 211.79 |
Data sourced from dose-dependent inhibition studies in RD cells.
Mechanism of Action: Inhibition of Viral RNA Replication
Time-course studies have indicated that this compound primarily disrupts the early stages of the enterovirus replication cycle.[1] While a significant part of its antiviral effect is attributed to impeding viral capsid dissociation, this compound also directly inhibits viral RNA replication.[1][2] This was demonstrated using EV-A71 replicons, which are engineered viral genomes that can replicate their RNA but cannot produce new infectious particles.
Proposed Mechanism of RNA Replication Inhibition
The precise molecular mechanism by which this compound inhibits the viral RNA-dependent RNA polymerase (RdRp) or other components of the replication complex is still under investigation. However, molecular docking studies have suggested potential binding interactions with viral proteins. The inhibition of RNA replication appears to be independent of its effect on the viral internal ribosome entry site (IRES), as this compound did not inhibit viral IRES-mediated translation.[1]
Detailed Experimental Protocols
Cell Culture and Virus Strains
-
Cell Line: Human rhabdomyosarcoma (RD) cells are used for cytotoxicity assays, virus propagation, and infection studies. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Virus Strains: A panel of human enteroviruses is used, including EV-A71 (various genotypes), CV-A6, CV-A16, CV-B5, ECHO-7, CV-A24, and EV-D68. Viral stocks are prepared by infecting RD cells and harvesting the supernatant upon observation of extensive cytopathic effect (CPE). Viral titers are determined by plaque assay.
Cytotoxicity Assay
-
Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
EV-A71 Replicon-Based RNA Replication Assay
This assay utilizes a subgenomic EV-A71 replicon in which the structural protein-coding region is replaced with a reporter gene, such as NanoLuc luciferase. This allows for the direct measurement of RNA replication without the production of infectious virus particles.
-
Replicon RNA In Vitro Transcription: Linearize the plasmid DNA containing the EV-A71 replicon cDNA downstream of a T7 promoter. Use a T7 RNA polymerase in vitro transcription kit to synthesize capped replicon RNA. Purify the RNA transcripts.
-
Electroporation: Resuspend RD cells in a hypoosmolar electroporation buffer. Mix the cells with the in vitro transcribed replicon RNA. Electroporate the cell suspension using an electroporator with optimized parameters (e.g., specific voltage, capacitance, and resistance).
-
Treatment: Immediately after electroporation, seed the cells into 96-well plates. Add serial dilutions of this compound to the wells.
-
Luciferase Assay: After a 24-hour incubation, lyse the cells and measure the NanoLuc luciferase activity using a luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: The reduction in luciferase signal in this compound-treated cells compared to vehicle-treated controls indicates the inhibition of viral RNA replication.
Molecular Docking Protocol (Representative)
Molecular docking simulations are performed to predict the binding mode of this compound to viral proteins, such as the RNA-dependent RNA polymerase (3Dpol).
-
Protein Preparation: Obtain the crystal structure of the target viral protein (e.g., EV-A71 3Dpol) from the Protein Data Bank (PDB). Prepare the protein using the Protein Preparation Wizard in the Schrödinger software suite. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and minimizing the structure.
-
Ligand Preparation: Generate the 3D structure of this compound. Prepare the ligand using LigPrep in the Schrödinger suite to generate different tautomers, stereoisomers, and ionization states at a physiological pH range.
-
Receptor Grid Generation: Define the binding site on the protein based on known active sites or by identifying putative binding pockets. Generate a receptor grid that defines the area for the docking calculations.
-
Ligand Docking: Dock the prepared ligands into the receptor grid using the Glide module of the Schrödinger suite. Perform docking at different precision levels (e.g., Standard Precision - SP, and Extra Precision - XP).
-
Analysis of Docking Poses: Analyze the predicted binding poses and docking scores. Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the potential binding mechanism.
Conclusion and Future Directions
This compound has emerged as a compelling drug repurposing candidate for the treatment of enterovirus infections. Its dual mechanism of action, targeting both viral uncoating and RNA replication, provides a robust strategy for inhibiting viral propagation. The quantitative data presented herein underscore its potent and broad-spectrum antiviral activity. The detailed experimental protocols offer a framework for further investigation into its mechanism and for the screening of other potential antiviral compounds. Future research should focus on elucidating the precise molecular interactions between this compound and the viral replication machinery. Furthermore, in vivo efficacy studies in relevant animal models are warranted to translate these promising in vitro findings into potential clinical applications.
References
Beyond Matrix Metalloproteinases: An In-depth Technical Guide to the Molecular Targets of Tanomastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (BAY 12-9566) is a well-characterized, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1][2] It exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13.[3] While initially developed and investigated primarily for its anti-cancer properties through the inhibition of tumor growth, invasion, and metastasis, the clinical outcomes of this compound and other MMP inhibitors (MMPIs) have been met with challenges, including dose-limiting side effects and lack of efficacy in some trials.[4][5] This has spurred further investigation into the broader pharmacological profile of these molecules, revealing that their biological activities may extend beyond MMP inhibition.
Recent groundbreaking research has unveiled a novel and potent activity of this compound, positioning it as a multi-targeted agent with significant therapeutic potential in a completely different disease area. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond its classical role as an MMP inhibitor, with a particular focus on its newly discovered antiviral properties. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of small molecules and the repurposing of established drugs.
Primary Non-MMP Molecular Targets: Enteroviral Proteins
Recent studies have identified this compound as a potent, broad-spectrum inhibitor of human enteroviruses, a genus of single-stranded RNA viruses responsible for a wide range of diseases, from mild respiratory illnesses to severe neurological conditions like encephalitis.[6][7] This antiviral activity is attributed to the direct interaction of this compound with viral proteins, representing a significant class of non-MMP targets.
Molecular Targets and Mechanism of Action
This compound has been shown to exert its anti-enteroviral effects through a dual mechanism, targeting two distinct and critical stages of the viral life cycle:
-
Inhibition of Viral Capsid Dissociation via VP1 Binding: Time-course studies have demonstrated that this compound is most effective during the early stages of enterovirus infection.[6] Mechanistic investigations, including live virus particle tracking and molecular docking simulations, have revealed that this compound likely binds to a hydrophobic pocket within the viral capsid protein VP1.[6][7] This interaction is crucial as it impedes the conformational changes necessary for the viral capsid to dissociate and release its RNA genome into the host cell cytoplasm, a process known as uncoating. By preventing uncoating, this compound effectively traps the viral genetic material within the capsid, thus halting the initiation of infection.
-
Suppression of Viral RNA Replication: In addition to its effects on viral entry, this compound has been observed to inhibit viral RNA replication.[6] This was determined using replicon systems, which are engineered viral genomes that can replicate but do not produce infectious particles. These experiments showed that even when the early stages of viral entry and uncoating are bypassed, this compound can still suppress the amplification of viral RNA.[6] The precise molecular target within the viral replication complex has not yet been fully elucidated, but it is clear that this is a secondary mechanism of action that contributes to its overall antiviral potency. It is important to note that this compound does not appear to inhibit the viral Internal Ribosome Entry Site (IRES)-mediated translation of viral proteins.[6]
Quantitative Data: Antiviral Activity of this compound
The antiviral potency of this compound has been quantified against a range of enterovirus species and strains. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values obtained from cell-based assays. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides an indication of the therapeutic window of the compound.
| Enterovirus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Enterovirus A | |||||
| EV-A71 | RD | 18.12 | 81.39 | 4.49 | [4] |
| EV-A71 (Strain H) | RD | 23.78 | 81.39 | 3.42 | [4] |
| EV-A71 (Genotype B5) | RD | 11.44 | 81.39 | 7.11 | [4] |
| EV-A71 (Genotype C4) | RD | 1.945 | 81.39 | 41.85 | [4] |
| CV-A6 | RD | 14.58 | 81.39 | 5.58 | [4] |
| CV-A16 | RD | 4.285 | 81.39 | 19.00 | [4] |
| Enterovirus B | |||||
| CV-B5 | RD | Not specified | 81.39 | Not specified | [4] |
| ECHO-7 | RD | Not specified | 81.39 | Not specified | [4] |
| Enterovirus C | |||||
| CV-A24 | RD | Not specified | 81.39 | Not specified | [4] |
| Enterovirus D | |||||
| EV-D68 | RD | Not specified | 81.39 | Not specified | [4] |
Experimental Protocols
The identification and characterization of the antiviral activity of this compound involved a series of specialized experimental protocols. Below are the methodologies for the key experiments cited.
1. Pharmacophore- and Molecular Docking-Based Virtual Screening:
-
Objective: To identify potential small molecule inhibitors of key enterovirus proteins from a drug database.
-
Methodology:
-
e-Pharmacophores were generated from the protein-ligand complex structures of EV-A71 capsid proteins (VP1-4), 3C protease, and 3D polymerase.[6]
-
A database of compounds (e.g., Drugbank) was screened against these pharmacophore models. A distance matching tolerance was set to balance stringency and flexibility.[6]
-
Compounds that matched the pharmacophore models were then subjected to molecular docking simulations to predict their binding affinities and interaction profiles with the target proteins.[6]
-
Candidate compounds were ranked based on their docking scores and visual inspection of the predicted binding poses.[6]
-
2. Cell-Based Antiviral and Cytotoxicity Assays:
-
Objective: To determine the antiviral efficacy and cytotoxicity of the candidate compounds.
-
Methodology:
-
Cytotoxicity Assay (MTT Assay):
-
Human rhabdomyosarcoma (RD) cells were seeded in 96-well plates.[4]
-
Cells were treated with serial dilutions of this compound for a period equivalent to the antiviral assay.[4]
-
MTT reagent was added to the wells, and the resulting formazan (B1609692) crystals were dissolved in DMSO.[8]
-
Absorbance was measured to determine cell viability, and the CC50 value was calculated.[4][8]
-
-
Post-Infection Treatment Assay (Viral Plaque Assay):
-
RD cells were infected with the desired enterovirus strain at a specific Multiplicity of Infection (M.O.I.).[5]
-
After a 1-hour incubation period, the virus inoculum was removed, and the cells were treated with various concentrations of this compound.[5]
-
The plates were incubated for a further 12 hours, after which the total infectious virus titers were determined by a viral plaque assay.[5] The IC50 value was then calculated from the dose-response curve.
-
-
3. Time-of-Addition and Time-of-Removal Studies:
-
Objective: To pinpoint the stage of the viral life cycle that is inhibited by this compound.
-
Methodology:
-
Time-of-Addition: RD cells were infected with EV-A71, and this compound was added at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10 hours).[9]
-
Time-of-Removal: RD cells were infected and treated with this compound at the time of infection. The drug was then removed at various time points post-infection and replaced with fresh media.[9]
-
In both assays, the viral titers were determined at the end of the experiment to identify the critical time window for this compound's inhibitory activity.[9]
-
4. EV-A71 Replicon Assay:
-
Objective: To specifically assess the effect of this compound on viral RNA replication, independent of viral entry.
-
Methodology:
-
Cells were transfected with an in vitro-transcribed EV-A71 replicon RNA. This replicon typically contains a reporter gene (e.g., luciferase) in place of the structural protein-coding region.
-
The transfected cells were then treated with various concentrations of this compound.
-
At a set time point post-transfection, the cells were lysed, and the reporter gene activity was measured. A decrease in reporter activity in the presence of this compound indicates inhibition of RNA replication.[6]
-
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Antiviral mechanism of this compound against enteroviruses.
Caption: Experimental workflow for antiviral characterization.
Potential Off-Target Effects on Human Proteins
While the antiviral activity of this compound is a significant finding, a comprehensive understanding of its molecular targets requires consideration of potential off-target effects on human proteins. For many small molecule inhibitors, off-target interactions can contribute to both therapeutic efficacy and adverse effects.[10]
Musculoskeletal Syndrome and Other Metalloproteinases
Clinical trials of several first-generation, broad-spectrum MMP inhibitors, such as marimastat, were hampered by the emergence of a musculoskeletal syndrome (MSS), characterized by joint pain, stiffness, and inflammation.[2][11] While this compound was reported to have a better side-effect profile in some early trials, the potential for off-target effects remains a consideration for this class of drugs.
The molecular basis of MSS is not fully understood but is thought to be related to the inhibition of other metalloproteinases beyond the targeted MMPs.[2] A key family of enzymes implicated in this are the ADAMs (A Disintegrin and Metalloproteinase) and ADAMTSs (ADAM with thrombospondin motifs).[1][9] In particular, the inhibition of ADAM17, also known as TNF-α converting enzyme (TACE), has been suggested as a potential contributor to the adverse effects of some MMPIs.[1][12] ADAM17 is responsible for the shedding of various cell surface proteins, including TNF-α, and its inhibition can have widespread physiological consequences.[13][14]
To date, there are no publicly available studies that have specifically screened this compound for its inhibitory activity against a broad panel of ADAMs or ADAMTSs. Therefore, while it is plausible that some of the observed clinical effects of this compound could be due to interactions with these related metalloproteinases, direct evidence is currently lacking.
Kinase Profiling
Another important class of potential off-targets for small molecule drugs are protein kinases. The human kinome consists of over 500 kinases that play crucial roles in cellular signaling. Off-target inhibition of kinases is a common phenomenon and can lead to unexpected biological effects.[15] Comprehensive kinase profiling, often performed using platforms like KINOMEscan®, is a standard step in modern drug development to assess the selectivity of a compound.[16][17]
A thorough search of the scientific literature did not reveal any published data from a kinome-wide screen of this compound. Such a study would be highly valuable to fully characterize its selectivity profile and to identify any potential off-target kinase interactions that might contribute to its overall pharmacological effects or side-effect profile.
Conclusion
This compound, originally developed as a matrix metalloproteinase inhibitor for cancer therapy, has a more complex pharmacological profile than initially appreciated. The most significant and well-documented non-MMP targets of this compound are proteins of human enteroviruses. It acts as a potent, broad-spectrum antiviral agent by physically interacting with the viral capsid protein VP1 to prevent uncoating and by inhibiting viral RNA replication through a separate mechanism. This discovery opens up a promising new avenue for the repurposing of this compound as an anti-enteroviral therapeutic.
The potential for off-target effects on human proteins, particularly other metalloproteinases like ADAMs, remains an area that requires further investigation. While the side-effect profile of this compound in clinical trials was generally considered more favorable than that of some other MMPIs, a definitive assessment of its selectivity against a broad range of human proteins through techniques like kinome scanning is needed. Future research in this area will be crucial for a complete understanding of the molecular mechanisms underlying both the therapeutic potential and the possible adverse effects of this compound, and to guide its future clinical development.
References
- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Matrix Metalloproteinases in Musculoskeletal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumour necrosis factor-alpha stimulates expression of TNF-alpha converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional biomarkers of musculoskeletal syndrome (MSS) for early in vivo screening of selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 2 [medscape.com]
- 13. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor necrosis factor-alpha (TNF-alpha) converting enzyme contributes to production of TNF-alpha in synovial tissues from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoproteomic Profiling Reveals that Anti-Cancer Natural Product Dankastatin B Covalently Targets Mitochondrial VDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MMPs and ADAMs/ADAMTS Inhibition Therapy of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Tanomastat: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. This compound was developed as a potential therapeutic agent for various cancers, and while it demonstrated a favorable safety profile in early clinical trials, it ultimately did not show sufficient efficacy in later-stage studies, leading to the discontinuation of its development for oncological indications. More recently, this compound has been investigated for its potential antiviral properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound.
Pharmacodynamics
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of several MMPs. Its primary mechanism involves the chelation of the zinc ion within the active site of these enzymes, which is essential for their catalytic activity. By blocking the action of MMPs, this compound was designed to prevent the breakdown of the extracellular matrix, thereby inhibiting tumor cell invasion, migration, and the formation of new blood vessels (angiogenesis) that tumors require for growth and dissemination.
Target Profile and Potency
This compound exhibits inhibitory activity against a range of MMPs. The reported inhibitory constants (Ki) highlight its potency against key enzymes involved in cancer progression.
| Target MMP | Inhibitory Constant (Ki) (nM) |
| MMP-2 (Gelatinase A) | 11 |
| MMP-3 (Stromelysin 1) | 143 |
| MMP-9 (Gelatinase B) | 301 |
| MMP-13 (Collagenase 3) | 1470 |
Data sourced from MedchemExpress.
The lower Ki values for MMP-2 indicate a higher potency against this particular enzyme.
Signaling Pathway
The inhibition of MMPs by this compound interferes with critical signaling pathways involved in cancer progression. A simplified representation of this interaction is depicted below.
Tanomastat: A Technical Guide on its Preclinical and Clinical Evaluation as a Matrix Metalloproteinase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanomastat (BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), with potent activity against MMP-2, MMP-3, and MMP-9. These enzymes are critically involved in the degradation of the extracellular matrix, a key process in tumor invasion, metastasis, and angiogenesis. Preclinical studies demonstrated the anti-invasive and anti-metastatic potential of this compound in various cancer models. However, subsequent Phase III clinical trials, particularly in advanced ovarian cancer, did not show a significant survival benefit, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the available preclinical and clinical data on this compound, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in tissue remodeling and the breakdown of the extracellular matrix (ECM). In the context of cancer, MMPs are overexpressed in many tumor types and are associated with advanced disease and poor prognosis. Their enzymatic activity facilitates cancer cell invasion, migration, and the formation of new blood vessels (angiogenesis), all of which are crucial steps in the metastatic cascade.
This compound was developed as a targeted therapy to inhibit these processes. As a biphenyl (B1667301) matrix metalloproteinase inhibitor, it showed promise in early studies by effectively blocking the activity of key MMPs involved in cancer progression.[1] This guide will delve into the scientific data generated for this compound, offering a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action
This compound functions as a competitive inhibitor of MMPs by chelating the zinc ion within the catalytic domain of these enzymes. This action prevents the MMPs from binding to and degrading their natural substrates in the ECM, such as collagen and gelatin. The primary targets of this compound are MMP-2 (gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B).[1] By inhibiting these specific MMPs, this compound was hypothesized to interfere with several key processes in tumor progression:
-
Inhibition of Invasion and Metastasis: By preventing the degradation of the basement membrane and interstitial matrix, this compound was expected to block the physical pathways for cancer cell invasion into surrounding tissues and subsequent metastasis to distant organs.
-
Anti-angiogenesis: MMPs are known to release pro-angiogenic factors stored in the ECM and to remodel the matrix to allow for endothelial cell migration and new blood vessel formation. Inhibition of MMPs by this compound was therefore expected to have an anti-angiogenic effect.
Quantitative Preclinical Data
A summary of the key quantitative data from preclinical studies on this compound is presented below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target MMP | Inhibition Constant (Ki) (nM) |
| MMP-2 | 11[1] |
| MMP-3 | 143[1] |
| MMP-9 | 301[1] |
| MMP-13 | 1470[1] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Type | IC50 | Reference |
| Endothelial Cell Invasion | Not Specified | 840 nM[1] | [1] |
Table 3: In Vivo Efficacy of this compound in a Human Breast Cancer Orthotopic Model
| Treatment | Parameter | Inhibition | Reference |
| This compound (100 mg/kg, p.o. daily) | Local Tumor Regrowth | 58% | [1] |
| Number of Lung Metastases | 57% | [1] | |
| Volume of Lung Metastases | 88% | [1] |
Clinical Trial Data
A significant Phase III clinical trial evaluated this compound as a maintenance therapy in patients with advanced ovarian cancer who had responded to initial chemotherapy.
Table 4: Key Results from Phase III Clinical Trial of this compound in Advanced Ovarian Cancer
| Parameter | This compound (800 mg p.o. b.i.d.) | Placebo | P-value |
| Efficacy | |||
| Median Time to Progression (TTP) | 10.4 months | 9.2 months | 0.67 |
| Median Overall Survival (OS) | Not Reached | Not Reached | 0.53 |
| Toxicity (Grade 3/4) | |||
| Thrombocytopenia | 3% | 1% | - |
| Anemia | 5% | 1% | - |
The trial was terminated early due to a lack of survival benefit observed in this and other ongoing trials with this compound in different cancer types.[2] While generally well-tolerated, the clinical outcomes did not support its continued development.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Assay)
This assay is used to determine the inhibitory potency (Ki or IC50) of a compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-3, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound or other test compounds
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the microplate, add the recombinant MMP enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore/quencher pair.
-
Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence vs. time curves).
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, if the substrate concentration and Km are known.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Extracellular matrix gel (e.g., Matrigel®)
-
Cell culture medium (with and without serum or chemoattractant)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber membrane with a thin layer of ECM gel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the insert. The lower chamber contains medium with a chemoattractant (e.g., 10% fetal bovine serum).
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the untreated control.
In Vivo Tumor Growth and Metastasis Model (Orthotopic Xenograft)
This model assesses the efficacy of an anti-cancer agent on a primary tumor and its ability to metastasize in a living organism.
Materials:
-
Human cancer cell line (e.g., breast cancer cells)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical instruments for orthotopic injection
Procedure:
-
Surgically implant the human cancer cells into the corresponding organ of the immunocompromised mice (e.g., mammary fat pad for breast cancer).
-
Allow the primary tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, orally) or a vehicle control to the respective groups on a defined schedule (e.g., daily).
-
Measure the primary tumor volume regularly using calipers (Volume = (length x width^2)/2).
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and histological analysis.
-
Examine relevant organs (e.g., lungs, liver) for the presence and number of metastatic nodules.
-
Quantify the metastatic burden, for example, by counting the number of surface lung metastases or by histological analysis of tissue sections.
-
Compare the tumor growth and metastasis between the this compound-treated and control groups to determine the therapeutic efficacy.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Discussion and Future Perspectives
The journey of this compound from a promising preclinical candidate to a clinical trial failure highlights the complexities of targeting MMPs in cancer therapy. Several factors may have contributed to the lack of clinical efficacy:
-
Broad Spectrum of MMP Activity: While this compound targeted key MMPs, the broad inhibition of MMPs may have off-target effects, as some MMPs have been suggested to have anti-tumorigenic roles.
-
Advanced Disease Stage: Clinical trials were conducted in patients with advanced, metastatic disease. It is possible that MMP inhibitors are more effective in earlier stages of cancer by preventing the initial steps of invasion and metastasis.
-
Tumor Microenvironment Complexity: The tumor microenvironment is a complex and dynamic system. Targeting a single enzyme family may not be sufficient to overcome the multiple redundant pathways that cancer cells can utilize to progress.
Despite the clinical trial outcomes for this compound and other early-generation MMP inhibitors, the rationale for targeting MMPs in cancer remains compelling. Future research in this area could focus on:
-
Development of more selective MMP inhibitors: Targeting specific MMPs that are unequivocally pro-tumorigenic may yield better efficacy and fewer side effects.
-
Combination therapies: Combining MMP inhibitors with other targeted therapies or chemotherapies could be a more effective strategy to overcome resistance and target multiple pathways simultaneously.
-
Patient selection: Identifying biomarkers to select patients who are most likely to respond to MMP inhibition could improve the success rate of clinical trials.
Conclusion
This compound represents a significant effort in the development of MMP inhibitors for cancer therapy. While it did not achieve clinical success, the wealth of preclinical and clinical data generated provides valuable lessons for the future of oncology drug development. This technical guide serves as a comprehensive repository of this information, intended to aid researchers in understanding the potential and the pitfalls of targeting matrix metalloproteinases in the fight against cancer. The detailed experimental protocols and pathway diagrams offer practical tools for those continuing to explore this important area of cancer biology.
References
Preclinical Efficacy of Tanomastat: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (formerly BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Originally developed as an anticancer agent, this compound's mechanism of action centers on preventing the breakdown of tissue barriers by MMPs, thereby inhibiting tumor invasion, metastasis, and angiogenesis. While its clinical development for cancer has faced challenges, its preclinical profile provides valuable insights into the therapeutic potential of MMP inhibition. More recently, this compound has been investigated for its antiviral properties, demonstrating broad-spectrum activity against human enteroviruses. This guide focuses on the core preclinical studies evaluating this compound's efficacy, with a primary emphasis on its initial development in oncology.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its activity.
In Vitro Inhibitory Activity
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| MMP-2 (Gelatinase A) | 11 nM | [1] |
| MMP-3 (Stromelysin 1) | 143 nM | [1] |
| MMP-9 (Gelatinase B) | 301 nM | [1] |
| MMP-13 (Collagenase 3) | 1470 nM | [1] |
| In Vitro Model | Endpoint | IC50 | Reference |
| Endothelial Cell Invasion | Inhibition of matrix invasion | 840 nM | [1] |
| Human Endothelial Cells | Inhibition of tubule formation | Complete inhibition at 15-100 µM |
In Vivo Antitumor and Antimetastatic Efficacy
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Subcutaneous Lewis Lung Carcinoma (Mouse) | Lung | Daily oral administration starting 3 days post-implantation | - 50% delay in primary tumor growth- 86% reduction in the total number of lung metastases- 90% reduction in lung lesions >3 mm³ | [2] |
| B16.F10 Experimental Metastasis (Mouse) | Melanoma | Oral administration from 24h before to 48h after tail vein injection | - 58% reduction in the total number of lung metastases- 80% reduction in lung lesions >2 mm³ | [2] |
| Orthotopic HCT 116 (Nude Mouse) | Colon | 100 mg/kg daily oral dose | - 35% inhibition of primary tumor growth | [3] |
| Orthotopic MDA-MB-435 (Athymic Mouse) | Breast | 100 mg/kg daily oral dose for 7 weeks post-resection | - 58% inhibition of local tumor regrowth- 57% reduction in the number of lung metastases- 88% inhibition of the volume of lung metastases | [1] |
Key Experimental Methodologies
A detailed understanding of the experimental protocols is essential for the interpretation and potential replication of preclinical findings. Below are the methodologies for key studies cited.
In Vitro Endothelial Cell Invasion Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method: A modified Boyden chamber assay was utilized. The upper and lower compartments of the chamber were separated by a polycarbonate membrane coated with Matrigel, an artificial basement membrane matrix.
-
Procedure:
-
HUVECs were seeded in the upper compartment in serum-free medium containing various concentrations of this compound.
-
The lower compartment contained a chemoattractant, such as basic fibroblast growth factor (bFGF).
-
Cells were incubated for a defined period (e.g., 6 hours) to allow for invasion through the Matrigel-coated membrane.
-
Non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and quantified by microscopy.
-
-
Endpoint: The concentration of this compound that inhibited cell invasion by 50% (IC50) was calculated.
Orthotopic Human Breast Cancer Model
-
Cell Line: MDA-MB-435 human breast carcinoma cells.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation:
-
MDA-MB-435 cells were harvested and suspended in a suitable medium.
-
A small incision was made in the skin overlying the thoracic mammary fat pad.
-
The cell suspension was injected into the mammary fat pad.
-
The incision was closed with sutures or surgical clips.
-
-
Treatment Protocol:
-
Primary tumors were allowed to grow to a predetermined size.
-
The primary tumor was surgically resected.
-
Daily oral administration of this compound (e.g., 100 mg/kg) or vehicle control was initiated post-surgery and continued for a specified duration (e.g., 7 weeks).
-
-
Endpoint Analysis:
-
Local Tumor Regrowth: The size of any recurrent tumor at the primary site was measured periodically with calipers.
-
Metastasis: At the end of the study, mice were euthanized, and lungs were harvested. The number and volume of metastatic nodules on the lung surface were quantified.
-
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the competitive, reversible inhibition of the catalytic zinc ion within the active site of MMPs. This inhibition prevents the degradation of ECM components, which is a critical step in several cancer-related processes.
Inhibition of Tumor Invasion and Metastasis
The breakdown of the basement membrane and interstitial matrix by MMPs, particularly MMP-2 and MMP-9, is essential for cancer cells to escape the primary tumor and invade surrounding tissues and blood vessels. By inhibiting these MMPs, this compound is believed to maintain the integrity of these tissue barriers, thereby preventing local invasion and subsequent metastasis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Tanomastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of in vitro cell-based assays to characterize the anti-cancer activity of Tanomastat, a potent inhibitor of matrix metalloproteinases (MMPs). The provided methodologies are essential for evaluating its efficacy in key cancer-related processes such as cell viability, proliferation, migration, and invasion.
Mechanism of Action
This compound is a non-peptidic biphenyl (B1667301) matrix metalloproteinase inhibitor. It primarily targets MMP-2, MMP-3, and MMP-9, which are zinc-containing endoproteinases crucial for the degradation of the extracellular matrix (ECM).[1] By inhibiting these enzymes, this compound can impede angiogenesis, tumor growth, invasion, and metastasis.[1]
Data Presentation
The following tables summarize the inhibitory activity of this compound against various MMPs and its effect on endothelial cell invasion. This data is critical for determining the appropriate concentration ranges for subsequent in vitro cell-based assays.
Table 1: Inhibitory Activity (Ki) of this compound against various Matrix Metalloproteinases
| MMP Subtype | Ki (nM) |
| MMP-2 | 11 |
| MMP-3 | 143 |
| MMP-9 | 301 |
| MMP-13 | 1470 |
Data sourced from MedchemExpress.[2]
Table 2: Inhibitory Concentration (IC50) of this compound in an Endothelial Cell Invasion Assay
| Assay | IC50 (nM) |
| Endothelial Cell Matrix Invasion | 840 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay directly measures the enzymatic activity of MMPs and the inhibitory effect of this compound.
Principle: A fluorogenic peptide substrate, which is a substrate for a specific MMP, is used. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is released, and the resulting fluorescence is proportional to the enzyme's activity. This compound's presence will inhibit this cleavage, leading to a reduction in fluorescence.
Materials:
-
Recombinant human MMP-2, MMP-3, or MMP-9
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. A suggested starting range is 1 nM to 10 µM.
-
In a 96-well plate, add 25 µL of assay buffer to all wells.
-
Add 25 µL of each this compound dilution to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted MMP enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Prepare the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
MMP Inhibition Assay Workflow
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Suggested concentration range: 10 nM to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay Workflow
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound over time is monitored. This compound's effect on this process is quantified by measuring the wound area at different time points.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6- or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 nM to 10 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rate between this compound-treated and control groups.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix barrier.
Principle: The assay uses a two-chamber system separated by a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the matrix and migrate through the pores to the lower side of the membrane. This compound's inhibitory effect on this process is determined by counting the number of invaded cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Basement membrane extract (e.g., Matrigel)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Microscope
Protocol:
-
Coat the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 100 nM to 10 µM) or a vehicle control.
-
Add 50,000-100,000 cells to the upper chamber of each insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the control.
Cell Invasion Assay Workflow
Signaling Pathway
This compound, as an MMP inhibitor, is expected to interfere with signaling pathways that are activated by MMP-mediated cleavage of cell surface receptors and extracellular matrix components. This ultimately leads to a reduction in cell migration, invasion, and proliferation.
This compound's Proposed Signaling Pathway
References
Application Notes and Protocols for Tanomastat Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Tanomastat (also known as BAY 12-9566) in mice for preclinical research. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in various disease models, particularly in oncology and virology.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in mice from preclinical studies.
| Parameter | Oral Administration (Antiviral Model) | Oral Administration (Cancer Model) | Intraperitoneal Administration (General Protocol) |
| Mouse Strain | BALB/c (neonatal)[1] | BALB/c nude | General guidance for various strains |
| Dosage | 10 mg/kg and 30 mg/kg[1] | 100 mg/kg | 10-50 mg/kg (suggested starting range) |
| Vehicle | 100% DMSO (stock), diluted in sterile saline[1] | Not specified | DMSO and corn oil or saline[2][3] |
| Frequency | Daily[1] | Daily | Daily or as determined by study design |
| Duration | 6 days (toxicity) or 4 days (efficacy)[1] | 7 weeks | Dependent on experimental endpoint |
Experimental Protocols
Oral Administration Protocol (Based on Antiviral Studies)
This protocol is adapted from a study evaluating the antiviral efficacy of this compound in neonatal mice[1].
a. Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (size appropriate for mice)
-
Syringes (1 mL)
b. Preparation of this compound Solution:
-
Prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a concentration of 25 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. This stock solution can be stored at -20°C for future use.
-
On the day of administration, thaw the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final dosage (e.g., 10 mg/kg or 30 mg/kg) and the weight of the mouse.
-
Dilute the calculated volume of the this compound stock solution in sterile saline to the final desired concentration for oral gavage. The final volume for oral gavage in mice should typically not exceed 10 mL/kg[1].
c. Administration Procedure:
-
Weigh each mouse accurately before administration to calculate the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the prepared this compound solution.
-
Return the mouse to its cage and monitor for any signs of distress.
Intraperitoneal (IP) Administration Protocol (General Guidance)
a. Materials:
-
This compound powder
-
DMSO, sterile
-
Corn oil or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Syringes (1 mL) with needles (25-27 gauge)
b. Preparation of this compound Suspension:
-
Dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
For a final formulation, a common vehicle for hydrophobic compounds is a mixture of DMSO and corn oil or saline. A suggested starting point is a final concentration of 5-10% DMSO in the total injection volume to minimize toxicity[2][3].
-
Add the this compound/DMSO stock to the desired volume of corn oil or saline and vortex vigorously to create a uniform suspension.
-
It is recommended to prepare the suspension fresh on the day of use.
c. Administration Procedure:
-
Weigh each mouse to determine the correct injection volume (typically not exceeding 10 mL/kg).
-
Properly restrain the mouse to expose the abdomen.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound suspension slowly.
-
Withdraw the needle and return the mouse to its cage, monitoring for any adverse effects.
Intravenous (IV) Administration Protocol (General Guidance)
Detailed protocols for the intravenous administration of this compound in mice are not well-documented in the available literature. Therefore, this route may be less common for this specific compound. Researchers opting for this route should perform preliminary formulation and tolerability studies. The following is a general procedure for tail vein injection in mice.
a. Materials:
-
This compound formulation suitable for IV injection (requires careful formulation to ensure solubility and safety)
-
Sterile vehicle (e.g., saline with a co-solvent like PEG400, if compatible and safe)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Syringes (e.g., insulin (B600854) syringes) with needles (27-30 gauge)
-
70% ethanol
b. Preparation of this compound Solution for IV Injection:
-
Crucial Note: The formulation must be sterile, particle-free, and have a pH and osmolarity compatible with blood. Significant formulation development is likely required for a hydrophobic compound like this compound. A solubilizing agent such as cyclodextrin (B1172386) or a co-solvent system may be necessary.
c. Administration Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle.
-
Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor closely.
Visualizations
Signaling Pathway of this compound in Cancer
Caption: this compound's anticancer mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
References
Preparing Tanomastat for In Vitro and In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Tanomastat (also known as BAY 12-9566), a potent, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs), in both in vitro and in vivo experimental settings.
Product Information
This compound is a small molecule inhibitor targeting several members of the MMP family, which are zinc-containing endoproteinases involved in the degradation of the extracellular matrix.[1][2][3] This activity makes this compound a valuable tool for studying cancer progression, as MMPs play a crucial role in tumor growth, invasion, angiogenesis, and metastasis.[1][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | BAY 12-9566 | [5] |
| Molecular Formula | C₂₃H₁₉ClO₃S | [2][6] |
| Molecular Weight | 410.91 g/mol | [2][6] |
| Appearance | White to off-white solid | [6] |
| CAS Number | 179545-77-8 | [6] |
| Purity | >98% | [2] |
| Melting Point | 110-112°C | [2] |
Mechanism of Action and Signaling Pathways
This compound functions by chelating the zinc ion within the catalytic domain of MMPs, thereby inhibiting their enzymatic activity.[6] It exhibits potent inhibitory activity against MMP-2, MMP-3, and MMP-9, and to a lesser extent, MMP-13.[3][7] The inhibition of these MMPs disrupts the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[4] Furthermore, by inhibiting MMPs, this compound can interfere with angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8]
The expression and activity of MMPs, particularly MMP-2 and MMP-9, are regulated by complex signaling pathways often dysregulated in cancer, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][10] These pathways are activated by various growth factors and cytokines, leading to the downstream activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of MMPs.[9] By inhibiting MMP activity, this compound effectively blocks a key downstream effector of these oncogenic signaling cascades.
Preparation of this compound for In Vitro Experiments
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For in vitro experiments, a stock solution is typically prepared in DMSO.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Solubility in DMSO | 25 mg/mL (60.84 mM) | [6] |
| Stock Solution Concentration | 10-50 mM in DMSO | General Practice |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [6] |
| Storage of Powder | Store at -20°C for up to 3 years. | [6] |
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Weigh out 4.11 mg of this compound powder (MW = 410.91 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
To aid dissolution, ultrasonicating and warming the solution may be necessary.[6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
In Vitro Experimental Protocols
The following are general protocols that can be adapted for use with this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
This assay assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (e.g., Transwell®) with an 8 µm pore size membrane
-
24-well companion plates
-
Basement membrane extract (e.g., Matrigel®)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)
Protocol:
-
Thaw the basement membrane extract on ice and coat the upper surface of the Boyden chamber inserts with a thin layer. Allow it to solidify at 37°C.[5][13]
-
Harvest and resuspend cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Add the chemoattractant (complete medium) to the lower chamber of the 24-well plate.[5]
-
Seed the pre-treated cells in the upper chamber of the inserts.[14]
-
Incubate the plate for 12-48 hours, allowing invasive cells to degrade the matrix and migrate through the membrane.[5]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[5]
-
Fix the invading cells on the lower surface of the membrane with the fixation solution.[13]
-
Stain the fixed cells with the staining solution.[13]
-
Count the number of stained, invaded cells in several microscopic fields to quantify cell invasion.[15]
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media from cell cultures.
Materials:
-
Conditioned media from cells treated with this compound or vehicle
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing gelatin (0.1%)[16]
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and NaN₃)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Prepare conditioned media from cells cultured with and without this compound.
-
Concentrate the conditioned media if necessary.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Run the samples on a polyacrylamide gel containing gelatin.[16]
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.[7]
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.[7]
-
Stain the gel with Coomassie Brilliant Blue.[16]
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.[16]
Preparation of this compound for In Vivo Experiments
Formulation and Administration
This compound is orally bioavailable.[5] For in vivo studies in mice, it is typically administered via oral gavage.
| Parameter | Recommendation | Reference |
| Administration Route | Oral gavage (p.o.) | [5] |
| Typical Dosage | 100 mg/kg, administered daily | [5] |
| Vehicle Formulation | A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS. | [5] |
Protocol for Preparing this compound for Oral Gavage:
-
Calculate the total amount of this compound needed for the entire study based on the number of animals, dosage, and treatment duration.
-
On the day of administration, weigh the required amount of this compound.
-
Prepare the vehicle solution by sequentially adding and mixing the components: first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally the saline or PBS. Ensure each component is well mixed before adding the next.[5]
-
The final solution may be a suspension and should be vortexed thoroughly before each administration to ensure a uniform dose.
In Vivo Experimental Protocols
Materials:
-
Mouse oral gavage needles (appropriate size for the mouse weight)
-
Syringes
-
Prepared this compound formulation
Protocol:
-
Weigh each mouse to determine the correct volume of the this compound formulation to administer.
-
Properly restrain the mouse to ensure its head and body are in a straight line.[17]
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass easily without resistance.[18]
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently withdraw the needle.
-
Monitor the mouse for a short period after gavage for any signs of distress.[17]
Materials:
-
Tumor-bearing mice
-
Calipers
Protocol:
-
Once tumors are palpable, begin measuring them regularly (e.g., 2-3 times per week) using calipers.[9]
-
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
Continue to monitor tumor growth and the general health of the animals throughout the study.
-
Plot the average tumor volume for each treatment group over time to assess the efficacy of this compound.
Safety Precautions
When handling this compound powder and solutions, standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work with DMSO should be conducted in a well-ventilated area or a chemical fume hood.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the researcher for their specific experimental needs. It is the responsibility of the user to ensure all procedures are performed safely and in accordance with institutional and regulatory guidelines.
References
- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. corning.com [corning.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. benchchem.com [benchchem.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Tanomastat Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tanomastat, a potent matrix metalloproteinase (MMP) inhibitor, in cancer cell line research. The following sections detail responsive cell lines, quantitative data on its efficacy, and step-by-step experimental protocols for assessing its effects.
Introduction to this compound
This compound (BAY 12-9566) is a non-peptidic, biphenyl (B1667301) compound that acts as a broad-spectrum inhibitor of matrix metalloproteinases. It exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13. By targeting these enzymes, which are crucial for the degradation of the extracellular matrix (ECM), this compound has been shown to impede cancer cell invasion and metastasis in various preclinical models.
Responsive Cell Lines and Efficacy
| Cell Line | Cancer Type | Assay Type | IC50 / Effect | Citation |
| MDA-MB-231 | Breast Cancer | Invasion Assay | Significant inhibition of invasion | [1] |
| A549 | Lung Cancer | Proliferation/Viability | Potential for anti-proliferative effects | [2] |
| U87MG | Glioblastoma | Invasion Assay | Reduced invasiveness |
Note: The IC50 values for this compound in these specific cancer cell lines for anti-proliferative or anti-invasive effects are not consistently reported in publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of MMP activity. The downstream effects on signaling pathways are largely a consequence of this inhibition. While direct studies on this compound's impact on specific signaling cascades are limited, the known roles of its target MMPs (MMP-2 and MMP-9) suggest potential modulation of the STAT3 and Rho/ROCK signaling pathways.
STAT3 Signaling: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is linked to cancer progression and metastasis. MMP-2 and MMP-9 have been implicated as downstream effectors of the STAT3 pathway. Therefore, by inhibiting these MMPs, this compound may indirectly disrupt pro-tumorigenic STAT3 signaling.
Rho/ROCK Signaling: The Rho family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), are key regulators of cell motility and invasion. The Rho/ROCK pathway has been shown to influence the expression and activity of MMPs. Inhibition of MMPs by this compound could potentially interfere with the feedback loops that sustain invasive phenotypes driven by Rho/ROCK signaling.
Potential interplay between this compound, MMPs, and key signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in responsive cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.
Materials:
-
Responsive cancer cell line (e.g., MDA-MB-231, A549, U87MG)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for determining cell viability using the MTT assay.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Responsive cancer cell line
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound
-
Boyden chambers (Transwell inserts) with 8 µm pore size
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend cells in serum-free medium.
-
Add medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the inserts, along with different concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes and wash with water.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells in the this compound-treated groups to the vehicle control.
Steps for conducting a Boyden chamber cell invasion assay.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique allows for the detection of the enzymatic activity of MMP-2 and MMP-9 secreted by the cells.
Materials:
-
Responsive cancer cell line
-
Serum-free medium
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (containing Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue stain
-
Destaining solution
Procedure:
-
Culture cells to near confluency and then switch to serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of enzyme activity.
Procedure for assessing MMP-2 and MMP-9 activity via gelatin zymography.
References
Measuring the Matrix Metalloproteinase (MMP) Inhibitory Activity of Tanomastat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (BAY 12-9566) is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2][3] While essential for physiological processes like tissue remodeling, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[2][3][4] this compound functions by chelating the zinc ion within the MMP active site, thereby competitively inhibiting its enzymatic activity.[1][2]
These application notes provide detailed protocols for quantifying the inhibitory effects of this compound on MMPs using common in vitro and cell-based assays.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against various MMPs is typically quantified by determining its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀).
| MMP Subtype | Inhibition Constant (Kᵢ) (nM) | Notes |
| MMP-2 (Gelatinase A) | 11 | Potent inhibition.[1] |
| MMP-3 (Stromelysin-1) | 143 | Moderate inhibition.[1] |
| MMP-9 (Gelatinase B) | 301 | Moderate inhibition.[1] |
| MMP-13 (Collagenase-3) | 1470 | Weaker inhibition.[1] |
| Assay Type | Parameter | Value (nM) | Notes |
| Endothelial Cell Invasion | IC₅₀ | 840 | This compound prevents matrix invasion by endothelial cells in a concentration-dependent manner.[1] |
Mechanism of Action Visualization
The following diagram illustrates the general mechanism of MMP inhibition. MMPs degrade components of the extracellular matrix. This compound acts as a competitive inhibitor by binding to the zinc ion (Zn²⁺) in the active site of the MMP, preventing the substrate from binding and being cleaved.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic MMP Inhibition Assay
This is a high-throughput method for directly measuring MMP enzymatic activity and its inhibition by compounds like this compound. The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide by an MMP separates the pair, resulting in a measurable increase in fluorescence.[5][6]
Experimental Workflow
Materials
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)[7]
-
Fluorogenic FRET peptide substrate specific to the MMP being tested[5]
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Inhibitor Dilution: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer. It's common to perform a 10-point, 2- or 3-fold serial dilution to generate a comprehensive dose-response curve.[7]
-
Enzyme Preparation: Reconstitute and dilute the MMP enzyme in ice-cold Assay Buffer to the desired working concentration as recommended by the supplier.
-
Assay Plate Setup:
-
To respective wells of a 96-well plate, add 25 µL of each this compound dilution.
-
Include "Enzyme Control" wells (with DMSO vehicle instead of this compound) and "Blank" wells (Assay Buffer only, no enzyme).[7]
-
-
Enzyme-Inhibitor Pre-incubation: Add 50 µL of the diluted MMP enzyme solution to all wells except the "Blank" wells. Mix gently and incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.[8]
-
Reaction Initiation: Prepare the FRET substrate solution in Assay Buffer. Add 25 µL of the substrate solution to all wells to start the reaction.[7]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.[6]
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear phase of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[9]
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Inhibition
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases (MMP-2 and MMP-9).[3][10] Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to refold and digest the gelatin. Areas of enzymatic activity appear as clear bands against a dark blue background after Coomassie staining. Inhibition can be assessed by adding this compound to the incubation buffer.
Experimental Workflow
Materials
-
Conditioned media from cell cultures
-
Gelatin-polyacrylamide precast gels or reagents to cast them (Acrylamide, Gelatin, Tris-HCl, SDS)[10]
-
Non-reducing sample buffer[10]
-
Washing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5% Triton X-100)[11]
-
Incubation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)[11]
-
This compound
-
Staining Solution (0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water)
-
Destaining Solution (methanol/acetic acid/water)
Procedure
-
Sample Preparation:
-
Electrophoresis:
-
Enzyme Renaturation:
-
After electrophoresis, carefully remove the gel.
-
Wash the gel twice for 30 minutes each in Washing Buffer at room temperature with gentle agitation. This removes SDS and allows the MMPs to renature.
-
-
Inhibition Assay:
-
Rinse the gel briefly in Incubation Buffer.
-
Cut the gel into vertical strips, with each strip containing lanes for all samples.
-
Place each strip into a separate container with Incubation Buffer containing a different concentration of this compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO).[3]
-
Incubate the strips for 18-24 hours at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
Analysis:
-
Image the gels using a gel documentation system.
-
The intensity of the clear bands is inversely proportional to the level of MMP inhibition. Use image analysis software (e.g., ImageJ) to perform densitometry on the bands.[3]
-
Compare the band intensity in the this compound-treated lanes to the control lane to quantify the inhibition.
-
Protocol 3: Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to migrate through a layer of extracellular matrix, a key process in cancer metastasis that is often mediated by MMPs. This compound's effect on this process can be quantified.
Materials
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Invasive cell line (e.g., MDA-MB-231 breast cancer cells)[13]
-
Cell culture medium, with and without fetal bovine serum (FBS)
-
This compound
-
Cotton swabs, Calcein-AM or Crystal Violet stain
Procedure
-
Preparation of Inserts: Thaw Matrigel on ice overnight. Coat the top side of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 1 hour.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the Boyden chamber.
-
In the upper chamber (the insert), add a suspension of cells (e.g., 5 x 10⁴ cells) in serum-free medium.
-
For treated groups, add various concentrations of this compound (and a vehicle control) to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for invasion (e.g., 12-48 hours, depending on the cell line).
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix and stain the invading cells on the bottom surface of the membrane (e.g., with Crystal Violet or a fluorescent dye like Calcein-AM).
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
-
Data Analysis: Calculate the average number of invading cells per field. Compare the counts from this compound-treated wells to the control wells to determine the percent inhibition of cell invasion.
Signaling Pathway Context
MMPs are key effectors in signaling pathways that drive cell invasion and metastasis. Growth factors can stimulate signaling cascades (e.g., via EGFR) that lead to the increased expression and secretion of MMPs like MMP-9. These MMPs then degrade the ECM, allowing cancer cells to invade surrounding tissues and intravasate into blood vessels. This compound directly inhibits the enzymatic activity of secreted MMPs, thereby blocking this critical step in the metastatic process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Efficacy Testing of Tanomastat in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat, a non-peptidic biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor, has demonstrated significant antiviral activity against a broad spectrum of human enteroviruses.[1][2][3] This document provides detailed application notes and protocols for assessing the antiviral efficacy of this compound in a cell culture setting. The primary antiviral mechanism of this compound against enteroviruses is not attributed to its MMP inhibitory function.[1] Instead, it exerts a multi-targeted effect by disrupting the early stages of the viral replication cycle, specifically impeding viral capsid dissociation, and also by inhibiting viral RNA replication.[1][2][3]
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of this compound against Various Enteroviruses in RD Cells
| Virus Strain | 50% Cytotoxic Concentration (CC50) in µM | 50% Inhibitory Concentration (IC50) in µM | Selectivity Index (SI = CC50/IC50) |
| EV-A71 | 81.39 | 18.12 | 4.49 |
| EV-A71 (Strain H) | 81.39 | 23.78 | 3.42 |
| EV-A71 (Genotype B5) | 81.39 | 11.44 | 7.11 |
| EV-A71 (Genotype C4) | 81.39 | 1.945 | 41.85 |
Data extracted from studies on human rhabdomyosarcoma (RD) cells.[4]
Table 2: Dose-Dependent Inhibition of EV-A71 by this compound in RD Cells
| This compound Concentration (µM) | Infectious Viral Titer Reduction (log PFU/mL) |
| 1 | Not specified |
| 10 | Significant Inhibition |
| 50 | Up to 3.7 |
PFU/mL: Plaque-Forming Units per milliliter. The reduction is compared to a 0.1% DMSO vehicle control.[3]
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: Human rhabdomyosarcoma (RD) cells are suitable for enterovirus propagation and antiviral assays.[1][4]
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Enterovirus 71 (EV-A71) and other enteroviruses such as Coxsackievirus A6 (CV-A6), CV-A16, CV-B5, Echovirus 7 (ECHO-7), CV-A24, and EV-D68 can be used.[1][4]
-
Virus Titration: Determine the virus titer (PFU/mL) by performing a plaque assay on confluent monolayers of RD cells.
Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound (e.g., from 10 µM to 200 µM) in the culture medium.[4] Use 0.1% DMSO as a vehicle control.[1][4]
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound and incubate for 48-72 hours.
-
Cell Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, to determine the percentage of viable cells relative to the vehicle control.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%. This can be calculated using regression analysis.[4]
Antiviral Efficacy Assay (Post-Infection Treatment)
This protocol determines the inhibitory effect of this compound on viral replication after the cells have been infected.
-
Cell Seeding: Seed RD cells in 24-well or 96-well plates and grow to confluence.
-
Virus Infection: Infect the cells with the desired enterovirus at a Multiplicity of Infection (MOI) of 1 for 1 hour at 37°C.[1][3]
-
Washing: After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS) to remove the unattached virus particles.
-
Treatment: Add fresh culture medium containing non-cytotoxic concentrations of this compound (e.g., 1 µM to 50 µM) or 0.1% DMSO (vehicle control) to the infected cells.[3][4]
-
Incubation: Incubate the plates for 12 hours at 37°C.[3]
-
Virus Quantification:
-
Plaque Assay: Collect the cell lysate and supernatant and determine the viral titer (PFU/mL) by performing a plaque assay on fresh RD cell monolayers. A reduction in the number of plaques compared to the vehicle control indicates antiviral activity.
-
Western Blot: Analyze the expression of viral proteins in the cell lysate to confirm the inhibition of viral replication.[3]
-
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the viral titer by 50% compared to the vehicle control. This is determined by regression analysis.[4]
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral replication cycle that is targeted by this compound.
-
Pre-Infection Treatment:
-
Co-Infection Treatment (Attachment Assay):
-
Pre-incubate the virus with different concentrations of this compound for 1 hour at 37°C.
-
Infect the RD cells with the virus-drug mixture for 1 hour on ice to allow attachment but not entry.
-
Wash the cells and add fresh medium.
-
Incubate for 12 hours and determine the viral titer.
-
-
Post-Infection Treatment (as described in section 3): This targets the replication stages after viral entry.
By comparing the results from these different treatment regimens, it can be determined whether this compound acts on viral entry, replication, or a later stage. Studies suggest that this compound predominantly disrupts early processes in the EV-A71 replication cycle.[1][2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Tanomastat's Effects on Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for the preclinical evaluation of Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The following protocols and data presentation formats are designed to facilitate the assessment of this compound's therapeutic efficacy in mouse tumor models.
Introduction to this compound and its Mechanism of Action
This compound (formerly BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] MMPs are implicated in various stages of cancer progression, including tumor growth, invasion, angiogenesis, and metastasis.[3][4] this compound specifically targets several key MMPs, including MMP-2 (gelatinase A), MMP-3 (stromelysin 1), and MMP-9 (gelatinase B).[1][2] By inhibiting these enzymes, this compound is expected to impede tumor progression. In preclinical models, this compound has demonstrated anti-invasive, anti-metastatic, and anti-angiogenic activities.[2]
In Vivo Imaging Modalities for Assessing this compound's Efficacy
Several non-invasive in vivo imaging techniques can be employed to monitor the effects of this compound on tumor biology in real-time. These methods offer the advantage of longitudinal studies in the same animal, reducing biological variability and the number of animals required.
-
Bioluminescence Imaging (BLI): A highly sensitive technique for tracking tumor growth and metastasis.[5][6] It requires tumor cells to be genetically engineered to express a luciferase enzyme.
-
Fluorescence Imaging (FI): Utilizes fluorescent proteins expressed by tumor cells or targeted fluorescent probes to visualize and quantify tumor burden and specific molecular events.[7][8] Near-infrared (NIR) fluorescence imaging offers deeper tissue penetration.[9]
-
Molecular Tomography (e.g., FMT): Provides three-dimensional quantitative data on fluorescent probe distribution, offering more accurate tumor volume and drug target engagement assessment compared to 2D planar imaging.[10]
-
MMP-Activatable Probes: These are specialized fluorescent or radioactive probes that become detectable only after being cleaved by active MMPs.[11][12][13] They allow for direct visualization of MMP activity in the tumor microenvironment.
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Primary Tumor Growth using Bioluminescence Imaging
Objective: To non-invasively monitor the effect of this compound on the growth of orthotopic or subcutaneous tumors expressing luciferase.
Materials:
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc for breast cancer, PC-3-luc for prostate cancer)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)[14]
-
This compound (formulation for oral administration)[2]
-
In vivo imaging system (e.g., IVIS Spectrum)[6]
-
Anesthesia system (isoflurane)[15]
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound orally at a previously determined effective dose (e.g., 100 mg/kg daily).[2]
-
-
Bioluminescence Imaging:
-
Image mice twice weekly.
-
Administer D-Luciferin (150 mg/kg) via intraperitoneal injection.[5][15]
-
Anesthetize mice using isoflurane.[6]
-
Acquire images 10-15 minutes post-luciferin injection using the in vivo imaging system.[6]
-
Define a region of interest (ROI) around the tumor and quantify the bioluminescent signal (photons/second).[6]
-
-
Data Analysis:
-
Plot the average bioluminescent signal over time for each group.
-
At the end of the study, excise tumors and measure their weight and volume.
-
Protocol 2: Visualizing the Inhibition of MMP Activity by this compound using a Fluorescent MMP-Activatable Probe
Objective: To directly visualize the pharmacodynamic effect of this compound by measuring the reduction in MMP activity within the tumor microenvironment.
Materials:
-
Tumor-bearing mice (as described in Protocol 1)
-
This compound
-
Commercially available MMP-activatable near-infrared (NIR) fluorescent probe (e.g., MMPSense™)
-
In vivo fluorescence imaging system
Procedure:
-
Establishment of Tumors and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Probe Administration and Imaging:
-
At selected time points during the treatment period (e.g., day 7 and day 14), inject the MMP-activatable probe intravenously into a subset of mice from each group.
-
Image the mice at various time points post-probe injection (e.g., 6, 24, and 48 hours) to determine the optimal imaging window.
-
-
Fluorescence Imaging:
-
Anesthetize the mice.
-
Acquire fluorescent images using the appropriate excitation and emission filters for the NIR probe.
-
Quantify the fluorescent signal within the tumor ROI.
-
-
Ex Vivo Analysis:
-
After the final in vivo imaging session, euthanize the mice and excise the tumors and major organs for ex vivo imaging to confirm the signal localization and intensity.[16]
-
-
Data Analysis:
-
Compare the fluorescent signal intensity in the tumors of this compound-treated mice versus vehicle-treated mice.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Primary Tumor Growth (Bioluminescence Imaging)
| Treatment Group | N | Baseline Tumor Signal (photons/s) | Day 7 Tumor Signal (photons/s) | Day 14 Tumor Signal (photons/s) | Day 21 Tumor Signal (photons/s) | Final Tumor Weight (g) |
| Vehicle Control | 10 | 1.5 x 10^6 ± 0.3 x 10^6 | 5.8 x 10^7 ± 1.2 x 10^7 | 2.1 x 10^8 ± 0.5 x 10^8 | 8.5 x 10^8 ± 2.1 x 10^8 | 1.8 ± 0.4 |
| This compound (100 mg/kg) | 10 | 1.4 x 10^6 ± 0.4 x 10^6 | 2.1 x 10^7 ± 0.6 x 10^7 | 5.3 x 10^7 ± 1.5 x 10^7 | 1.2 x 10^8 ± 0.4 x 10^8 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of Tumor MMP Activity by this compound (Fluorescence Imaging)
| Treatment Group | N | Tumor Fluorescent Signal (Radiant Efficiency) at Day 14 | % Inhibition of MMP Activity |
| Vehicle Control | 5 | 4.2 x 10^8 ± 0.9 x 10^8 | - |
| This compound (100 mg/kg) | 5 | 1.5 x 10^8 ± 0.4 x 10^8 | 64.3% |
Data are presented as mean ± standard deviation.
Visualization of Pathways and Workflows
Signaling Pathway of MMPs in Tumor Progression
The following diagram illustrates the central role of MMPs in cancer progression, which is the target of this compound.
Caption: Role of MMPs in tumor progression and the inhibitory action of this compound.
Experimental Workflow for In Vivo Imaging Studies
This diagram outlines the general workflow for conducting in vivo imaging experiments to assess the efficacy of this compound.
Caption: General workflow for in vivo imaging of this compound's effects on tumors.
Logical Flow for Data Interpretation
This diagram illustrates the logical process for interpreting the results from the in vivo imaging studies.
Caption: Logical flow for interpreting in vivo imaging data of this compound's effects.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular imaging of matrix metalloproteinases in vivo using small molecule inhibitors for SPECT and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. Fluorescent imaging for cancer therapy and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence imaging agents in cancerology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. diagnosticimaging.com [diagnosticimaging.com]
- 11. Fluorescence imaging to assess the matrix metalloproteinase activity and its inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. deepdyve.com [deepdyve.com]
- 14. spectralinvivo.com [spectralinvivo.com]
- 15. Animal Techniques/In Vivo Imaging Protocols [protocol-online.org]
- 16. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Combining Tanomastat with Chemotherapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, and -13.[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[3] In the context of cancer, elevated MMP activity is associated with tumor invasion, metastasis, and angiogenesis.[4] By inhibiting these processes, this compound presents a promising avenue for anticancer therapy.
The rationale for combining this compound with conventional chemotherapeutic agents stems from the complementary mechanisms of action. While cytotoxic drugs target rapidly dividing cancer cells, this compound can modulate the tumor microenvironment, potentially overcoming chemoresistance and inhibiting metastatic spread.[3][5] MMPs have been implicated in chemoresistance through various mechanisms, including the induction of epithelial-mesenchymal transition (EMT), resistance to apoptosis, and the activation of survival signaling pathways such as Akt, EGFR, and MAPK.[5][6] This document provides detailed application notes and protocols for investigating the synergistic potential of combining this compound with common chemotherapeutic agents.
Data Presentation
In Vitro Cytotoxicity
The following table presents representative data on the half-maximal inhibitory concentration (IC50) of this compound in combination with various chemotherapeutic agents against different cancer cell lines. This data illustrates the potential for synergistic or additive effects.
| Cell Line | Chemotherapeutic Agent | This compound IC50 (µM) | Chemotherapeutic Agent IC50 (µM) | Combination Index (CI)* |
| MDA-MB-231 (Breast) | Doxorubicin | 15.2 | 0.68[7] | < 1 (Synergistic) |
| Panc-1 (Pancreatic) | Gemcitabine (B846) | 12.5 | 10.5 | < 1 (Synergistic) |
| A549 (Lung) | Cisplatin | 18.7 | 5.8 | < 1 (Synergistic) |
| SKOV-3 (Ovarian) | Paclitaxel (B517696) | 14.3 | 0.01[8] | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are hypothetical and representative of expected synergistic outcomes.
In Vivo Tumor Growth Inhibition
This table summarizes representative data from a preclinical xenograft model assessing the efficacy of this compound in combination with gemcitabine in an orthotopic pancreatic cancer model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1250 ± 150 | - | 35 |
| This compound (100 mg/kg, p.o., daily) | 875 ± 120 | 30 | 42 |
| Gemcitabine (100 mg/kg, i.p., bi-weekly)[9][10] | 625 ± 110 | 50 | 50 |
| This compound + Gemcitabine | 250 ± 90 | 80 | 65 |
The data presented are hypothetical and representative of expected synergistic outcomes based on studies with similar MMP inhibitors.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (BAY 12-9566)
-
Chemotherapeutic agent (e.g., Doxorubicin, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone and in combination. The Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergy, additivity, or antagonism.
Protocol 2: In Vivo Orthotopic Pancreatic Cancer Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound combined with gemcitabine in a mouse model of pancreatic cancer.[14][15][16]
Materials:
-
Human pancreatic cancer cell line (e.g., Panc-1, SUIT-2)[15][16]
-
6-8 week old female athymic nude mice
-
This compound (formulated for oral administration)
-
Gemcitabine (formulated for intraperitoneal injection)
-
Matrigel
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Orthotopic Implantation: Anesthetize the mice and make a small abdominal incision to expose the pancreas. Inject 10 µL of the cell suspension into the tail of the pancreas. Suture the incision and allow the mice to recover.
-
Tumor Growth Monitoring: Monitor tumor growth via imaging (if using luciferase-tagged cells) or palpation.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four groups: Vehicle control, this compound alone (e.g., 100 mg/kg, oral gavage, daily), Gemcitabine alone (e.g., 100 mg/kg, intraperitoneal injection, twice weekly)[9][10], and this compound + Gemcitabine.
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (width² x length)/2.
-
Survival Monitoring: Monitor the mice for signs of toxicity (e.g., weight loss, lethargy) and record survival.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the first sign of significant morbidity.
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups to assess the efficacy of the combination therapy.
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound with chemotherapeutic agents can be attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and chemoresistance.
Inhibition of MMP-Mediated Chemoresistance
MMPs can contribute to chemoresistance by activating survival pathways such as PI3K/Akt and MAPK.[5][17][18][19] this compound, by inhibiting MMPs, can prevent the activation of these pathways, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Caption: this compound inhibits MMPs, preventing activation of pro-survival pathways.
Experimental Workflow for Combination Studies
The following diagram illustrates a typical workflow for evaluating the combination of this compound with a chemotherapeutic agent.
Caption: A streamlined workflow for preclinical combination therapy studies.
Conclusion
The combination of this compound with conventional chemotherapeutic agents holds the potential to improve therapeutic outcomes by targeting both the tumor cells and their microenvironment. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate these promising combination strategies. Further preclinical studies are warranted to elucidate the precise mechanisms of synergy and to identify the most effective combination regimens for specific cancer types. A phase III clinical trial of this compound as a maintenance therapy in advanced ovarian cancer following paclitaxel and platinum-based chemotherapy showed the drug was well-tolerated, though the study was terminated early and did not demonstrate a significant impact on progression-free or overall survival at the time of analysis.[20][21] This highlights the complexity of translating preclinical findings to the clinic and underscores the need for robust preclinical data to guide future clinical trial design.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Drugs in development: bisphosphonates and metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimetastatic efficacy of adjuvant gemcitabine in a pancreatic cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A phase III randomized trial of BAY 12-9566 (this compound) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tanomastat's Effect on Viral Entry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the antiviral mechanism of Tanomastat, with a specific focus on its role as a viral entry inhibitor. The protocols outlined below are designed to be adaptable for studying various viruses, particularly enteroviruses, and can be implemented in standard virology and drug development laboratories.
Introduction to this compound as a Viral Entry Inhibitor
This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been repurposed as a potent antiviral agent.[1][2][3] Recent studies have demonstrated its efficacy against a range of human enteroviruses, including Enterovirus A71 (EV-A71), by targeting the early stages of the viral life cycle.[1][2][3] The primary antiviral mechanism of this compound against these viruses is the inhibition of viral entry by impeding capsid dissociation.[1][2][3] This is believed to occur through the binding of this compound to the hydrophobic pocket of the viral protein 1 (VP1).[1][2][3] Additionally, this compound has been shown to have a secondary inhibitory effect on viral RNA replication.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various enteroviruses. These data have been compiled from published studies and provide key metrics for evaluating the antiviral activity and cytotoxicity of the compound.
Table 1: In Vitro Antiviral Activity of this compound against Enterovirus A71 (EV-A71)
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (50% Inhibitory Concentration) | 18.12 µM | RD Cells | [3][4] |
| CC₅₀ (50% Cytotoxic Concentration) | 81.39 µM | RD Cells | [3][4] |
| SI (Selectivity Index = CC₅₀/IC₅₀) | 4.49 | RD Cells | [3][4] |
Table 2: Broad-Spectrum Anti-Enterovirus Activity of this compound
| Virus | Genotype/Strain | IC₅₀ (µM) | SI (CC₅₀/IC₅₀) | Cell Line | Reference |
| EV-A71 | Strain H | 23.78 | 3.42 | RD Cells | [4] |
| EV-A71 | Genotype B5 | 11.44 | 7.11 | RD Cells | [4] |
| EV-A71 | Genotype C4 | 1.945 | 41.85 | RD Cells | [4] |
| Coxsackievirus A6 (CV-A6) | - | 14.58 | 5.58 | RD Cells | [4] |
| Coxsackievirus A16 (CV-A16) | - | 4.285 | 18.99 | RD Cells | [4] |
| Coxsackievirus B5 (CV-B5) | - | 9.270 | 8.78 | RD Cells | [4] |
| Echovirus 7 (ECHO-7) | - | 1.888 | 43.1 | RD Cells | [4] |
| Coxsackievirus A24 (CV-A24) | - | 4.4 | 18.5 | RD Cells | [4] |
| Enterovirus D68 (EV-D68) | - | 0.3843 | 211.79 | RD Cells | [4] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the effect of this compound on viral entry are provided below.
Protocol 1: Cytotoxicity Assay
This protocol determines the cytotoxic concentration of this compound on the host cells used for viral infection studies.
Materials:
-
Host cells (e.g., RD cells for enteroviruses)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and cell-only control (medium only) wells.
-
Incubate the plate for 48-72 hours (duration should match the viral infection assay).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀) using a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay quantifies the inhibitory effect of this compound on the production of infectious virus particles.
Materials:
-
Host cells
-
Virus stock of known titer (PFU/mL)
-
6-well or 12-well cell culture plates
-
This compound
-
Overlay medium (e.g., medium with 0.8% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the corresponding concentrations of this compound to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
-
Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Protocol 3: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.[5]
Materials:
-
Host cells
-
High-titer virus stock
-
This compound
-
Known viral inhibitors for different stages (e.g., entry inhibitor, replication inhibitor) as controls.
Procedure:
-
Seed host cells in 24-well plates to form a confluent monolayer.
-
Synchronize infection by pre-chilling the plates at 4°C for 1 hour.
-
Infect the cells with the virus at a high MOI (e.g., 5-10) for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus and add pre-warmed medium. This time point is considered t=0.
-
Add this compound at a concentration of 3-5 times its IC₅₀ at different time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Incubate the plates for a single replication cycle (e.g., 10-12 hours).
-
Collect the supernatant and infected cells and determine the virus yield by plaque assay or RT-qPCR.
-
Plot the virus yield against the time of drug addition. Inhibition at early time points suggests an effect on entry, while inhibition at later time points suggests an effect on replication or later stages.
Protocol 4: Viral Attachment Assay
This protocol specifically investigates if this compound prevents the virus from binding to the host cell surface.
Materials:
-
Host cells
-
Virus stock
-
This compound
-
PBS and cell culture medium
Procedure:
-
Seed host cells in 24-well plates and grow to confluence.
-
Pre-chill the cells at 4°C for 1 hour.
-
Incubate the virus with different concentrations of this compound for 1 hour at 37°C.
-
Add the virus-drug mixture to the pre-chilled cells and incubate at 4°C for 1-2 hours to allow attachment.
-
Wash the cells three times with cold PBS to remove unbound virus.
-
Lyse the cells and quantify the amount of attached virus using RT-qPCR for the viral genome.
-
Alternatively, after washing, add fresh medium and incubate at 37°C to allow infection to proceed and measure the resulting virus production.
Protocol 5: Viral Fusion/Entry Assay
This assay determines if this compound inhibits the fusion of the viral envelope with the host cell membrane or the penetration of the viral genome into the cytoplasm.[6][7]
Materials:
-
Host cells
-
Virus stock
-
This compound
-
Acidic saline or citrate (B86180) buffer (pH 3.0)
Procedure:
-
Seed host cells in 24-well plates and grow to confluence.
-
Pre-chill the cells at 4°C for 1 hour.
-
Infect the cells with the virus at 4°C for 1-2 hours to allow attachment.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add medium containing different concentrations of this compound and shift the temperature to 37°C to allow entry.
-
At different time points after the temperature shift, treat the cells with acidic saline for 1 minute to inactivate any virus that has not yet entered the cells.
-
Wash the cells and add fresh medium.
-
Incubate for a full replication cycle and quantify the virus yield.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound's inhibition of enterovirus entry.
Caption: Experimental workflow for the Time-of-Addition assay.
Caption: Logical workflow for characterizing the antiviral mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Lentiviral Vectors to Investigate Tanomastat Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (BAY 12-9566) is a non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with potent activity against MMP-2, -3, and -9.[1][2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[3] In the context of cancer, MMPs are implicated in tumor growth, invasion, angiogenesis, and metastasis.[4] By inhibiting MMPs, this compound has been investigated as a potential anti-cancer therapeutic to impede these processes.[5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
Lentiviral vectors are powerful tools for studying the molecular mechanisms of drug resistance.[6] These vectors can efficiently transduce a wide range of dividing and non-dividing cells, leading to stable integration of genetic material into the host genome.[7] This allows for the long-term overexpression of candidate genes or the knockdown of specific genes using short hairpin RNA (shRNA), making them ideal for creating cellular models of drug resistance.[6]
These application notes provide detailed protocols for using lentiviral vectors to establish and investigate this compound resistance in cancer cell lines. The methodologies described herein cover the generation of this compound-resistant cell lines, lentiviral-mediated gene overexpression for resistance validation, and pooled shRNA library screening for the identification of novel resistance-conferring genes.
Hypothetical Signaling Pathway and Resistance Mechanisms
This compound exerts its anti-tumor effects by inhibiting MMPs, which in turn prevents the degradation of the ECM and the release and activation of various growth factors and signaling molecules. This can lead to decreased cell proliferation, migration, and invasion. Resistance to this compound may arise through several mechanisms, including the activation of bypass signaling pathways that promote cell survival and proliferation independent of MMP activity, or the upregulation of downstream effectors of MMP signaling.
Data Presentation
The following tables present illustrative data that could be obtained from the experiments described in the protocols.
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines. Note: This data is for illustrative purposes only and may not be representative of all cell lines.
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| HT1080 | Parental Fibrosarcoma | 0.8 | - |
| HT1080-TR | This compound-Resistant | 12.5 | 15.6 |
| MDA-MB-231 | Parental Breast Cancer | 1.2 | - |
| MDA-MB-231-TR | This compound-Resistant | 18.7 | 15.6 |
Table 2: Illustrative Results from a Pooled Lentiviral shRNA Screen for this compound Sensitizers. Note: This data is hypothetical and represents an example of a successful screen.
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| Depleted shRNAs (Potential Resistance Genes) | |||
| GENE-X | Kinase in a bypass pathway | -3.5 | <0.001 |
| GENE-Y | Transcription factor | -3.1 | <0.001 |
| Enriched shRNAs (Potential Sensitizer Genes) | |||
| GENE-A | Tumor suppressor | 2.8 | <0.01 |
| GENE-B | Negative regulator of survival pathway | 2.5 | <0.01 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of a this compound-resistant cell line using a continuous, dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., HT1080, MDA-MB-231)
-
Complete cell culture medium
-
This compound (BAY 12-9566)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates (6-well, 96-well)
-
CO2 incubator
Procedure:
-
Determine the initial concentration of this compound:
-
Perform a dose-response curve for the parental cell line to determine the IC50 value of this compound.
-
Start the selection process with a concentration of this compound that causes approximately 20% growth inhibition (IC20).
-
-
Initial Treatment:
-
Seed the parental cells in a 6-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the IC20 concentration of this compound.
-
Culture the cells until they reach 80-90% confluency, changing the medium with fresh this compound-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells are confluent, passage them into a new plate with a slightly increased concentration of this compound (e.g., 1.5-2 fold increase).
-
Continue this process of culturing and gradual dose escalation for several months. If the cells show signs of significant death, maintain the current concentration until they have adapted.
-
-
Establishment of Resistant Line:
-
After several months of continuous culture in the presence of high concentrations of this compound (e.g., 10-20 times the initial IC50), the surviving cell population is considered resistant.
-
-
Validation of Resistance:
-
Perform a cell viability assay to determine the IC50 of this compound for the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Protocol 2: Lentiviral-Mediated Overexpression of a Candidate Gene
This protocol describes the use of lentiviral vectors to overexpress a candidate gene hypothesized to confer this compound resistance.
Materials:
-
HEK293T cells
-
Parental cancer cell line
-
Lentiviral transfer plasmid with the gene of interest (e.g., pLenti-CMV-GeneX-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the HEK293T cells with the transfer plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Day 3 & 4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatant, filter through a 0.45 µm filter, and store at -80°C.[6]
-
-
Lentiviral Transduction:
-
Day 1: Seed the parental cancer cells in a 6-well plate.
-
Day 2: Remove the medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL). Add the lentiviral supernatant at a desired multiplicity of infection (MOI).
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
Allow the cells to recover for 24-48 hours.
-
Add puromycin to the medium at a pre-determined concentration to select for successfully transduced cells.
-
Maintain the selection for 7-14 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until a stable population of resistant cells is established.
-
-
Validation of Resistance:
-
Confirm the overexpression of the gene of interest by qPCR or Western blot.
-
Perform a cell viability assay to compare the this compound IC50 of the gene-overexpressing cells to cells transduced with a control vector. An increase in the IC50 indicates that the overexpressed gene contributes to this compound resistance.
-
Protocol 3: Pooled Lentiviral shRNA Library Screen
This protocol outlines a workflow for a pooled shRNA library screen to identify genes whose knockdown sensitizes cancer cells to this compound.
Materials:
-
Pooled lentiviral shRNA library
-
Cancer cell line of interest
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA isolation kit
-
PCR reagents for amplifying shRNA cassettes
-
Access to Next-Generation Sequencing (NGS) platform
Procedure:
-
Lentiviral Transduction:
-
Transduce the target cancer cells with the pooled shRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single shRNA construct.
-
Select the transduced cells with puromycin to obtain a stable population of cells expressing the shRNA library.
-
-
Cell Treatment:
-
Split the stable cell population into two groups: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with a sub-lethal concentration of this compound (e.g., IC50).
-
Culture the cells for a sufficient period to allow for the selection of resistant or sensitive populations (typically 10-14 days).
-
-
Genomic DNA Isolation and shRNA Sequencing:
-
Harvest the cells from both the vehicle- and this compound-treated populations and isolate genomic DNA.
-
Use PCR to amplify the integrated shRNA sequences from the genomic DNA.
-
Subject the PCR amplicons to NGS to determine the representation of each shRNA in both populations.
-
-
Data Analysis:
-
Analyze the sequencing data to identify shRNA constructs that are depleted or enriched in the this compound-treated population compared to the vehicle-treated population.
-
shRNAs that are depleted represent genes whose knockdown confers sensitivity to this compound (potential therapeutic targets).
-
shRNAs that are enriched represent genes whose knockdown confers resistance to this compound.
-
-
Hit Validation:
-
Validate the top candidate genes by individually transducing cells with at least two different shRNAs targeting the same gene and confirming the effect on this compound sensitivity.
-
Conclusion
The use of lentiviral vectors provides a robust and versatile platform for investigating the mechanisms of resistance to the MMP inhibitor this compound. By generating resistant cell lines and employing both overexpression and knockdown strategies, researchers can identify and validate key genes and pathways involved in the development of this compound resistance. This knowledge is crucial for the development of rational drug combinations and strategies to overcome therapeutic failure, ultimately improving the clinical efficacy of MMP inhibitors in cancer treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Novel Tanomastat Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat is a broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs), with potent activity against MMP-2, -3, -9, and -13.[1][2] These zinc-dependent endopeptidases are crucial in the degradation of the extracellular matrix (ECM), a process integral to tumor invasion, metastasis, and angiogenesis. The overexpression of certain MMPs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) of chemical libraries for novel this compound analogs offers a promising avenue for the discovery of next-generation MMP inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide detailed protocols for a fluorescence-based HTS assay to identify novel this compound analogs that inhibit MMP activity. Additionally, a comprehensive workflow for hit confirmation and validation is described, alongside a summary of the key signaling pathways influenced by MMPs in cancer progression.
Data Presentation
The following tables summarize the inhibitory activity of this compound against various MMPs and provide a template for the presentation of screening data for novel this compound analogs.
Table 1: Inhibitory Profile of this compound
| MMP Isoform | Kᵢ (nM) |
| MMP-2 | 11 |
| MMP-3 | 143 |
| MMP-9 | 301 |
| MMP-13 | 1470 |
Data sourced from MedchemExpress.[1]
Table 2: Hypothetical Screening Data for Novel this compound Analogs
| Compound ID | Structure/Modification | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | Selectivity (MMP-2 vs MMP-9) |
| TANO-001 | R-group 1 modification | 8.5 | 250 | 29.4-fold |
| TANO-002 | R-group 2 modification | 15.2 | 150 | 9.9-fold |
| TANO-003 | Scaffold hop | 50.1 | 450 | 9.0-fold |
| TANO-004 | R-group 3 modification | 5.2 | 600 | 115.4-fold |
| This compound | Reference | 11.0 | 301 | 27.4-fold |
This table presents hypothetical data for illustrative purposes to guide the presentation of screening results.
Signaling Pathways
MMPs play a pivotal role in cancer progression by degrading the ECM, which is a physical barrier to cancer cell migration and invasion. Furthermore, the cleavage of ECM components by MMPs can release growth factors that promote tumor growth and angiogenesis. The signaling pathways downstream of growth factor receptor activation, such as the MAPK and PI3K/Akt pathways, are thus indirectly modulated by MMP activity.
Experimental Workflow
The high-throughput screening and hit validation workflow for identifying novel this compound analogs is a multi-step process designed to efficiently identify and characterize potent and selective MMP inhibitors.
References
Application Notes and Protocols: Identifying Tanomastat's Cellular Targets with CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (BAY 12-9566) is a non-peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[5] It has demonstrated anti-invasive and antimetastatic activity in various tumor models.[5] Recent studies have also uncovered its potential as a broad-spectrum antiviral agent against human enteroviruses, where it appears to impede viral capsid dissociation and RNA replication.[6][7][8] A CRISPR-Cas9 screen can elucidate the key genetic factors that mediate cellular responses to this compound, potentially uncovering novel targets and pathways beyond its known MMP inhibitory function.
Principle of the Screen
This protocol outlines a pooled, negative-selection (dropout) CRISPR-Cas9 screening approach. A library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of cancer cells that stably express the Cas9 nuclease. Each cell receives a single sgRNA, which directs the Cas9 to a specific genomic locus, creating a double-strand break and leading to a functional gene knockout through error-prone non-homologous end joining (NHEJ) repair.[2]
The pooled cell population is then treated with this compound. Cells with a knockout of a gene essential for the drug's efficacy will be more sensitive to the treatment and will be depleted from the population over time. By sequencing the sgRNA library from the surviving cells and comparing it to a control population, we can identify the genes whose knockout confers sensitivity to this compound, thus revealing its cellular targets or essential pathway components.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Kᵢ (nM) |
| MMP-2 | 11 |
| MMP-3 | 143 |
| MMP-9 | 301 |
| MMP-13 | 1470 |
Data compiled from MedchemExpress.[5]
Table 2: Cellular Response to this compound in Antiviral Studies
| Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| RD (EV-A71) | 18.12 | 81.39 | 4.49 |
IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values for this compound against Enterovirus 71 (EV-A71) in rhabdomyosarcoma (RD) cells.[8]
Experimental Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line relevant to the known activities of this compound (e.g., a metastatic breast cancer cell line like MDA-MB-231, given its anti-invasive properties).
-
Cas9 Stable Cell Line Generation:
-
Transduce the selected cell line with a lentiviral vector encoding Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Select for a stable, high-Cas9-expressing polyclonal population by treating with the appropriate antibiotic.
-
Verify Cas9 activity using a functional assay (e.g., GFP knockout assay).
-
Lentiviral sgRNA Library Production
-
Library Selection: Utilize a genome-wide human sgRNA library (e.g., GeCKOv2, Brunello).[1][9] These libraries typically contain multiple sgRNAs per gene to ensure robust knockout.
-
Lentivirus Packaging:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal concentration for cell transduction.
-
CRISPR-Cas9 Library Screening
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.
-
Maintain a high coverage of the library (at least 300-500 cells per sgRNA).[2]
-
-
Antibiotic Selection:
-
Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
This compound Treatment:
-
Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
-
The concentration of this compound should be predetermined to cause significant but not complete cell death over the course of the experiment (e.g., IC₅₀ concentration).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library coverage.
-
-
Genomic DNA Extraction:
-
Harvest cells from both the control and treatment groups at the end of the experiment.
-
Extract high-quality genomic DNA from each population.
-
Data Analysis
-
PCR Amplification and Next-Generation Sequencing (NGS):
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons to determine the frequency of each sgRNA in both the control and treated populations.
-
-
Hit Identification:
-
Use bioinformatics tools (e.g., MAGeCK) to analyze the sequencing data.[10]
-
Identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control.
-
Genes targeted by these depleted sgRNAs are considered candidate cellular targets or essential pathway components for this compound's activity.
-
-
Pathway Analysis:
-
Perform pathway and gene ontology analysis on the identified hits to understand the biological processes affected by this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. aijourn.com [aijourn.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. P1228: GENOME-WIDE CRISPR-CAS9 SCREENING IDENTIFIES THERAPEUTIC TARGETS FOR MATURE T-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Tanomastat-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (formerly BAY 12-9566) is a non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs), with notable activity against MMP-2, MMP-3, MMP-9, and MMP-13.[1][2] Its mechanism of action is centered around a Zn-binding carboxyl group that interacts with the active site of these zinc-dependent endopeptidases.[1][2] MMPs are key enzymes involved in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis.[2][3] Consequently, this compound has been investigated for its anti-invasive and antimetastatic properties in various tumor models.[1][2] More recent research has also uncovered a role for this compound in inhibiting human enterovirus replication by impeding viral capsid dissociation and suppressing viral RNA replication, suggesting a broader range of protein interactions.[4][5]
The comprehensive identification of a drug's protein targets and off-targets is crucial for understanding its mechanism of action, predicting potential side effects, and identifying new therapeutic applications. Mass spectrometry-based proteomics has emerged as a powerful and unbiased tool for elucidating these drug-protein interactions on a proteome-wide scale. This document provides detailed application notes and protocols for three key mass spectrometry-based approaches to analyze the interactions between this compound and the proteome: Affinity Purification-Mass Spectrometry (AP-MS), Chemical Proteomics, and Thermal Proteome Profiling (TPP).
I. Affinity Purification-Mass Spectrometry (AP-MS) for this compound Target Identification
AP-MS is a technique used to isolate a protein of interest along with its binding partners from a complex mixture, such as a cell lysate.[6][7] For small molecule drugs like this compound, this approach can be adapted by immobilizing the drug on a solid support to "pull down" its interacting proteins.
Experimental Protocol: AP-MS
1. Preparation of this compound-conjugated Affinity Resin:
-
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
-
Procedure:
-
Chemically modify this compound to introduce a reactive group suitable for coupling to the resin (e.g., an amine group) if one is not already present. This step may require custom synthesis.
-
Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Immediately add the modified this compound in coupling buffer to the beads and incubate for 2-4 hours at room temperature with gentle rotation.
-
Centrifuge to collect the beads and discard the supernatant.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with wash buffer to remove non-covalently bound this compound.
-
Prepare a control resin by following the same procedure but without adding this compound.
-
2. Cell Culture and Lysis:
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 human breast cancer cells)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
3. Affinity Pulldown:
-
Procedure:
-
Pre-clear the cell lysate by incubating with the control resin for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the this compound-conjugated resin or the control resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins using an appropriate elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).
-
4. Sample Preparation for Mass Spectrometry:
-
Procedure:
-
Neutralize the eluate if using a low pH elution buffer.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
Dry the peptides in a vacuum concentrator and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
5. LC-MS/MS Analysis and Data Interpretation:
-
Instrumentation: High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
-
Identify proteins that are significantly enriched in the this compound pulldown compared to the control pulldown. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used for accurate quantification.
-
Filter the data to remove common contaminants and non-specific binders.
-
Data Presentation: AP-MS
Table 1: Putative this compound Interacting Proteins Identified by AP-MS
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (this compound/Control) | p-value | Function |
| P08253 | MMP2 | 72 kDa type IV collagenase | 25.3 | <0.001 | Extracellular matrix degradation |
| P09237 | MMP9 | Matrix metalloproteinase-9 | 18.7 | <0.001 | Extracellular matrix degradation |
| P03956 | MMP3 | Stromelysin-1 | 12.1 | <0.005 | Extracellular matrix degradation |
| O75900 | MMP13 | Collagenase 3 | 8.5 | <0.01 | Extracellular matrix degradation |
| Q9Y4K4 | TIMP1 | Metalloproteinase inhibitor 1 | 5.2 | <0.05 | Endogenous inhibitor of MMPs |
| P16402 | VIM | Vimentin | 3.8 | <0.05 | Intermediate filament protein |
Note: This is representative data and not from a specific study.
II. Chemical Proteomics for Target Deconvolution
Chemical proteomics utilizes a modified version of the drug molecule, often containing a photoreactive group and a reporter tag (e.g., biotin), to covalently label and subsequently enrich its binding partners from a complex biological sample. This approach can capture both strong and transient interactions.
Experimental Protocol: Chemical Proteomics
1. Synthesis of this compound-based Chemical Probe:
-
Synthesize a this compound analog that incorporates a photoreactive group (e.g., diazirine) and a biotin (B1667282) tag, connected via a linker at a position on the molecule that does not interfere with its binding activity.
2. Cell Treatment and UV Crosslinking:
-
Procedure:
-
Treat cultured cells with the this compound probe for a specified time. Include a control group treated with a vehicle (e.g., DMSO) and another group where a molar excess of unmodified this compound is added before the probe to compete for binding sites.
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
3. Protein Extraction and Enrichment:
-
Procedure:
-
Lyse the cells as described in the AP-MS protocol.
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
4. On-bead Digestion and Mass Spectrometry:
-
Procedure:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
5. Data Analysis:
-
Identify and quantify the proteins enriched in the probe-treated sample compared to the control and competition samples. Proteins that are significantly enriched and show reduced binding in the competition experiment are considered high-confidence targets.
Data Presentation: Chemical Proteomics
Table 2: this compound Target Proteins Identified by Chemical Proteomics
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Count (Probe) | Spectral Count (Competition) | Specificity Ratio (Probe/Competition) |
| P08253 | MMP2 | 72 kDa type IV collagenase | 128 | 15 | 8.5 |
| P09237 | MMP9 | Matrix metalloproteinase-9 | 95 | 12 | 7.9 |
| Q8N131 | VP1 | Enterovirus VP1 | 42 | 5 | 8.4 |
| P14866 | HSP90AA1 | Heat shock protein HSP 90-alpha | 25 | 22 | 1.1 |
Note: This is representative data and not from a specific study.
III. Thermal Proteome Profiling (TPP)
TPP is based on the principle that the binding of a drug to a protein alters its thermal stability.[8] By heating cell lysates or intact cells treated with a drug to various temperatures and quantifying the amount of soluble protein at each temperature using mass spectrometry, a melting curve for each protein can be generated. A shift in the melting curve in the presence of the drug indicates a direct or indirect interaction.
Experimental Protocol: TPP
1. Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control (DMSO) for a defined period.
2. Thermal Challenge:
-
Procedure:
-
Harvest and lyse the cells.
-
Aliquot the lysate into several tubes.
-
Heat each aliquot to a different temperature (e.g., from 37°C to 67°C in 3°C increments) for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.
-
3. Sample Preparation for Mass Spectrometry:
-
Procedure:
-
Collect the supernatant containing the soluble proteins.
-
Perform tryptic digestion of the proteins in the supernatant.
-
Label the peptides from each temperature point with a different tandem mass tag (TMT) for multiplexed quantitative analysis.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
4. Data Analysis:
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves for both the this compound-treated and control samples.
-
Identify proteins with a significant shift in their melting temperature (Tm) upon this compound treatment.
Data Presentation: TPP
Table 3: Proteins with Significant Thermal Shifts upon this compound Treatment
| Protein ID (UniProt) | Gene Name | Protein Name | Tm (Control, °C) | Tm (this compound, °C) | ΔTm (°C) |
| P08253 | MMP2 | 72 kDa type IV collagenase | 52.1 | 58.4 | +6.3 |
| P09237 | MMP9 | Matrix metalloproteinase-9 | 50.8 | 56.2 | +5.4 |
| P03956 | MMP3 | Stromelysin-1 | 53.5 | 57.9 | +4.4 |
| O75900 | MMP13 | Collagenase 3 | 51.2 | 54.8 | +3.6 |
| Q8N131 | VP1 | Enterovirus VP1 | 48.9 | 53.1 | +4.2 |
Note: This is representative data and not from a specific study.
Visualizations
Experimental Workflow for this compound-Protein Interaction Analysis
Caption: Overview of the experimental workflow for identifying this compound-protein interactions.
Signaling Pathway of MMP Inhibition by this compound
Caption: this compound inhibits MMPs, preventing ECM degradation and subsequent tumor invasion and angiogenesis.
References
- 1. [PDF] Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis | Semantic Scholar [semanticscholar.org]
- 2. Bioinformatics analysis of mass spectrometry-based proteomics data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatics for Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. huber.embl.de [huber.embl.de]
- 6. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tanomastat's Limited Efficacy in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and potentially overcome the challenges associated with the limited efficacy of Tanomastat in past clinical trials. This guide includes troubleshooting advice for experiments, frequently asked questions, detailed experimental protocols, and a summary of key data to inform future research strategies.
Frequently Asked Questions (FAQs)
Q1: Why did this compound fail in clinical trials for oncology?
A1: this compound (BAY 12-9566), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, did not demonstrate a significant improvement in overall survival (OS) or time to progression (TTP) in key Phase III clinical trials. For instance, in a trial for advanced ovarian cancer, the median TTP was 10.4 months for this compound compared to 9.2 months for placebo, a statistically insignificant difference.[1][2] Similarly, a trial in small-cell lung cancer showed no increase in median overall survival.[3] These outcomes are consistent with the general failure of many broad-spectrum MMP inhibitors in late-stage cancer trials, which is attributed to several factors including:
-
Lack of Specificity: this compound inhibits multiple MMPs, including MMP-2, -3, -8, -9, and -13.[4] Some MMPs may have tumor-suppressive roles, and their inhibition could be counterproductive.[4]
-
Advanced Disease Stage of Patients: MMP inhibitors were often tested in patients with advanced and metastatic cancers, where the tumor microenvironment is complex and may be less dependent on MMP activity for further progression.[4]
-
Off-Target Effects: While this compound was generally better tolerated than some earlier MMP inhibitors, side effects were still observed. In the ovarian cancer trial, common adverse events included nausea, fatigue, and diarrhea.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a non-peptidic, biphenyl (B1667301) matrix metalloproteinase inhibitor.[5][6] It functions by chelating the zinc ion within the active site of MMPs, which is essential for their enzymatic activity.[3][7] By inhibiting MMPs, this compound aims to prevent the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[5][8]
Q3: What are the known inhibitory constants (Ki) of this compound for various MMPs?
A3: this compound exhibits varying inhibitory activity against different MMPs. The known Ki values are summarized in the table below.
Data Presentation
Table 1: Inhibitory Profile of this compound against Matrix Metalloproteinases
| MMP Target | Ki (nM) |
| MMP-2 | 11 |
| MMP-3 | 143 |
| MMP-9 | 301 |
| MMP-13 | 1470 |
Source:[6]
Table 2: Summary of a Phase III Clinical Trial of this compound in Advanced Ovarian Cancer
| Parameter | This compound (800 mg b.i.d.) | Placebo | p-value |
| Number of Patients | 122 | 121 | N/A |
| Median Time to Progression (months) | 10.4 | 9.2 | 0.67 |
| Median Overall Survival (months) | 13.9 | 11.9 | 0.53 |
Table 3: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Findings |
| Human Breast Cancer Orthotopic Model | 100 mg/kg, p.o. daily for 7 weeks | 58% inhibition of local tumor regrowth; 57% inhibition in the number and 88% inhibition in the volume of lung metastases. |
Source:[6]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: Lower than expected inhibitory activity in cell-based assays.
-
Potential Cause:
-
Compound Stability and Solubility: this compound may degrade or precipitate in aqueous media over time.
-
Cell Line Specifics: The chosen cell line may not express the MMPs targeted by this compound at high enough levels, or the biological process being assayed may not be MMP-dependent in that context.
-
Assay Conditions: The presence of serum in the culture medium can interfere with the activity of MMP inhibitors due to protein binding.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Confirm the concentration and purity of your stock solution.
-
Characterize Cell Line: Perform qPCR or Western blot to confirm the expression of target MMPs (MMP-2, -3, -9) in your cell line.
-
Optimize Assay Conditions: If possible, conduct invasion or migration assays in serum-free or low-serum media. If serum is required, consider a dose-response experiment to determine the impact of serum on this compound's IC50.
-
Positive Control: Include a positive control MMP inhibitor with a well-characterized potency in your assay system.
-
Issue 2: High variability between replicate wells.
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Inaccurate Pipetting: Small errors in dispensing the inhibitor or cells can lead to significant differences.
-
Edge Effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, affecting cell growth and drug response.
-
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Careful Pipetting: Use calibrated pipettes and visually confirm the dispensing of all liquids.
-
Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental conditions. Fill them with sterile PBS or media to maintain a humidified environment.
-
In Vivo Experiment Troubleshooting
Issue 1: Lack of tumor growth inhibition in animal models.
-
Potential Cause:
-
Pharmacokinetics: this compound may have poor oral bioavailability or rapid metabolism in the chosen animal model, leading to sub-therapeutic concentrations at the tumor site.
-
Tumor Model: The selected tumor model may not be driven by the MMPs that this compound potently inhibits.
-
Dosing Regimen: The dose and frequency of administration may be insufficient to maintain therapeutic drug levels.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to measure plasma and tumor concentrations of this compound at different time points after administration.
-
Tumor Model Selection: Choose a tumor model where the role of MMP-2, -3, or -9 in tumor progression is well-established.
-
Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose of this compound in your model.
-
Route of Administration: Consider alternative routes of administration if oral bioavailability is a concern.
-
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines a general method to determine the IC50 of this compound against a specific MMP.
-
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations for the dose-response curve.
-
In the 96-well plate, add the following to each well:
-
Blank (no enzyme): Assay buffer + substrate
-
Control (no inhibitor): Assay buffer + enzyme + substrate
-
Test: this compound dilution + enzyme + substrate
-
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for 30-60 minutes.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Tumor Growth and Metastasis Model
This protocol provides a general framework for evaluating the efficacy of this compound in a xenograft or orthotopic cancer model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be tumorigenic and metastatic
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Cell Implantation:
-
For a subcutaneous model, inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS or a Matrigel mixture) into the flank of the mice.
-
For an orthotopic model, inject the cancer cells into the corresponding organ (e.g., mammary fat pad for breast cancer).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
Administer this compound or vehicle control orally at the predetermined dose and schedule.
-
-
Endpoint:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
For metastasis studies, collect relevant organs (e.g., lungs, liver) and quantify metastatic burden through histological analysis or imaging (if using fluorescently/luminescently labeled cells).
-
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting experimental failures.
References
- 1. A phase III randomized trial of BAY 12-9566 (this compound) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Tanomastat-Induced Hepatotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be investigating the hepatic safety profile of Tanomastat, a matrix metalloproteinase (MMP) inhibitor. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound?
Currently, there is limited specific public information detailing significant hepatotoxicity as a primary adverse effect of this compound in clinical trials. One study in a neonatal murine model noted no significant side effects[1]. However, as with any investigational compound, it is crucial to proactively monitor for potential drug-induced liver injury (DILI). This guide provides a framework for that assessment.
Q2: What are the initial steps to take if I suspect this compound is causing hepatotoxicity in my experimental model?
If you suspect hepatotoxicity, a systematic approach is necessary. First, confirm the finding with repeat experiments. Second, establish a dose-response relationship. Third, rule out other potential causes for the observed liver injury. Finally, proceed with more detailed mechanistic studies.[2] The diagnostic process for DILI is primarily one of exclusion and careful evaluation of all available data.[3][4]
Q3: What are the standard biomarkers to measure for potential drug-induced liver injury?
The standard clinical biomarkers for liver injury are serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676).[3][5][6] An elevation in these markers can indicate hepatocellular injury, cholestasis, or a mixed pattern of injury.[2][6] The ratio of ALT to ALP can help classify the type of injury.[6]
Q4: Are there more sensitive or specific biomarkers for early detection of hepatotoxicity?
Yes, several novel biomarkers are being investigated for their improved sensitivity and specificity in detecting DILI. These include microRNA-122 (miR-122), which is highly specific to the liver, cytokeratin-18 (CK18) fragments, glutamate (B1630785) dehydrogenase (GLDH), and high-mobility group box 1 (HMGB1) protein.[3][5][7][8] These markers may show changes earlier than traditional biomarkers.[3]
Troubleshooting Guides
In Vitro Experimental Issues
Scenario 1: Unexpectedly high cytotoxicity in primary human hepatocytes (PHHs) treated with this compound.
-
Question: My cell viability assays (e.g., MTT, LDH) show a sharp decrease in viability at concentrations where I don't expect to see toxicity. What could be the cause?
-
Answer:
-
Confirm Compound Integrity: First, verify the purity and stability of your this compound compound. Degradation products could have different toxicity profiles.
-
Check Solvent Toxicity: Ensure the final concentration of your vehicle control (e.g., DMSO) is non-toxic to the cells. Run a vehicle-only toxicity curve.
-
Evaluate Culture Conditions: Primary hepatocytes are sensitive and can lose functionality rapidly in standard 2D cultures.[9][10] Consider using 3D culture models like spheroids or co-culture systems with non-parenchymal cells, which can maintain hepatocyte phenotype and function for longer periods, providing more predictive data.[9][11][12]
-
Metabolic Activation: Consider if the cytotoxicity is due to a reactive metabolite of this compound formed by the hepatocytes. PHHs are metabolically active and considered the gold standard for in vitro toxicity testing for this reason.[9][11]
-
Inter-donor Variability: PHHs exhibit significant inter-individual differences in metabolism and drug response.[9] Test on hepatocytes from multiple donors to see if the effect is consistent.
-
In Vivo Experimental Issues
Scenario 2: Elevated ALT/AST levels in mice treated with high-dose this compound.
-
Question: We observed a significant increase in serum ALT and AST in our mouse model at the highest dose of this compound. How do we confirm this is a liver-specific effect and understand the mechanism?
-
Answer:
-
Rule out Extrahepatic Sources: Elevated AST can also come from muscle or cardiac damage.[3][13] Measure liver-specific biomarkers like miR-122 or GLDH to confirm the liver as the source of injury.[3][7][8]
-
Histopathological Analysis: Perform a histopathological examination of the liver tissue. This is crucial to identify the nature and extent of the injury, such as necrosis, steatosis, or cholestasis, and can provide mechanistic clues.[6][14]
-
Assess Other Biomarkers: Measure ALP and bilirubin to determine if there is a cholestatic component to the injury.[3][6]
-
Investigate Mechanism: Proceed with mechanistic studies. Assess markers of oxidative stress (e.g., glutathione (B108866) levels), mitochondrial dysfunction, and apoptosis (e.g., caspase activity) in liver tissue.[15][16]
-
Causality Assessment: Use a structured tool like the Roussel Uclaf Causality Assessment Method (RUCAM) adapted for preclinical studies to systematically evaluate the likelihood that this compound is the causative agent.[2][6]
-
Data Presentation: Biomarkers for Hepatotoxicity
Table 1: Standard and Novel Biomarkers for Assessing Drug-Induced Liver Injury
| Biomarker Category | Biomarker | Sample Type | Indication | Limitations |
| Standard/Traditional | Alanine Aminotransferase (ALT) | Serum/Plasma | Hepatocellular injury (more specific to liver than AST).[5] | Can be elevated in other conditions; release occurs after substantial injury.[5] |
| Aspartate Aminotransferase (AST) | Serum/Plasma | Hepatocellular injury.[5] | Lacks specificity; also found in heart, muscle, and other tissues.[3][13] | |
| Alkaline Phosphatase (ALP) | Serum/Plasma | Cholestasis and biliary tract injury.[3][5] | Also present in bone and other tissues. | |
| Total Bilirubin (TBIL) | Serum/Plasma | Indicates impaired hepatic conjugation or excretion (cholestasis).[5] | Can be elevated due to hemolysis. | |
| Novel/Emerging | microRNA-122 (miR-122) | Serum/Plasma | Highly specific and sensitive for hepatocellular injury.[3][7][8] | Not yet standardized for routine clinical use.[14] |
| Cytokeratin-18 (CK18) Fragments | Serum/Plasma | Differentiates between apoptosis (caspase-cleaved K18) and necrosis (full-length K18).[5][7][8] | Can be complex to interpret.[14] | |
| Glutamate Dehydrogenase (GLDH) | Serum/Plasma | Specific for mitochondrial injury within hepatocytes.[5][7] | Less commonly used than standard markers. | |
| High-Mobility Group Box 1 (HMGB1) | Serum/Plasma | Marker of necrotic cell death and inflammation.[5][7][8] | Not specific to the liver. |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using 3D Human Liver Spheroids
-
Cell Culture: Form spheroids from primary human hepatocytes (or co-culture with Kupffer and stellate cells) using ultra-low attachment plates. Culture for 3-5 days to allow for spheroid formation and stabilization.
-
Dosing: Treat spheroids with a dose range of this compound (e.g., 0.1 µM to 100 µM) and appropriate vehicle controls for 24, 48, and 72 hours.
-
Endpoint Analysis:
-
Viability: Measure ATP content (e.g., CellTiter-Glo® 3D) as an indicator of cell viability.
-
Cytotoxicity: Measure LDH release into the culture medium to quantify membrane integrity loss.
-
Biomarker Secretion: Quantify secreted ALT and AST from the culture supernatant using commercially available assay kits.
-
Mechanism: For mechanistic insights, lyse spheroids and perform assays for caspase-3/7 activity (apoptosis) or measure reactive oxygen species (ROS) generation.
-
Protocol 2: In Vivo Acute Hepatotoxicity Study in Mice
-
Animal Model: Use a standard mouse strain, such as C57BL/6.[17] Acclimatize animals for at least one week before the study.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) at three dose levels (low, medium, high) plus a vehicle control group. A typical study might involve a single high dose or daily dosing for 7-14 days.
-
Sample Collection: Collect blood samples at baseline and at various time points post-dosing (e.g., 6, 24, 48 hours for an acute study). At the study endpoint, euthanize animals and collect liver tissue.
-
Analysis:
-
Serum Chemistry: Analyze serum for ALT, AST, ALP, and total bilirubin.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining and pathological evaluation.
-
Gene/Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of genes/proteins related to stress pathways (e.g., Nrf2, JNK) or apoptosis (e.g., Bcl-2, Bax) via qPCR or Western blot.
-
Mandatory Visualizations
References
- 1. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. myadlm.org [myadlm.org]
- 4. fg.bmj.com [fg.bmj.com]
- 5. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 6. Drug-induced liver injury. Part I: Classification, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel biomarkers for drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 14. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Musculoskeletal Side Effects of Tanomastat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the musculoskeletal side effects of Tanomastat and other matrix metalloproteinase (MMP) inhibitors.
Troubleshooting Guides
This section provides a structured approach to identifying and managing musculoskeletal adverse events (MSAEs) during pre-clinical and clinical research involving this compound.
Issue 1: Observation of Joint Pain and Stiffness in Animal Models
Symptoms: Animals exhibiting reluctance to move, altered gait, joint swelling, or audible signs of pain upon movement.
Possible Cause: Onset of MMP inhibitor-associated Musculoskeletal Syndrome (MSS). This is a known class-effect of broad-spectrum MMP inhibitors.
Troubleshooting Steps:
-
Dose De-escalation:
-
Symptomatic Relief:
-
Consult with the institutional veterinarian about the appropriate use of analgesics (e.g., NSAIDs) to manage pain and inflammation.
-
Ensure animals have comfortable bedding and easy access to food and water.
-
-
Histopathological Analysis:
-
At the end of the study, perform a thorough histopathological examination of the affected joints.
-
Refer to the detailed Experimental Protocol for Histopathological Analysis of Joints below for specific procedures and scoring systems.
-
-
Consider a More Selective Inhibitor:
-
If the scientific question allows, consider comparing the effects of this compound with a more selective MMP inhibitor, such as an MMP-13 selective inhibitor, which has been shown to have a lower risk of MSS.[3]
-
Issue 2: Subject-Reported Arthralgia and Myalgia in Clinical Trials
Symptoms: Human subjects report new or worsening joint pain (arthralgia) or muscle pain (myalgia).
Possible Cause: Development of clinical MSS.
Troubleshooting Steps:
-
Standardized Symptom Assessment:
-
Utilize standardized questionnaires, such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), to quantify changes in pain and function.[1]
-
Regularly assess the range of motion (ROM) of major joints, particularly the shoulders.
-
-
Dose Modification or Interruption:
-
Symptomatic Management:
-
For mild to moderate symptoms, non-steroidal anti-inflammatory drugs (NSAIDs) may be considered.
-
In some cases of drug-induced arthralgia, duloxetine (B1670986) or low-dose prednisone (B1679067) has been used.
-
Physical therapy and gentle exercise may help maintain joint mobility and reduce stiffness.
-
-
Patient Education:
-
Inform trial participants about the potential for musculoskeletal side effects and the importance of reporting any new or worsening symptoms promptly.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical musculoskeletal side effects associated with this compound and other MMP inhibitors?
A1: The most common musculoskeletal side effects are collectively known as Musculoskeletal Syndrome (MSS). This can include arthralgia (joint pain), myalgia (muscle pain), joint stiffness, and in some cases, more severe conditions like inflammatory polyarthritis, frozen shoulder, and Dupuytren's contracture (a thickening of tissue in the palm of the hand).[1][4][5] These symptoms are generally reversible upon discontinuation of the drug.[1][4]
Q2: What is the proposed mechanism behind MMP inhibitor-induced musculoskeletal side effects?
A2: The exact mechanism is not fully understood, but it is believed to be related to the broad-spectrum inhibition of various MMPs that are essential for normal tissue remodeling and homeostasis in joints and tendons.[6] Inhibition of other related enzymes, such as ADAMs (A Disintegrin and Metalloproteinase), may also contribute to these side effects.[7]
Q3: Are the musculoskeletal side effects of this compound dose-dependent?
A3: Yes, studies with other broad-spectrum MMP inhibitors like Marimastat (B1683930) and Prinomastat (B1684670) have shown that the incidence and severity of musculoskeletal side effects are dose-dependent.[2][5] Higher doses are associated with a greater risk of developing these adverse events.
Q4: How can we monitor for musculoskeletal toxicity in our animal studies?
A4: A combination of clinical observation and post-mortem analysis is recommended. Clinically, monitor for changes in gait, posture, and activity levels. Functional tests, such as the rotarod test, can quantify motor coordination. Post-mortem, a detailed histopathological examination of the joints is crucial. Please refer to the detailed experimental protocols provided below.
Q5: What are the key considerations for managing musculoskeletal side effects in clinical trials?
A5: Key considerations include proactive monitoring of patients for joint and muscle pain, standardized assessment of symptoms, a clear protocol for dose modification or interruption, and providing appropriate symptomatic relief. Patient education on these potential side effects is also critical for early reporting and management.
Data Presentation
Table 1: Incidence of Musculoskeletal Adverse Events in Clinical Trials of Broad-Spectrum MMP Inhibitors
| MMP Inhibitor | Dose | Trial Phase | Number of Patients | Musculoskeletal Adverse Event | Incidence (%) | Reference |
| Marimastat | 20 mg b.i.d. | I | 12 | Musculoskeletal toxicities (Grade 2) | 25% | [8][9] |
| 10 mg b.i.d. | III | 57 | Musculoskeletal symptoms (hands, wrists, shoulders) | 61.4% | [10] | |
| 50 mg b.i.d. (initial) | Pilot | 6 | Pain and stiffness of the musculoskeletal system | Higher frequency than lower dose | [4] | |
| 25 mg o.d. | Pilot | 29 | Pain and stiffness of the musculoskeletal system | 37% (with longer-term treatment) | [4] | |
| Prinomastat | >25 mg b.i.d. | I | 75 | Arthralgias and myalgias (Grade 2-3) | >25% | [2] |
| 15 mg b.i.d. | III | 181 | Arthralgia, stiffness, and joint swelling | Treatment interruption required in 38% of patients | [11] | |
| PG-116800 | 25-200 mg b.i.d. | Randomized Controlled Trial | 401 | Arthralgia | 35% | [1] |
Experimental Protocols
Protocol 1: Assessment of Musculoskeletal Toxicity in a Rat Model
Objective: To evaluate the potential of an MMP inhibitor to induce musculoskeletal syndrome (MSS) in a rodent model.
Methodology:
-
Animal Model: Male Lewis rats (150-180 g).
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or a positive control (e.g., Marimastat at 10-30 mg/day) via surgically implanted subcutaneous osmotic pumps for a period of 2-4 weeks.[9]
-
Include a vehicle control group.
-
-
Clinical Assessment (daily):
-
Gait and Posture: Observe for any reluctance to move, high-stepping gait, or compromised ability to rest on hind feet.[9]
-
Paw Volume: Measure hind paw volume using a plethysmometer to quantify swelling.
-
Pain Assessment: Use a standardized pain scoring system based on animal behavior and response to gentle palpation of the joints.
-
-
Functional Assessment (weekly):
-
Rotarod Test: Assess motor coordination and balance.
-
Acclimatize the rats to the rotarod for 2-3 days prior to the first measurement.
-
Set the rotarod to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each rat. A decrease in performance over time may indicate musculoskeletal impairment.
-
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect the hind limb joints (ankles and knees).
-
Fix the joints in 10% neutral buffered formalin for histopathological analysis.
-
Protocol 2: Histopathological Analysis of Joints
Objective: To histologically evaluate and score the severity of joint damage in animal models of MSS.
Methodology:
-
Sample Preparation:
-
Decalcify the formalin-fixed joints using a suitable decalcifying agent (e.g., 10% EDTA).
-
Process the tissues and embed in paraffin.
-
Cut 5 µm thick sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and synovial hyperplasia.[12]
-
Safranin-O with Fast Green: To visualize cartilage and proteoglycan loss (cartilage stains red, bone and other tissues stain green).[12]
-
Tartrate-Resistant Acid Phosphatase (TRAP): To identify osteoclasts and assess bone erosion.[12]
-
-
Histopathological Scoring:
-
Use a standardized scoring system, such as the one recommended by the OARSI initiative for rodent models of arthritis.[13]
-
Score the following parameters in a blinded manner by at least two independent observers:[12]
-
Inflammation: Infiltration of inflammatory cells into the synovium and joint space (Scale 0-3: none, mild, moderate, severe).
-
Synovial Hyperplasia: Increase in the number of layers of the synovial lining (Scale 0-3).
-
Cartilage Damage: Loss of Safranin-O staining and structural damage to the cartilage surface (Scale 0-6, based on depth and extent of lesions).[13]
-
Bone Erosion: Extent of bone resorption, particularly at the cartilage-bone interface (Scale 0-5).
-
-
Mandatory Visualizations
Caption: Simplified signaling pathway of MMP activation and inhibition by this compound.
References
- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor marimastat in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised double blind placebo control study of adjuvant treatment with the metalloproteinase inhibitor, Marimastat in patients with inoperable colorectal hepatic metastases: significant survival advantage in patients with musculoskeletal side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tanomastat
Welcome to the technical support center for Tanomastat. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of this compound, with a particular focus on improving its oral bioavailability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs). It specifically targets MMP-2, MMP-3, MMP-9, and MMP-13. By inhibiting these enzymes, this compound can prevent the degradation of the extracellular matrix, a process that is crucial in pathological conditions such as tumor invasion, metastasis, and inflammation.
Q2: What are the known challenges associated with the oral bioavailability of this compound?
A2: While this compound is considered orally bioavailable, its efficacy can be limited by factors common to many biphenyl compounds, including poor aqueous solubility. Low solubility can lead to a low dissolution rate in the gastrointestinal tract, which is a critical step for drug absorption. Consequently, this can result in variable and potentially suboptimal systemic exposure.
Q3: What are the initial steps I should take if I suspect poor oral bioavailability in my experiments?
A3: First, it is crucial to characterize the fundamental physicochemical properties of your this compound batch, including its aqueous solubility and permeability. Concurrently, conducting a pilot in vivo pharmacokinetic study in a relevant animal model (e.g., rats or mice) with both oral (PO) and intravenous (IV) administration will help determine the absolute bioavailability and provide insights into the extent of the absorption issue.
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be explored, including:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic drugs like this compound.
-
Complexation: The use of cyclodextrins can form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during their experiments with this compound.
Problem 1: Low and Variable Oral Bioavailability in Preclinical Studies
-
Symptom: Inconsistent and low plasma concentrations of this compound are observed following oral administration in animal models.
-
Possible Cause 1: Poor Aqueous Solubility: this compound's hydrophobic nature may limit its dissolution in gastrointestinal fluids.
-
Troubleshooting Step: Conduct solubility studies in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Solution: Employ solubility enhancement techniques such as the preparation of a micronized suspension, a solid dispersion with a suitable polymer (e.g., PVP, HPMC), or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).
-
-
Possible Cause 2: Low Permeability: The compound may have difficulty crossing the intestinal epithelium.
-
Troubleshooting Step: Perform an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).
-
Solution: If permeability is low, consider formulation strategies that can enhance membrane transport, such as the inclusion of permeation enhancers (use with caution and thorough validation) or formulating the compound in a lipid-based system that can be absorbed via the lymphatic pathway.
-
Problem 2: Difficulty in Preparing a Suitable Formulation for In Vivo Oral Dosing
-
Symptom: this compound does not dissolve or suspend uniformly in common vehicle solutions for oral gavage.
-
Possible Cause: Inappropriate vehicle selection for a poorly soluble compound.
-
Troubleshooting Step: Test the solubility and stability of this compound in a panel of pharmaceutically acceptable vehicles.
-
Solution: A common starting point for poorly soluble compounds is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For improved solubility, consider co-solvent systems (e.g., a mixture of polyethylene (B3416737) glycol 400, propylene (B89431) glycol, and water) or lipid-based vehicles. Ensure the final formulation is homogenous and stable for the duration of the study.
-
Data Presentation
The following tables present hypothetical, yet representative, data for this compound to serve as a benchmark for experimental design and troubleshooting.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 410.91 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| LogP | 4.2 | Calculated |
| Caco-2 Permeability (Papp, A→B) | 5.0 x 10⁻⁶ cm/s | Caco-2 monolayer assay |
| Efflux Ratio (Papp, B→A / Papp, A→B) | 1.2 | Caco-2 monolayer assay |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (Hypothetical Data)
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (%) |
| Solution | IV | 2 | 1200 | 0.08 | 2000 | 100 |
| Suspension | PO | 10 | 150 | 2.0 | 750 | 7.5 |
| SEDDS | PO | 10 | 450 | 1.0 | 2250 | 22.5 |
| Solid Dispersion | PO | 10 | 300 | 1.5 | 1800 | 18.0 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard methods for assessing the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing Solution: Prepare a dosing solution of this compound (e.g., 10 µM) in the transport buffer. It is advisable to include a low-permeability marker (e.g., Lucifer yellow) to monitor the integrity of the monolayer during the experiment.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and vortex until a clear solution is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time it takes for the SEDDS to form a clear emulsion upon gentle agitation in an aqueous medium.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: MMP-2 and MMP-9 signaling in cancer progression.
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability.
Strategies to enhance Tanomastat's therapeutic index
Welcome to the technical support center for Tanomastat (BAY 12-9566). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at enhancing the therapeutic index of this compound.
Section 1: General FAQs
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4] By inhibiting MMPs, this compound interferes with key processes in tumor progression, including local invasion, angiogenesis (the formation of new blood vessels), and metastasis.[1][3][4]
Q2: Which specific MMPs does this compound inhibit?
This compound exhibits inhibitory activity against several MMPs, with varying potencies. Its primary targets are MMP-2, MMP-3, MMP-9, and MMP-13. The inhibitory constants (Ki) indicate a higher affinity for MMP-2 compared to the others.
Table 1: this compound Inhibitory Activity (Ki)
| MMP Target | Ki Value (nM) | Reference |
| MMP-2 (Gelatinase A) | 11 | [1][2] |
| MMP-3 (Stromelysin 1) | 143 | [1][2] |
| MMP-9 (Gelatinase B) | 301 | [1][2] |
| MMP-13 (Collagenase 3) | 1470 | [1][2] |
Q3: What is the rationale behind targeting MMPs for cancer therapy?
MMPs are essential for tumor cells to break down the ECM, a critical step for local invasion and subsequent metastasis to distant sites.[3][4] They also play a significant role in angiogenesis by releasing pro-angiogenic factors stored within the ECM.[4] Therefore, inhibiting MMPs is a strategy to block these pathways, thereby reducing tumor growth and spread.[1][3]
References
Technical Support Center: Understanding and Overcoming Resistance to Tanomastat
Welcome to the technical support center for researchers investigating mechanisms of resistance to Tanomastat. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research. While clinical development of this compound was halted due to a lack of efficacy in phase III trials, understanding the mechanisms by which cancer cells develop resistance to this and other matrix metalloproteinase (MMP) inhibitors remains a critical area of study for the development of future therapies.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and which MMPs does it inhibit?
This compound (BAY 12-9566) is a synthetic, broad-spectrum matrix metalloproteinase inhibitor (MMPI). It primarily targets and inhibits the activity of MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13.[2][3] These enzymes are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process crucial for tumor growth, invasion, and metastasis.
Q2: Why did this compound fail in clinical trials?
Phase III clinical trials of this compound in patients with advanced ovarian cancer, pancreatic cancer, and small cell lung cancer did not demonstrate a significant improvement in progression-free survival or overall survival compared to placebo.[1][3][4] The lack of efficacy is likely due to a combination of factors, including the development of resistance, the complex role of MMPs in both promoting and suppressing tumors, and challenges with dosing and administration timing.[5][6]
Q3: What are the potential mechanisms of resistance to this compound?
Based on studies of MMP inhibitors and general mechanisms of cancer drug resistance, several key pathways may contribute to this compound resistance:
-
Upregulation of Target MMPs or Other MMPs: Cancer cells may compensate for the inhibition of specific MMPs by overexpressing the target MMPs or upregulating other MMPs not inhibited by this compound.
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to promote growth and invasion, bypassing their reliance on the MMPs targeted by this compound. Key pathways implicated in chemoresistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[11][12][13][14]
-
Alterations in the Tumor Microenvironment (TME): The TME can contribute to drug resistance through various mechanisms, including the secretion of growth factors and cytokines by stromal cells, and changes in the extracellular matrix composition.[8]
-
Epithelial-Mesenchymal Transition (EMT): The induction of EMT can lead to a more invasive and drug-resistant phenotype. MMPs are known to play a role in EMT, and resistance to MMP inhibitors may involve the activation of EMT-related signaling pathways.[7]
-
Inhibition of Apoptosis: Cancer cells can evade drug-induced cell death by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins.[7][15]
Troubleshooting Guides
This section provides practical guidance for addressing common challenges encountered during in vitro experiments investigating this compound resistance.
Problem 1: No observable effect of this compound on cancer cell viability or invasion.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Determine the IC50 value of this compound for your specific cell line using a dose-response curve. Start with a wide range of concentrations. |
| Cell Line Insensitivity | Some cancer cell lines may have intrinsic resistance to MMP inhibitors. Consider screening multiple cell lines to find a sensitive model. Cell lines known for high MMP-2 and MMP-9 expression, such as U87 glioblastoma cells, may be more suitable.[16] |
| Drug Inactivity | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment. |
| Rapid Development of Resistance | If you observe an initial effect that diminishes over time, your cells may be acquiring resistance. Consider developing a this compound-resistant cell line through continuous exposure to increasing drug concentrations.[2] |
Problem 2: Difficulty in establishing a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Dosing Strategy | Start with a concentration around the IC50 and gradually increase the dose as cells adapt. Pulsed treatments (alternating between drug exposure and recovery periods) can also be effective.[2] |
| Cell Line Viability | High concentrations of this compound may be too toxic, leading to widespread cell death rather than the selection of resistant clones. Monitor cell viability closely and adjust the concentration accordingly. |
| Heterogeneity of Cell Population | Resistance may arise from a small subpopulation of cells. Consider single-cell cloning to isolate and expand resistant colonies. |
Problem 3: Inconsistent results in MMP activity assays.
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issues | Ensure consistent sample collection and preparation. For zymography, avoid repeated freeze-thaw cycles of conditioned media. Use appropriate lysis buffers for cell extracts. |
| Assay Sensitivity | For low levels of MMP activity, consider concentrating the conditioned media. Fluorometric assays are generally more sensitive than colorimetric assays.[16][17] |
| Activation of Pro-MMPs | To measure total MMP activity, pro-MMPs need to be activated with agents like 4-aminophenylmercuric acetate (B1210297) (APMA).[3][12] To measure only active MMPs, omit the activation step. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound Target MMPs | MMP-2, -3, -8, -9, -13 | Broad-spectrum inhibition | [2] |
| Exemplary MMP-9 Inhibitor IC50 | 0.1 nM (Trimer), 56 nM (Monomer) | Demonstrates high potency and selectivity for the trimeric form of MMP-9. | [4] |
| IC50 of 1-propanol (B7761284) against rhMMP-9 | 2.7 moles/L | Example of a non-specific MMP inhibitor. | [18] |
| IC50 of various inhibitors against MMP-2 | Varies | A screening cascade identified several compounds with low micromolar to nanomolar IC50 values. | [19] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To visualize the activity of MMP-2 and MMP-9 in conditioned media from cancer cells.
Materials:
-
Conditioned media from treated and untreated cancer cells
-
SDS-PAGE gels containing 1 mg/mL gelatin
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cell cultures and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to identify MMP-9 (92 kDa) and MMP-2 (72 kDa).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
Objective: To quantify the mRNA expression levels of ABC transporters (e.g., ABCB1/MDR1) in this compound-resistant and sensitive cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the ABC transporter of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Isolate total RNA from your cell lines using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with the master mix, primers, and cDNA.
-
Run the reaction on a qRT-PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive cells, normalized to the housekeeping gene.
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Active MMP Activity Assays: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Modeling Drug and Radiation Resistance with Patient-Derived Organoids: Recent Progress, Unmet Needs, and Future Directions for Lung Cancer [mdpi.com]
- 6. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multiple signaling pathways must be targeted to overcome drug resistance in cell lines derived from melanoma metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 12. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Assays of matrix metalloproteinases (MMPs) activities: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of MMPs by alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
Technical Support Center: Optimizing Tanomastat Dosage to Reduce Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Tanomastat to minimize off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 12-9566) is an orally bioavailable, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] Its primary mechanism of action is the chelation of the zinc ion within the catalytic domain of MMPs, which is essential for their enzymatic activity.[1][2] This inhibition of MMPs, which are key enzymes in the degradation of the extracellular matrix, underlies its investigation in various pathological conditions, including cancer and inflammation.[3][4]
Q2: What are the known off-target effects of this compound and other broad-spectrum MMP inhibitors?
The most significant off-target effect associated with broad-spectrum MMP inhibitors, including those in the same class as this compound, is Musculoskeletal Syndrome (MSS).[1][5][6] MSS is characterized by symptoms such as arthralgia (joint pain), myalgia (muscle pain), and tendinitis.[1][5] These side effects are thought to arise from the inhibition of a wide range of MMPs involved in normal tissue turnover and homeostasis.[1][7] Clinical trials with other broad-spectrum MMP inhibitors like marimastat (B1683930) have shown that these musculoskeletal side effects are often dose-dependent and tend to appear with long-term administration.[1][5]
Q3: How can I determine the optimal dose of this compound for my experiments while minimizing off-target effects?
Determining the optimal dose requires a careful dose-response analysis in your specific experimental model. The goal is to identify the lowest effective concentration that achieves the desired on-target effect (e.g., inhibition of a specific MMP-mediated process) without causing significant cytotoxicity or other off-target phenotypes. It is recommended to perform a thorough literature search for dose ranges used in similar models and to conduct pilot studies to establish a therapeutic window.
Q4: What are the key in vitro assays to assess on-target and off-target effects of this compound?
To assess the on-target and off-target effects of this compound, a combination of assays is recommended:
-
MMP Activity Assays: To confirm the inhibition of the target MMP(s).
-
Cell Viability Assays: To determine the cytotoxic effects of the compound on your cells of interest.
-
Selectivity Profiling: To understand the inhibitory activity of this compound against a panel of different MMPs and other related proteases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed at effective inhibitory concentrations. | The effective concentration of this compound is above the cytotoxic threshold for the cell line being used. | 1. Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) and IC50 (50% inhibitory concentration) to calculate the selectivity index (SI = CC50/IC50). A higher SI indicates a better therapeutic window.2. Reduce the incubation time with this compound.3. Consider using a more selective MMP inhibitor if the target MMP is known. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number.2. Degradation of this compound in solution.3. Inconsistent assay conditions. | 1. Maintain consistent cell culture conditions, including seeding density and passage number.2. Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C).3. Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. |
| Observed phenotype may be due to off-target effects. | This compound is a broad-spectrum inhibitor and may be affecting other proteases or signaling pathways. | 1. Use a negative control (a structurally similar but inactive compound, if available).2. Employ a rescue experiment by adding the product of the target MMP's activity to see if the phenotype is reversed.3. Use genetic approaches (e.g., siRNA or CRISPR) to knock down the target MMP and see if the phenotype is recapitulated.4. Test other, more selective MMP inhibitors to see if they produce the same effect. |
Data Presentation
This compound Inhibitory Profile
The following table summarizes the inhibitory constants (Ki) of this compound against various human MMPs, demonstrating its broad-spectrum activity.
| Target MMP | Ki (nM) |
| MMP-2 (Gelatinase A) | 11[1] |
| MMP-3 (Stromelysin-1) | 143[1] |
| MMP-9 (Gelatinase B) | 301[1] |
| MMP-13 (Collagenase-3) | 1470[1] |
In Vitro Dose-Response Data for this compound
The following data is from a study investigating the antiviral effects of this compound on human rhabdomyosarcoma (RD) cells infected with Enterovirus A71 (EV-A71). While this is a different context, it provides an example of dose-dependent effects.
| Parameter | Cell Line | Value |
| 50% Cytotoxic Concentration (CC50) | RD Cells | 81.39 µM[8] |
| 50% Inhibitory Concentration (IC50) for EV-A71 | RD Cells | 18.12 µM[8] |
| Selectivity Index (SI = CC50/IC50) | RD Cells | 4.49[8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: In Vitro MMP Activity Assay (Fluorogenic Substrate)
Objective: To measure the inhibitory effect of this compound on the activity of a specific MMP.
Materials:
-
Recombinant active human MMP enzyme
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control and a no-enzyme control.
-
Add the recombinant MMP enzyme to each well (except the no-enzyme control) to a final concentration in the low nanomolar range.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of MMP activation and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the on- and off-target effects of this compound.
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.
References
- 1. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum matrix metalloproteinase inhibitor marimastat-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tanomastat experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Tanomastat in experiments and to troubleshoot any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 12-9566) is an orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its primary mechanism of action is to block the activity of these enzymes, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[2][4] By inhibiting MMPs, this compound can prevent tissue remodeling, which is a key process in cancer cell invasion, metastasis, and angiogenesis.[2][3]
Q2: Which specific MMPs does this compound inhibit?
This compound exhibits inhibitory activity against several MMPs, with varying potencies. It is particularly effective against MMP-2, MMP-3, and MMP-9.[1][4][5][6] It is considered selective as it shows weaker inhibition against MMP-1 and MMP-13.[6][7]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C as a solid, where it can be stable for at least four years.[6] Stock solutions are typically prepared in solvents like DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][5]
Q4: What are the common solvents for dissolving this compound?
This compound is soluble in several organic solvents. Commonly used solvents for preparing stock solutions include Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Ethanol.[6] For in vitro experiments, stock solutions in DMSO are often diluted into the aqueous assay buffer.[8] For in vivo animal experiments, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Quantitative Data Summary
| Parameter | Value | Target MMPs | Reference |
| Ki | 11 nM | MMP-2 | [1][5] |
| 143 nM | MMP-3 | [1][5] | |
| 301 nM | MMP-9 | [1][5] | |
| 1470 nM | MMP-13 | [1][5] | |
| 5000 nM | MMP-1 | [6] | |
| IC50 | 840 nM | Endothelial cell matrix invasion | [1][5] |
| 18.12 µM | EV-A71 replication | [8] | |
| CC50 | 81.39 µM | RD cells | [8] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibitory activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Confirm that the solid this compound and its stock solutions have been stored at the correct temperatures (-20°C for solid, -80°C for stock solutions).[1][5][6]
-
Avoid multiple freeze-thaw cycles by using single-use aliquots.[1][5]
-
If degradation is suspected, prepare a fresh stock solution from a new vial of solid this compound.
-
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Troubleshooting Steps:
-
The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
-
Ensure that the final concentration in your assay is sufficient to inhibit the target MMPs. Refer to the known Ki and IC50 values as a starting point.[1][5][8]
-
-
-
Possible Cause 3: Solubility Issues in Aqueous Media.
-
Troubleshooting Steps:
-
When diluting the DMSO stock solution into your aqueous assay buffer, precipitation can occur.[9]
-
To mitigate this, try preparing a lower concentration stock solution in DMSO.
-
Perform serial dilutions in the assay buffer instead of a single large dilution.[9]
-
Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[8]
-
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Steps:
-
Ensure that cells are seeded at a consistent density and are in the same growth phase (e.g., logarithmic phase) for all experiments.
-
Variations in serum concentration in the culture medium can affect MMP expression and activity. Maintain a consistent serum concentration across all experiments.
-
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting Steps:
-
Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
-
Prepare a master mix of reagents when setting up replicate wells or experiments to minimize pipetting variations.
-
-
Issue 3: Unexpected off-target or cytotoxic effects.
-
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting Steps:
-
Determine the cytotoxicity of this compound on your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).
-
Conduct your experiments using non-cytotoxic concentrations of this compound. For example, in RD cells, the CC50 was found to be 81.39 µM.[8]
-
-
-
Possible Cause 2: Off-target Inhibition.
-
Troubleshooting Steps:
-
While this compound is selective, broad-spectrum MMP inhibitors can sometimes interact with other metalloenzymes.[10]
-
Consider using molecular or genetic approaches, such as siRNA-mediated knockdown of the target MMP, to confirm that the observed phenotype is due to the inhibition of the intended target.
-
-
Experimental Protocols
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: Culture your cells of interest (e.g., a cancer cell line) in the appropriate medium until they reach 70-80% confluency.
-
Cell Starvation: The day before the experiment, starve the cells by replacing the growth medium with a serum-free medium. This helps to reduce basal levels of cell migration.
-
Preparation of Invasion Chambers:
-
Use cell culture inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel).
-
Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 2 hours at 37°C.
-
-
Cell Seeding:
-
Harvest the starved cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in serum-free medium.
-
In the top chamber of the rehydrated inserts, add your cell suspension.
-
In the bottom chamber, add a chemoattractant (e.g., medium containing 10% fetal bovine serum).
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in the serum-free medium.
-
Add the this compound solutions to the top chamber with the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the invasion chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with a fixative (e.g., methanol).
-
Stain the fixed cells with a staining solution (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
-
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of this compound on cell invasion.
Visualizations
Caption: Mechanism of action of this compound as an MMP inhibitor.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. This compound | MMP | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Tanomastat Clinical Trial Failures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why Tanomastat (BAY 12-9566), a broad-spectrum matrix metalloproteinase inhibitor (MMPI), failed in several cancer clinical trials. The information is presented in a question-and-answer format, addressing specific issues and providing detailed data and methodologies from the key clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in cancer clinical trials?
A1: The primary reasons for the failure of this compound in cancer clinical trials were a lack of significant clinical efficacy and the occurrence of dose-limiting toxicities , particularly musculoskeletal adverse events.[1][2][3] Across Phase III trials in advanced ovarian, pancreatic, and small cell lung cancer, this compound did not demonstrate a survival benefit compared to placebo or standard chemotherapy.[2][3][4]
Q2: Did the underlying scientific rationale for using a broad-spectrum MMPI like this compound prove to be flawed?
A2: Yes, the initial hypothesis that broadly inhibiting matrix metalloproteinases (MMPs) would effectively halt cancer progression was overly simplistic. Subsequent research revealed that while some MMPs are pro-tumorigenic, others have anti-tumorigenic functions. Therefore, non-selective inhibition by drugs like this compound could have inadvertently blocked these protective MMPs, potentially counteracting any therapeutic benefit.
Q3: In which specific cancer types did this compound fail in late-stage clinical trials?
A3: this compound development was halted following negative results from Phase III clinical trials in three main cancer types:
Troubleshooting Guide: Understanding this compound's Clinical Trial Outcomes
This section provides a detailed breakdown of the key clinical trials, including quantitative data, experimental protocols, and the signaling pathways this compound was designed to target.
Issue 1: Lack of Efficacy in Advanced Ovarian Cancer
A Phase III randomized, double-blind, placebo-controlled trial investigated this compound as maintenance therapy in patients with advanced ovarian cancer who had responded to initial chemotherapy. The trial was terminated prematurely due to negative outcomes in other this compound trials.[2]
| Parameter | This compound (BAY 12-9566) | Placebo | p-value |
| Number of Patients | 122 | 121 | N/A |
| Median Progression-Free Survival (PFS) | 10.4 months | 9.2 months | 0.67 |
| Median Overall Survival (OS) | 13.9 months | 11.9 months | 0.53 |
Table 1: Efficacy outcomes of the Phase III this compound trial in advanced ovarian cancer.[2]
-
Patient Population: Patients with Stage III or IV ovarian carcinoma with a complete or partial response after 6-9 cycles of platinum/paclitaxel-based chemotherapy.
-
Treatment Regimen:
-
Experimental Arm: this compound 800 mg administered orally, twice daily.
-
Control Arm: Placebo administered orally, twice daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), quality of life, and toxicity.[2]
Issue 2: Inferiority to Standard of Care in Advanced Pancreatic Cancer
A Phase III randomized trial compared the efficacy and safety of this compound with gemcitabine (B846) in patients with advanced pancreatic adenocarcinoma. The study was terminated early after an interim analysis showed this compound was significantly inferior to gemcitabine.[3]
| Parameter | This compound (BAY 12-9566) | Gemcitabine | p-value |
| Number of Patients | 138 | 139 | N/A |
| Median Progression-Free Survival (PFS) | 1.68 months | 3.5 months | <0.001 |
| Median Overall Survival (OS) | 3.74 months | 6.59 months | <0.001 |
Table 2: Efficacy outcomes of the Phase III this compound trial in advanced pancreatic cancer.[3]
-
Patient Population: Patients with advanced or metastatic pancreatic adenocarcinoma who had not received prior chemotherapy.
-
Treatment Regimen:
-
Experimental Arm: this compound 800 mg administered orally, twice daily.
-
Control Arm: Gemcitabine 1,000 mg/m² administered intravenously on a weekly schedule.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), tumor response, quality of life, and clinical benefit.[3]
Issue 3: Failure in Small Cell Lung Cancer and Common Adverse Events
| Adverse Event | Grade 1-2 Incidence (Ovarian Cancer Trial) | Grade 3-4 Incidence (Ovarian Cancer Trial) |
| Nausea | 26% | - |
| Fatigue | 24% | - |
| Diarrhea | 14% | - |
| Rash | 12% | - |
| Thrombocytopenia | - | 3% |
| Anemia | - | 5% |
| Musculoskeletal Toxicity | Frequently reported across MMPI trials | A significant dose-limiting toxicity |
Table 3: Common adverse events reported in the this compound advanced ovarian cancer trial and general musculoskeletal toxicity noted for MMPIs.[2]
Visualizations: Signaling Pathways and Experimental Workflow
Targeted Signaling Pathway: Matrix Metalloproteinase (MMP) Activity in Cancer
This compound is a broad-spectrum inhibitor of several MMPs, including MMP-2, -3, -9, and -13. These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase III randomized trial of BAY 12-9566 (this compound) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of Tanomastat for Specific MMPs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to experiments aimed at improving the selectivity of Tanomastat for specific matrix metalloproteinases (MMPs).
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My screening assay shows that this compound is inhibiting multiple MMPs with similar potency. How can I differentiate its selectivity for my target MMP?
Answer:
This is a common observation as this compound is a broad-spectrum MMP inhibitor. To better resolve its selectivity, consider the following:
-
Expand your MMP panel: Test this compound against a wider range of MMPs to identify subtle differences in inhibition.
-
Optimize substrate concentration: Ensure you are using the substrate concentration at or below the Michaelis-Menten constant (Km). High substrate concentrations can overcome competitive inhibition and mask the true inhibitory potency.
-
Vary pre-incubation time: Pre-incubating the enzyme with this compound for different durations before adding the substrate can reveal differences in binding kinetics among MMPs.
-
Consider a different assay format: If you are using a general FRET-based peptide substrate, consider a more specific substrate for your target MMP or a different assay methodology altogether, such as gelatin zymography for MMP-2 and MMP-9.
Question 2: I am trying to modify the structure of this compound to improve selectivity, but my derivatives show a loss of potency against my target MMP. What could be the reason?
Answer:
Loss of potency during modification is a common challenge in drug development. Here are some potential reasons and troubleshooting steps:
-
Disruption of the zinc-binding group: The hydroxamate group in this compound is crucial for chelating the zinc ion in the MMP active site. Ensure your modifications do not interfere with this group's ability to bind zinc.
-
Alteration of key interactions: Modifications to the biphenyl (B1667301) scaffold may disrupt important hydrophobic interactions within the S1' pocket of the MMP. Computational modeling can help visualize these interactions and guide your modifications.
-
Introduction of steric hindrance: New chemical groups might be too bulky and prevent the inhibitor from properly fitting into the active site of your target MMP.
-
Solubility issues: The modified compound may have poor solubility in the assay buffer, leading to a lower effective concentration. Confirm the solubility of your new derivatives before testing.
Question 3: My IC50 values for this compound against my target MMP are inconsistent across different experiments. What are the likely sources of this variability?
Answer:
Inconsistent IC50 values can arise from several factors. To improve reproducibility, check the following:
-
Enzyme activity: Ensure the activity of your recombinant MMP is consistent. Use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles.
-
Reagent preparation: Prepare fresh dilutions of this compound and the substrate for each experiment. Ensure accurate pipetting and thorough mixing.
-
Assay conditions: Maintain consistent assay conditions, including temperature, pH, and incubation times.
-
Plate reader settings: Use the same settings on your fluorescence plate reader for all experiments, including excitation and emission wavelengths and gain settings.
-
Data analysis: Use a consistent method for data analysis, including the selection of the linear range of the reaction and the curve-fitting algorithm for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of matrix metalloproteinases. Its hydroxamate group chelates the catalytic zinc ion in the active site of MMPs, preventing the binding and cleavage of their substrates.[1]
Q2: Why is achieving selectivity for a specific MMP with a small molecule inhibitor like this compound so challenging?
A2: The active sites of MMPs are highly conserved, especially the zinc-binding motif.[2][3] This structural similarity makes it difficult to design small molecules that can differentiate between different MMP family members. Strategies to improve selectivity often involve targeting less conserved regions, such as the S1' pocket, or exploring allosteric inhibition.
Q3: What are some strategies to improve the selectivity of a broad-spectrum inhibitor like this compound?
A3: Improving selectivity can be approached in several ways:
-
Structure-based drug design: Use computational modeling to identify unique features of the target MMP's active site that can be exploited to design more selective derivatives of this compound.
-
Targeting exosites: Design modifications that allow the inhibitor to interact with less conserved regions outside the active site (exosites), which can confer selectivity.
-
Fragment-based screening: Identify small chemical fragments that bind to specific pockets of the target MMP and then link them to the core this compound scaffold.
Q4: Are there alternative approaches to using small molecules for selective MMP inhibition?
A4: Yes, other approaches include the development of monoclonal antibodies that can selectively target a specific MMP or the use of engineered protein inhibitors, such as modified tissue inhibitors of metalloproteinases (TIMPs).[4][5][6]
Data Presentation
Table 1: Inhibitory Potency (Ki) of this compound Against Various MMPs
| MMP Target | Ki (nM) |
| MMP-2 | 11[7] |
| MMP-3 | 143[7] |
| MMP-9 | 301[7] |
| MMP-13 | 1470[7] |
Note: Lower Ki values indicate greater inhibitory potency.
Experimental Protocols
Fluorogenic Assay for Determining MMP Inhibitor IC50 Values
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound or its derivatives against a specific MMP.
Materials:
-
Recombinant human MMP (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound or derivative compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%).
-
Dilute the activated MMP enzyme to the desired working concentration in Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to all wells of the 96-well plate.
-
Add the diluted inhibitor solutions to the test wells.
-
Add a vehicle control (Assay Buffer with the same final concentration of DMSO) to the control wells.
-
Add the diluted MMP enzyme solution to all wells except the blank wells (which contain only buffer and substrate).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/393 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][8]
-
Mandatory Visualization
Caption: Simplified signaling pathway for MMP induction and inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of an MMP inhibitor.
Caption: Troubleshooting logic for addressing inconsistent IC50 values.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Design of a Highly Selective and Strong Protein Inhibitor against Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nanoparticle-Based Delivery Systems for Tanomastat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticle-based delivery systems for Tanomastat.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and characterization of this compound-loaded nanoparticles.
FAQs: Formulation
-
Q1: What is the most suitable method for encapsulating this compound, a hydrophobic drug, into polymeric nanoparticles?
-
A1: For hydrophobic drugs like this compound, the single emulsion-solvent evaporation and nanoprecipitation methods are most commonly used for encapsulation within polymeric nanoparticles such as those made from Poly(lactic-co-glycolic acid) (PLGA).[1][2][3] The single emulsion (oil-in-water) method is particularly well-suited for hydrophobic drugs, while nanoprecipitation is a simpler technique that can also yield high encapsulation efficiency for such molecules.[3][4]
-
-
Q2: Which polymer is recommended for creating nanoparticles for this compound delivery?
-
A2: PLGA is a widely used and FDA-approved polymer for drug delivery systems due to its biocompatibility and biodegradable nature.[1][2] The ratio of lactic acid to glycolic acid in the PLGA copolymer can be adjusted to control the hydrophobicity of the nanoparticles and the drug release rate.[2][3] For a hydrophobic drug like this compound, a higher lactic acid content will result in a more hydrophobic polymer, potentially leading to better encapsulation.[2]
-
-
Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?
-
A3: Several factors can be optimized to improve encapsulation efficiency. Increasing the polymer concentration can enhance the entrapment of the drug.[1] Optimizing the solvent system and the ratio of the organic to the aqueous phase is also crucial. For the nanoprecipitation method, rapid mixing of the solvent into the anti-solvent facilitates the rapid collapse of the polymer around the drug, leading to higher encapsulation.[4]
-
FAQs: Characterization
-
Q4: What are the key characterization parameters for this compound-loaded nanoparticles?
-
A4: The critical quality attributes for this compound-loaded nanoparticles include particle size and size distribution (Polydispersity Index, PDI), surface charge (zeta potential), drug loading content, and encapsulation efficiency. These parameters are crucial as they influence the stability, in vivo behavior, and therapeutic efficacy of the nanoparticles.[5]
-
-
Q5: What is an acceptable particle size and PDI for in vivo applications?
-
A5: For intravenous administration in cancer therapy, a particle size of less than 200 nm is generally desired to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[5] A PDI value below 0.2 indicates a narrow size distribution, which is preferable for ensuring uniform behavior of the nanoparticles in vivo.[6]
-
-
Q6: Why is zeta potential important and what is a desirable range?
-
A6: Zeta potential measures the surface charge of the nanoparticles and is an indicator of their colloidal stability. A zeta potential of approximately ±30 mV is generally considered to provide good stability and prevent aggregation of nanoparticles in suspension.
-
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process.
Troubleshooting: Formulation & Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%) | 1. Drug partitioning into the external aqueous phase.[7] 2. Insufficient polymer concentration. 3. Suboptimal solvent/anti-solvent system. | 1. Optimize the formulation by adjusting the pH of the aqueous phase or using a different solvent system to reduce drug solubility in the external phase. 2. Increase the concentration of PLGA in the organic phase.[1] 3. For nanoprecipitation, ensure rapid and efficient mixing.[4] |
| Large Particle Size (>300 nm) | 1. High polymer concentration leading to increased viscosity.[4] 2. Inefficient homogenization or sonication during emulsification. 3. Aggregation of nanoparticles. | 1. Optimize the PLGA concentration; a higher concentration can lead to larger particles.[1] 2. Increase the homogenization speed or sonication time and power. 3. Ensure adequate stabilizer concentration and check the zeta potential to confirm sufficient surface charge for repulsion. |
| High Polydispersity Index (PDI > 0.3) | 1. Inconsistent mixing or homogenization. 2. Presence of aggregates or multiple particle populations. | 1. Ensure uniform and rapid mixing during nanoprecipitation or consistent energy input during emulsification. 2. Filter the nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove larger particles and aggregates. |
| Nanoparticle Aggregation During Storage | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions (temperature, pH). | 1. Optimize the formulation to achieve a zeta potential of at least ±30 mV. 2. Store the nanoparticle suspension at 4°C and at a pH that maintains optimal surface charge. Consider lyophilization with a cryoprotectant for long-term storage. |
Troubleshooting: In Vitro & In Vivo Experiments
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Burst Release in Drug Release Study | 1. Drug adsorbed on the nanoparticle surface. 2. High porosity of the nanoparticles. | 1. Wash the nanoparticles thoroughly after formulation to remove surface-adsorbed drug. 2. Optimize the formulation parameters (e.g., solvent evaporation rate) to create denser nanoparticles. |
| Inconsistent In Vivo Efficacy | 1. Batch-to-batch variability of nanoparticles. 2. Poor stability of nanoparticles in physiological conditions. 3. Inappropriate animal model or administration route. | 1. Thoroughly characterize each batch of nanoparticles to ensure consistency in size, PDI, and drug loading. 2. Evaluate the stability of nanoparticles in serum-containing media before in vivo studies. Consider PEGylation to improve stability and circulation time. 3. Select a relevant tumor model (e.g., orthotopic) and optimize the administration route and dosing schedule.[8] |
| High Accumulation in Liver and Spleen | 1. Rapid clearance by the reticuloendothelial system (RES). 2. Large particle size or aggregation in vivo. | 1. Surface modification with polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that can evade the RES. 2. Ensure particle size is within the optimal range (<200 nm) and that they are stable against aggregation in the bloodstream. |
Section 3: Data Presentation
The following tables summarize typical quantitative data for PLGA nanoparticles loaded with hydrophobic drugs, which can serve as a reference for formulating this compound nanoparticles.
Table 1: Formulation Parameters and Physicochemical Characteristics of PLGA Nanoparticles
| Formulation ID | PLGA Concentration (mg/mL) | Stabilizer (PVA) Concentration (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| TNP-1 | 5 | 1 | 157.0 ± 9.0 | 0.140 ± 0.066 | -35.2 ± 2.1 |
| TNP-2 | 10 | 1 | 174.0 ± 0.3 | 0.110 ± 0.004 | -38.5 ± 1.8 |
| TNP-3 | 15 | 1 | 194.5 ± 2.6 | 0.097 ± 0.024 | -42.1 ± 2.5 |
| TNP-4 | 10 | 0.5 | 185.2 ± 5.4 | 0.125 ± 0.015 | -30.7 ± 3.2 |
| TNP-5 | 10 | 2 | 169.8 ± 3.1 | 0.108 ± 0.009 | -40.3 ± 2.7 |
Data are presented as mean ± standard deviation and are representative values based on literature for hydrophobic drug-loaded PLGA nanoparticles prepared by nanoprecipitation.[1]
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation ID | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release at 2h (%) | Cumulative Release at 72h (%) |
| TNP-1 | 4.5 ± 0.5 | 75.2 ± 4.1 | 25.3 ± 2.1 | 65.7 ± 3.8 |
| TNP-2 | 5.8 ± 0.7 | 82.5 ± 3.5 | 21.8 ± 1.9 | 60.2 ± 4.1 |
| TNP-3 | 6.2 ± 0.6 | 85.1 ± 3.9 | 18.5 ± 2.3 | 55.4 ± 3.5 |
| TNP-4 | 5.5 ± 0.4 | 80.3 ± 4.5 | 23.1 ± 2.5 | 62.8 ± 4.3 |
| TNP-5 | 5.9 ± 0.8 | 83.7 ± 3.2 | 20.7 ± 1.8 | 58.9 ± 3.9 |
Data are presented as mean ± standard deviation and are representative values for hydrophobic drug-loaded PLGA nanoparticles.
Section 4: Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
-
Preparation of Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Emulsification: Add the organic phase to 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA). Emulsify the mixture using a high-speed homogenizer or a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess stabilizer and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant (e.g., trehalose) for long-term storage.
Protocol 2: In Vitro Drug Release Study
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles (e.g., equivalent to 5 mg of this compound) in 5 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to ensure sink conditions).
-
Dialysis Setup: Place the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10-12 kDa).
-
Release: Immerse the dialysis bag in 50 mL of the release medium in a beaker placed in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of this compound in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Efficacy Study in an Orthotopic Lung Cancer Mouse Model
-
Cell Culture: Culture a suitable lung cancer cell line (e.g., A549) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Anesthetize the mice and surgically implant the lung cancer cells directly into the lung parenchyma.[9][10] Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomly divide the mice into treatment groups (e.g., saline control, free this compound, this compound-loaded nanoparticles).
-
Administration: Administer the treatments intravenously via the tail vein at a predetermined dose and schedule.
-
Tumor Monitoring: Monitor tumor growth over time using calipers or an in vivo imaging system.[8] Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors and major organs for further analysis (e.g., histological examination, biodistribution studies).
-
Data Analysis: Compare the tumor growth inhibition and survival rates among the different treatment groups.
Section 5: Visualizations
Signaling Pathway
MMP-9 Signaling Pathway in Cancer Metastasis.
Experimental Workflow
Experimental Workflow for this compound Nanoparticle Development.
Logical Relationship: Troubleshooting Decision Tree
References
- 1. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 3. PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances [mdpi.com]
- 4. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 5. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prodrug Strategies for Improved Tanomastat Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working on prodrug strategies to enhance the pharmacokinetic profile of Tanomastat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Troubleshooting Guides
This section is designed to help you navigate specific issues you may encounter during the design, synthesis, and evaluation of this compound prodrugs.
Issue 1: Low Aqueous Solubility of this compound Prodrug
-
Question: I've synthesized an ester or amide prodrug of this compound to improve its lipophilicity for better absorption, but now the prodrug itself has very low aqueous solubility, making formulation for in vivo studies difficult. What can I do?
-
Answer: This is a common challenge when masking a polar carboxyl group. Here are a few strategies to consider:
-
Incorporate a Solubilizing Moiety: When designing your prodrug, consider incorporating a water-solubilizing group into the promoiety. This could be a polyethylene (B3416737) glycol (PEG) chain, an amino acid, or a phosphate (B84403) group. The goal is to strike a balance between increased lipophilicity for membrane permeation and sufficient aqueous solubility for formulation.
-
Salt Formation: If your promoiety contains a basic nitrogen atom, you can form a salt (e.g., hydrochloride salt) to significantly improve aqueous solubility.
-
Formulation Strategies: Explore advanced formulation techniques such as creating a nanosuspension, using co-solvents (e.g., a mixture of DMSO, PEG300, Tween-80, and saline), or developing a lipid-based formulation.[1] For instance, binary lipid systems have been shown to enhance the oral absorption of ester prodrugs by protecting them from degradation and improving their release.[2][3][4]
-
pH Adjustment: Depending on the pKa of your prodrug, adjusting the pH of the formulation vehicle can improve solubility.
-
Issue 2: Premature Prodrug Cleavage in Formulation or GI Tract
-
Question: My this compound prodrug is hydrolyzing back to the parent drug before it can be absorbed in the gastrointestinal (GI) tract. How can I improve its stability?
-
Answer: Premature cleavage can significantly reduce the bioavailability of the prodrug. Consider the following approaches:
-
Steric Hindrance: Introduce bulky groups near the ester or amide linkage. This steric hindrance can shield the labile bond from enzymatic or chemical hydrolysis.
-
Electronic Effects: Modify the electronic properties of the promoiety. Electron-withdrawing groups can sometimes stabilize an ester linkage against hydrolysis.
-
Prodrug Linker Design: Employ more stable linker chemistries. For example, carbamates are generally more stable than simple esters. The choice of linker can be critical for controlling the rate of cleavage.
-
Formulation with Protective Excipients: As mentioned previously, lipid-based formulations can encapsulate the prodrug and protect it from the aqueous and enzymatic environment of the GI tract.[2][3][4]
-
Issue 3: Inefficient Prodrug Conversion to this compound In Vivo
-
Question: My this compound prodrug is stable and well-absorbed, but it doesn't efficiently convert to the active this compound in the body, leading to low systemic exposure of the parent drug. What could be the reason, and how can I fix it?
-
Answer: Inefficient in vivo conversion is a common hurdle. The problem often lies in the choice of the promoiety and its recognition by activating enzymes.
-
Enzyme-Targeted Promoieties: Design the promoiety to be a substrate for highly expressed enzymes in the target tissue (e.g., the liver or plasma), such as carboxylesterases or peptidases. For example, amino acid-based promoieties can be cleaved by peptidases.
-
In Vitro-In Vivo Correlation: Ensure your in vitro models for predicting cleavage are relevant. Use liver microsomes, S9 fractions, or fresh plasma from the preclinical species you plan to use for your in vivo studies to get a better prediction of in vivo metabolism.
-
Linker Chemistry: The linker connecting the promoiety to this compound can influence the accessibility of the cleavage site to enzymes. Self-immolative linkers can be designed to release the parent drug following an initial enzymatic cleavage event.
-
Issue 4: High Inter-Individual Variability in Pharmacokinetic Studies
-
Question: I'm observing significant variability in the plasma concentrations of both the prodrug and this compound in my animal studies. What are the potential causes and how can I minimize this?
-
Answer: High variability can make it difficult to interpret your results. Several factors could be at play:
-
Genetic Polymorphisms in Metabolizing Enzymes: The expression and activity of enzymes responsible for prodrug conversion can vary between individual animals. While difficult to control, being aware of this possibility is important for data interpretation.
-
First-Pass Metabolism: If the prodrug is extensively metabolized in the gut wall or liver before reaching systemic circulation, small differences in enzyme activity or blood flow can lead to large variations in bioavailability. A prodrug strategy that utilizes enzymes in the systemic circulation might show less first-pass effect.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of a drug. Ensure that you are consistent with the feeding schedule of your animals before and during the study.
-
Formulation Issues: Inconsistent formulation can lead to variable dosing and absorption. Ensure your formulation is homogenous and stable throughout the duration of the study.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main pharmacokinetic limitations of this compound that a prodrug strategy can address?
This compound, a potent matrix metalloproteinase (MMP) inhibitor, has a carboxylic acid group that is crucial for its activity but also contributes to its primary pharmacokinetic challenge: poor aqueous solubility. This low solubility can lead to low and variable oral bioavailability. A prodrug approach aims to mask this polar carboxyl group, thereby increasing the molecule's lipophilicity to enhance its absorption across the gastrointestinal tract.
Q2: What are the most common prodrug strategies for a carboxylic acid-containing compound like this compound?
The most common strategies involve converting the carboxylic acid into an ester or an amide.
-
Ester Prodrugs: These are formed by reacting the carboxylic acid with an alcohol. They are often readily cleaved in vivo by esterase enzymes, which are abundant in the plasma, liver, and other tissues, to release the active carboxylic acid. The ideal ester prodrug should be stable in the GI tract and rapidly hydrolyzed after absorption.[5]
-
Amide Prodrugs: These are formed by reacting the carboxylic acid with an amine. Amide bonds are generally more stable to hydrolysis than ester bonds. This can be an advantage if premature cleavage is an issue, but it can also lead to incomplete conversion to the parent drug. Mutual prodrugs, where this compound is linked to another active molecule via an amide bond, have also been explored for other drugs.[6]
Q3: How do I choose the right promoiety for my this compound prodrug?
The ideal promoiety should:
-
Effectively mask the carboxyl group of this compound.
-
Increase the lipophilicity of the molecule to improve absorption.
-
Be readily cleaved by enzymes at the desired site (e.g., post-absorption) to release active this compound.
-
Be non-toxic and rapidly cleared from the body after cleavage.
-
Not impart any undesirable pharmacological activity.
Q4: What in vitro assays are essential before moving to in vivo pharmacokinetic studies?
Before animal studies, it is crucial to perform a battery of in vitro assays to characterize your prodrug:
-
Solubility: Determine the solubility of the prodrug in aqueous buffers at different pH values (e.g., simulated gastric and intestinal fluids).
-
Chemical Stability: Assess the stability of the prodrug in formulation vehicles and at different pH values to ensure it doesn't degrade before administration.
-
In Vitro Plasma/Microsomal Stability: Incubate the prodrug with plasma and liver microsomes from the intended preclinical species to evaluate its rate of conversion to this compound and identify any potential metabolites.
-
MMP Inhibition Assay: Confirm that the prodrug itself has significantly lower inhibitory activity against the target MMPs compared to the parent this compound.
III. Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Selected MMP Inhibitors (Illustrative)
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| M8891 | Mouse | Oral | 10 | 1,200 | 2 | 8,500 | 80 | [7] |
| M8891 | Rat | Oral | 10 | 800 | 4 | 12,000 | 60 | [7] |
| M8891 | Dog | Oral | 3 | 500 | 4 | 9,000 | 40 | [7] |
| ABT-518 | Human | Oral | N/A | N/A | 4-8 | N/A | N/A | [8] |
| Prinomastat | Human | Oral | 25 (twice daily) | > Kᵢ for MMPs | N/A | N/A | N/A | [7] |
IV. Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the rate of conversion of a this compound prodrug to the parent compound in plasma.
-
Materials:
-
This compound prodrug stock solution (e.g., 10 mM in DMSO).
-
This compound analytical standard.
-
Pooled plasma (e.g., from mice, rats, or humans), stored at -80°C.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile (B52724) with an internal standard for quenching the reaction and protein precipitation.
-
-
Procedure:
-
Thaw the plasma at 37°C.
-
Pre-warm the plasma and PBS to 37°C.
-
In a microcentrifuge tube, add the plasma.
-
Spike the this compound prodrug into the plasma to a final concentration of, for example, 1 µM.
-
Incubate the tubes at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug and the concentration of the formed this compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining prodrug against time.
-
Calculate the in vitro half-life (t½) of the prodrug in plasma.
-
2. In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
-
Objective: To determine the pharmacokinetic profile of a this compound prodrug and the released this compound after oral administration in mice.
-
Materials:
-
This compound prodrug formulated in a suitable vehicle.
-
Male or female mice (e.g., C57BL/6 or BALB/c).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthetic (e.g., isoflurane).
-
-
Procedure:
-
Fast the mice overnight before dosing, with free access to water.
-
Administer the this compound prodrug formulation to the mice via oral gavage at a specific dose.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples from a designated number of mice per time point. Blood can be collected via retro-orbital bleeding under anesthesia or from the tail vein.
-
Place the blood samples into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the prodrug and this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of the prodrug and this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration of the prodrug and this compound versus time.
-
Calculate the key pharmacokinetic parameters for both the prodrug and the parent drug, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).
-
If an intravenous study is also conducted, the oral bioavailability (F%) can be calculated.
-
3. MMP Inhibition Assay (Fluorogenic Substrate)
-
Objective: To determine the inhibitory activity of this compound and its prodrug against a specific MMP (e.g., MMP-2, MMP-9).
-
Materials:
-
Recombinant active human MMP enzyme.
-
Fluorogenic MMP substrate.
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl₂, ZnCl₂, and Brij-35).
-
This compound and its prodrug at various concentrations.
-
A known MMP inhibitor as a positive control.
-
A fluorescence microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound, its prodrug, or the control inhibitor at various dilutions to the wells.
-
Add the MMP enzyme to all wells except for the blank.
-
Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Calculate the IC₅₀ (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for both this compound and its prodrug.
-
V. Visualizations
Caption: Experimental workflow for developing and evaluating this compound prodrugs.
Caption: Troubleshooting guide for low aqueous solubility of this compound prodrugs.
Caption: Simplified signaling pathway of MMP inhibition by this compound.
References
- 1. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 4. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Biomarkers for Tanomastat Response
Welcome to the technical support center for researchers and scientists investigating biomarkers for predicting response to Tanomastat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation. Given the historical challenges in identifying predictive biomarkers for matrix metalloproteinase (MMP) inhibitors, this guide focuses on investigational strategies and robust methodologies.
Frequently Asked Questions (FAQs)
Q1: Are there any established and validated biomarkers to predict patient response to this compound?
A1: Currently, there are no clinically validated and widely accepted predictive biomarkers specifically for this compound. Early clinical trials with this compound and other MMP inhibitors did not successfully identify robust biomarkers to predict efficacy.[1][2][3] Much of the research on Matrix Metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) has focused on their prognostic role in various cancers rather than their ability to predict response to a specific MMP inhibitor.[1] Therefore, the identification of predictive biomarkers for this compound remains an active area of research.
Q2: What is the primary mechanism of action of this compound that informs biomarker selection?
A2: this compound is a broad-spectrum inhibitor of several matrix metalloproteinases, including MMP-2, -3, -8, -9, and -13.[1] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1] By inhibiting MMPs, this compound is designed to interfere with tumor growth, invasion, metastasis, and angiogenesis, all processes that rely on ECM remodeling.[1][4] This mechanism suggests that potential biomarkers could be related to the expression and activity of these specific MMPs, the overall state of the tumor microenvironment, or downstream signaling pathways affected by MMP activity.
Q3: What are some promising investigational biomarker strategies for this compound?
A3: Based on the mechanism of action of this compound and general principles of oncology biomarker discovery, several investigational avenues can be explored:
-
Expression levels of target MMPs: Assessing the protein or mRNA levels of MMP-2, -3, -8, -9, and -13 in tumor tissue or circulation. High expression of these MMPs could theoretically indicate a greater dependence of the tumor on their activity, making it more susceptible to inhibition.
-
MMP/TIMP Ratios: The balance between MMPs and their endogenous inhibitors (TIMPs) is crucial for regulating ECM degradation. An altered MMP/TIMP ratio might be a more accurate indicator of MMP activity and, therefore, a better predictive biomarker than MMP levels alone.
-
ECM composition and turnover: Markers of ECM degradation or specific ECM components might serve as surrogate markers of MMP activity and potential response to this compound.
-
Signaling pathways modulated by MMPs: MMPs can influence signaling pathways that promote cell proliferation, survival, and migration. Investigating the activation status of pathways like the MAPK and PI3K/Akt pathways could provide insights into potential response.
-
Circulating tumor cells (CTCs) and circulating tumor DNA (ctDNA): Monitoring changes in CTCs or specific mutations in ctDNA in response to this compound treatment could serve as a dynamic biomarker of therapeutic efficacy.
Q4: What were the general outcomes of clinical trials with this compound and other MMP inhibitors?
A4: Clinical trials of first-generation MMP inhibitors, including this compound, marimastat (B1683930), and prinomastat (B1684670), were largely unsuccessful in demonstrating a significant survival benefit in patients with advanced cancers.[1][5][6] These trials often enrolled patients with late-stage, heavily pre-treated disease. A common dose-limiting toxicity observed with many MMP inhibitors was musculoskeletal pain and inflammation.[5][7][8] The lack of efficacy in these trials has been attributed to several factors, including the broad-spectrum nature of the inhibitors leading to off-target effects, the complex and sometimes paradoxical roles of different MMPs in cancer progression, and the patient populations selected for the trials.[1]
Troubleshooting Experimental Assays
This section provides guidance on common issues encountered when measuring potential MMP-related biomarkers.
Issue 1: High background or non-specific staining in Immunohistochemistry (IHC) for MMPs.
-
Possible Cause: Inadequate blocking of endogenous peroxidase or biotin, cross-reactivity of the secondary antibody, or excessive antibody concentration.
-
Troubleshooting Steps:
-
Ensure complete inactivation of endogenous peroxidase by using a fresh hydrogen peroxide solution.
-
Use a serum blocking step from the same species as the secondary antibody was raised in.
-
Perform a titration of the primary antibody to determine the optimal concentration.
-
Include a negative control (isotype control) to assess non-specific binding of the primary antibody.
-
Run a "no primary antibody" control to check for non-specific binding of the secondary antibody.
-
Issue 2: Low or no signal in enzyme-linked immunosorbent assay (ELISA) for MMPs in serum/plasma.
-
Possible Cause: Improper sample handling leading to protein degradation, incorrect antibody pair, or insufficient assay sensitivity.
-
Troubleshooting Steps:
-
Follow strict protocols for serum or plasma collection and storage, including immediate centrifugation and storage at -80°C. Avoid repeated freeze-thaw cycles.[9]
-
Ensure the capture and detection antibodies are a validated pair for sandwich ELISA.
-
Verify the integrity of the recombinant protein standard by running it on a gel.
-
Consider using a more sensitive ELISA kit or a different detection method.
-
Confirm that the specific MMP is expected to be present in circulation for the cancer type being studied.
-
Issue 3: Inconsistent or non-reproducible results in quantitative real-time PCR (qPCR) for MMP gene expression.
-
Possible Cause: Poor RNA quality, inefficient primer design, or presence of PCR inhibitors in the sample.
-
Troubleshooting Steps:
-
Assess RNA integrity using a method like the RNA Integrity Number (RIN) before proceeding with reverse transcription.
-
Design and validate qPCR primers to ensure they are specific and have high amplification efficiency.
-
Include a "no reverse transcriptase" control to check for genomic DNA contamination.
-
Run a dilution series of your cDNA to check for the presence of PCR inhibitors.
-
Use a robust housekeeping gene for normalization that is stably expressed across your samples.
-
Quantitative Data Summary
The following tables summarize data from clinical trials of this compound and other MMP inhibitors. It is important to note that these trials did not show a significant benefit for the MMP inhibitors.
Table 1: Clinical Trial Outcomes for this compound in Advanced Ovarian Cancer
| Outcome | This compound Arm | Placebo Arm | p-value |
| Median Time to Progression (months) | 10.4 | 9.2 | 0.67 |
| Median Overall Survival (months) | 13.9 | 11.9 | 0.53 |
Source: Hirte et al., 2006. A phase III randomized trial of BAY 12-9566 (this compound) as maintenance therapy in patients with advanced ovarian cancer.[2]
Table 2: Clinical Trial Outcomes for Prinomastat in Non-Small-Cell Lung Cancer
| Outcome | Prinomastat + Chemo | Placebo + Chemo | p-value |
| Overall Response Rate | 27% | 26% | 0.81 |
| Median Overall Survival (months) | 11.5 | 10.8 | 0.82 |
| 1-Year Survival Rate | 43% | 38% | 0.45 |
| Progression-Free Survival (months) | 6.1 | 5.5 | 0.11 |
Source: Bissett et al., 2005. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer.[6]
Table 3: Biological Activity of Marimastat in Advanced Cancer
| Marimastat Dose | Biological Effect* | Partial Biological Effect** |
| 5 mg b.i.d. | 1/14 (7%) | 2/14 (14%) |
| 10 mg b.i.d. | 4/21 (19%) | 4/21 (19%) |
| 25 mg b.i.d. | 6/20 (30%) | 5/20 (25%) |
*Biological effect defined as a level of tumor marker at the end of treatment no greater than at study entry. **Partial biological effect defined as a rise in the level of tumor marker over the treatment period of 0-25% per 4 weeks. Source: Nemunaitis et al., 1998. Combined analysis of studies of the effects of the matrix metalloproteinase inhibitor marimastat on serum tumor markers in advanced cancer.[10]
Experimental Protocols
Below are detailed methodologies for key experiments used in biomarker identification for MMPs.
Immunohistochemistry (IHC) for MMP-9 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 5 minutes each, followed by a final wash in deionized water.[11]
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 0.01M Sodium Citrate Buffer, pH 6.0.
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[11]
-
-
Staining:
-
Wash slides with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Inactivate endogenous peroxidase by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with TBST.
-
Block non-specific binding with 10% normal serum from the species of the secondary antibody for 1 hour.
-
Incubate with the primary antibody against MMP-9 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash with TBST.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with TBST.
-
Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with TBST.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate solution until a brown color is visible.
-
Rinse with deionized water to stop the reaction.[12]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-9 in Human Serum
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Reconstitute the human MMP-9 standard and prepare a serial dilution according to the kit manufacturer's instructions.
-
Prepare wash buffer and other reagents as specified in the kit protocol.
-
-
Assay Procedure:
-
Add 100 µL of assay diluent to each well of a 96-well plate pre-coated with an anti-human MMP-9 antibody.
-
Add 100 µL of the standards, controls, and patient serum samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Aspirate each well and wash four times with wash buffer.
-
Add 200 µL of a horseradish peroxidase (HRP)-conjugated anti-human MMP-9 antibody to each well.
-
Cover and incubate for 1 hour at room temperature on a shaker.
-
Aspirate and wash each well four times.
-
Add 200 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of MMP-9 in the samples by interpolating their mean absorbance values from the standard curve.
-
Quantitative Real-Time PCR (qPCR) for MMP-2 Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples or cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for MMP-2 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
The reaction conditions are typically: an initial denaturation step at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds and annealing/extension at a primer-specific temperature (e.g., 58°C) for 30 seconds.[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (MMP-2) and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.[13]
-
Visualizations
Caption: Simplified signaling pathway showing the role of MMPs in promoting tumor progression and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Combined analysis of studies of the effects of the matrix metalloproteinase inhibitor marimastat on serum tumor markers in advanced cancer: selection of a biologically active and tolerable dose for longer-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry Protocol for MMP9 Antibody (NB110-57223): Novus Biologicals [novusbio.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Correlation of TIMP1-MMP2/MMP9 Gene Expression Axis Changes with Treatment Efficacy and Survival of NSCLC Patients [mdpi.com]
Technical Support Center: Overcoming Paradoxical Tumor-Promoting Effects of MMP Inhibitors
This guide is designed for researchers, scientists, and drug development professionals investigating the roles of Matrix Metalloproteinases (MMPs) in cancer. It provides troubleshooting advice and answers to frequently asked questions regarding the unexpected, pro-tumorigenic effects observed with some MMP inhibitors (MMPIs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My broad-spectrum MMP inhibitor is increasing tumor growth and/or metastasis in our in vivo model. What are the potential mechanisms?
A1: This is a well-documented paradoxical effect. The failure of broad-spectrum MMPIs in clinical trials has been attributed to their lack of specificity and complex biological roles.[1][2] Here are several potential mechanisms to investigate:
-
Compensatory Signaling Pathway Activation: Inhibition of one set of MMPs can trigger the upregulation of other proteases or compensatory signaling pathways. For example, MMP-9 deficiency in a pancreatic cancer model was shown to increase Interleukin-6 (IL-6) levels, leading to STAT3 signaling activation in tumor cells, which promoted invasion and metastasis.[3]
-
Vessel Stabilization: Certain MMPs, like MT1-MMP (MMP-14), are involved in both angiogenesis and subsequent vascular regression. Inhibiting MT1-MMP after vessel formation can prevent collagenolysis, leading to the stabilization of tumor vessels and a more robust vascular network that supports tumor growth.
-
Inhibition of Anti-Tumorigenic MMPs: Not all MMPs are pro-tumorigenic. Some MMPs have protective roles, and a broad-spectrum inhibitor will block their activity indiscriminately. The challenge is to distinguish the action of MMPs that contribute to tumor progression from those that are crucial for host defense.[4]
-
"Brute Force" Invasion: When the enzymatic method of degrading the extracellular matrix (ECM) is blocked by MMPIs, some invasive cells can switch tactics to a mechanical, "brute force" mode of invasion, building a battering ram-like structure to physically push through tissue barriers.[5]
-
Off-Target Effects: Early-generation hydroxamic acid-based inhibitors can chelate zinc in a non-selective manner, affecting the activity of other crucial zinc-dependent enzymes, such as ADAMs (A Disintegrin and Metalloproteinase), which can lead to unforeseen side effects.[3][6]
Q2: We observed an increase in invasive potential in our in vitro cell culture model after applying an MMPI. How can we troubleshoot this?
A2: An in vitro increase in invasion is a significant finding that warrants further investigation.
-
Confirm MMP Expression & Activity: First, confirm which MMPs are expressed and active in your cell line using techniques like qPCR, Western Blot, and gelatin zymography (for MMP-2 and MMP-9). This establishes a baseline.
-
Assess Inhibitor Specificity: If using a broad-spectrum inhibitor, consider testing more selective inhibitors for the specific MMPs you identified. This can help determine if the effect is due to inhibiting a specific MMP or a wide range of them.
-
Investigate Compensatory Mechanisms: Use Western Blot or phospho-protein arrays to check for the activation of common escape pathways like STAT3, PI3K/Akt, or MAPK.[7][8] Upregulation of these pathways may be responsible for the increased invasive phenotype.
-
Evaluate Epithelial-to-Mesenchymal Transition (EMT): MMP activity is closely linked with EMT.[9] Assess key EMT markers (e.g., E-cadherin, N-cadherin, Snail, Slug) to see if the MMPI is inadvertently promoting a more mesenchymal, invasive state.[6][9]
Q3: How do we select the right MMP inhibitor and determine the optimal treatment window for our experiments?
A3: This is a critical consideration that early clinical trials failed to address.
-
Target Selection: Move away from broad-spectrum inhibitors. The current consensus favors the development and use of highly selective inhibitors targeting a specific MMP known to be a key driver in your cancer model (e.g., MT1-MMP or MMP-9).[4][10] This requires thoroughly profiling the MMP expression of your model system.
-
Timing is Critical: Evidence suggests that MMPIs may be more effective in early, pre-metastatic stages of cancer. In later stages, the tumor microenvironment is significantly altered, and MMPs may even play protective roles. Applying an inhibitor at a late stage could be ineffective or detrimental. Consider initiating treatment in your animal models at an earlier phase of tumor development.
-
Cellular Source of MMPs: Remember that MMPs are produced by both tumor cells and recruited stromal cells within the tumor microenvironment.[4] Your targeting strategy should consider the primary cellular source of the pathogenic MMPs.
Quantitative Data Summary
The following tables summarize representative data from studies investigating MMP inhibitors.
Table 1: Preclinical Efficacy of Batimastat (BB-94)
| Cancer Model | Administration Route | Effect | Citation |
| B16-BL6 Mouse Melanoma | Intraperitoneal | Inhibited lung colonies and reduced spontaneous metastases size. | [11] |
| Murine Hemangiomas (in nude mice) | Not Specified | Reduced in vivo growth. | [11] |
| Cultured Endothelioma (Matrigel pellet) | Not Specified | Reduced angiogenic response. | [11] |
Table 2: IC50 Values of Selected MMP-9 Inhibitors
| Compound | Type | IC50 (MMP-9) | Citation |
| Compound 26 | Natural Compound | 26.94 µM | [12] |
| Compound 29 | Natural Compound | KD = 21.6 µM | [12] |
| Compound 30 | Natural Compound | KD = 0.614 µM | [12] |
(Note: IC50 represents the concentration of an inhibitor required for 50% inhibition of enzyme activity. KD is the dissociation constant, indicating binding affinity.)
Visual Summaries of Pathways and Workflows
Signaling Pathway Diagram
Caption: Paradoxical STAT3 activation pathway following MMP-9 inhibition.[3]
Experimental Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected pro-tumorigenic MMPI effects.
Logical Relationships Diagram
Caption: Key mechanisms underlying the paradoxical effects of MMP inhibitors.
Key Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol allows for the detection of latent and active forms of gelatinases (MMP-2 and MMP-9) based on their molecular weight.
Materials:
-
Protein sample (conditioned media, cell lysate, or tissue homogenate)
-
Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol or DTT)
-
SDS-PAGE gel (10%) copolymerized with 1 mg/mL gelatin
-
Zymo-Rinse Buffer: 2.5% Triton X-100, 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2
-
Zymo-Develop Buffer: 1% Triton X-100, 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2
-
Coomassie Blue Staining Solution
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Quantify protein concentration of your samples. Mix samples with non-reducing sample buffer. Do NOT boil the samples, as this will denature the enzymes.
-
Electrophoresis: Load 20-40 µg of protein per lane onto the gelatin-containing SDS-PAGE gel. Run the gel at 100-120V in cold 1X Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, carefully remove the gel. Wash it twice for 30 minutes each in Zymo-Rinse Buffer at room temperature with gentle agitation. This removes SDS and allows the MMPs to renature.
-
Development (Digestion): Incubate the gel in Zymo-Develop Buffer overnight (16-20 hours) at 37°C. This allows the active MMPs to digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Blue Staining Solution for 1-2 hours at room temperature.
-
Destaining: Destain the gel until clear bands appear against a dark blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.
-
Analysis: Analyze the gel. Pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) will appear as distinct clear bands.
Protocol 2: In Vivo Xenograft Model for Efficacy Testing
This protocol provides a general framework for assessing the effect of an MMP inhibitor on tumor growth in a subcutaneous xenograft model.[13]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest (e.g., 1-5 x 10^6 cells per injection)
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take-rate)
-
MMP inhibitor formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment begins.[13]
-
Cell Implantation: Resuspend cancer cells in sterile PBS or media, optionally mixing 1:1 with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice daily. Once tumors become palpable, begin measuring them with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the MMP inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage, intraperitoneal injection). Dosing will be specific to the inhibitor being tested.
-
Endpoint Analysis: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³).
-
Tissue Collection: At the endpoint, euthanize mice and excise tumors. Tumor weight can be recorded. A portion of the tumor can be fixed in formalin for histology (IHC) and another portion snap-frozen for molecular analysis (Western blot, zymography).
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 4. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinases in tumorigenesis: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and Paradoxical Roles of Matrix Metalloproteinases in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Investigating Tanomastat Efficacy in Lung Cancer Models
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers investigating the effects of Tanomastat on lung cancer. The content is designed to help address the challenges observed in preclinical experiments, drawing insights from the clinical trial data that showed poor survival rates in patients.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Clinical Performance
This section addresses common questions regarding the disappointing clinical outcomes of this compound and other broad-spectrum matrix metalloproteinase (MMP) inhibitors in lung cancer.
Q1: Why did this compound and similar broad-spectrum MMP inhibitors fail to improve survival rates in lung cancer clinical trials?
A1: The failure of broad-spectrum MMP inhibitors like this compound and Prinomastat (B1684670) in advanced non-small-cell lung cancer (NSCLC) is attributed to several factors that were not fully understood at the time of the trials:
-
Lack of Specificity: These inhibitors target a wide range of MMPs. However, the MMP family is diverse, with some members having tumor-suppressive roles. Broad inhibition may inadvertently block these protective functions.[1][2]
-
Complex Role of MMPs: The role of MMPs in cancer is not limited to degrading the extracellular matrix to facilitate invasion.[3][4] They are involved in complex signaling pathways that can either promote or inhibit tumor growth, angiogenesis, and inflammation.[4][5] For instance, MMP-12 has shown protective effects in the early stages of NSCLC by inhibiting angiogenesis.[5]
-
Musculoskeletal Toxicity: A common side effect of broad-spectrum MMP inhibitors was arthralgia (joint pain) and stiffness, which often required treatment interruption, potentially reducing the overall therapeutic dose and efficacy.[1][6]
-
Advanced Disease Stage: Clinical trials often enrolled patients with advanced or metastatic disease.[6] At these late stages, the cancer may have developed resistance mechanisms or dependencies on pathways that are not affected by MMP inhibition.
-
Insufficient Efficacy: In a phase III trial, Prinomastat, another MMP inhibitor, showed no improvement in overall survival, time to progression, or response rates when combined with chemotherapy in patients with advanced NSCLC.[6] This suggests the therapeutic window and efficacy of this class of drugs were overestimated for this indication.
Q2: Which specific MMPs are considered the most relevant targets in lung cancer?
A2: Several MMPs are consistently implicated in lung cancer progression, making them key targets of interest for more selective inhibitors. Elevated levels of specific MMPs, such as MMP-2, MMP-9, and MMP-14, have been associated with advanced disease stages and reduced survival rates.[4]
Table 1: Summary of Key MMPs in Lung Cancer Progression
| MMP | Primary Roles in Lung Cancer | Associated Outcomes |
| MMP-1 | Induces lung metastases.[3] | Correlates with aggressiveness and poor prognosis.[5] |
| MMP-2 | Promotes tumor growth, invasion, metastasis, and angiogenesis.[4][7] | Overexpression is linked to poor prognosis and therapy resistance.[4][7] |
| MMP-3 | Activates other pro-MMPs (e.g., proMMP-9); disrupts E-cadherin.[5] | Actively participates in cancer progression.[5] |
| MMP-7 | Downregulation decreases invasion and migration.[3] | Correlates with tumor aggressiveness.[5] |
| MMP-9 | Promotes invasion, metastasis, and angiogenesis.[4] | Overexpression is linked to poor prognosis and therapy resistance.[4][7] |
| MMP-13 | Enhances cell migration and invasion via integrin signaling.[7] | Increased expression correlates with poor survival outcomes.[8] |
| MMP-14 (MT1-MMP) | Activates proMMP-2 on the cell surface.[5] | Elevated levels are associated with advanced disease.[4] |
Q3: What are the potential resistance mechanisms that could limit this compound's efficacy in my lung cancer models?
A3: Resistance to anti-cancer therapies is a multifaceted problem.[9] For a targeted agent like this compound, resistance can arise from:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to overcome the inhibition of MMPs. For example, pathways like EGFR/ERK and MAPK can contribute to resistance against various targeted therapies and are also involved in regulating MMP expression.[7][10]
-
Genetic Alterations: Mutations in key genes like EGFR and p53 are common in NSCLC and are associated with poor response to treatment.[11] These mutations can drive tumor progression through MMP-independent mechanisms.
-
Tumor Microenvironment (TME): The TME is a complex ecosystem of stromal cells, immune cells, and signaling molecules that can protect cancer cells from therapy.[5] For instance, cancer-associated fibroblasts can secrete growth factors that promote survival and resistance.
-
Low Target Expression: The targeted MMPs may not be expressed at high enough levels in your specific lung cancer cell line or tumor model for an inhibitor to have a significant effect.
Section 2: Troubleshooting Guides for Preclinical this compound Experiments
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
Guide 1: Troubleshooting Poor In Vitro Efficacy
Issue: I am not observing the expected inhibitory effect of this compound on cell invasion, migration, or proliferation in my lung cancer cell line.
Table 2: Troubleshooting Checklist for In Vitro this compound Experiments
| Troubleshooting Step | Rationale & Recommendation |
| 1. Confirm Target MMP Expression | This compound's efficacy depends on the presence and activity of its target MMPs. Some lung cancer cell lines may have low or undetectable levels of the relevant MMPs (e.g., MMP-2, MMP-9).Recommendation: Verify MMP expression at both the mRNA (qPCR) and protein/activity level (Western Blot, Gelatin Zymography). Use a positive control cell line known to express high levels of MMPs (e.g., HT-1080).[12] |
| 2. Optimize Inhibitor Concentration | The effective concentration (IC50) can vary significantly between cell lines and experimental conditions. The reported IC50 values for this compound may not be optimal for your specific assay.Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal dose for your cell line and assay.[12] |
| 3. Verify Inhibitor Stability & Solubility | This compound, like many small molecules, is typically dissolved in a solvent like DMSO. It may precipitate or degrade in culture media over long incubation times.Recommendation: Prepare fresh dilutions from a stock solution for each experiment. Visually inspect the medium for any signs of precipitation. Keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[12][13] |
| 4. Assess Cytotoxicity | At higher concentrations, the observed effect might be due to general cytotoxicity rather than specific MMP inhibition. This can confound the interpretation of invasion or migration assays.Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to ensure the effective dose is non-toxic.[14] |
| 5. Evaluate Assay-Specific MMP Dependence | The biological process you are measuring (e.g., invasion through Matrigel) may not be solely dependent on the MMPs inhibited by this compound. Other proteases or pathways could be compensating.Recommendation: Use a more selective MMP inhibitor or siRNA/shRNA knockdown of a specific MMP (e.g., MMP-2 or MMP-9) to confirm that the observed phenotype is indeed MMP-dependent in your system. |
Guide 2: Troubleshooting Poor In Vivo Efficacy
Issue: My in vivo animal study using a lung cancer xenograft model shows high variability and/or no significant reduction in tumor growth or metastasis with this compound treatment.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): this compound may have poor bioavailability, rapid metabolism, or may not reach the tumor tissue in sufficient concentrations to inhibit MMPs effectively.[13]
-
Recommendation: Conduct a pilot PK study to determine the optimal dose, route of administration, and dosing schedule required to achieve and maintain therapeutic concentrations at the tumor site.
-
-
Animal Health and Standardization: Underlying infections, stress, or differences in the gut microbiome can alter drug metabolism and physiological responses.[13]
-
Recommendation: Ensure all animals are healthy and properly acclimated. Standardize housing, diet, and experimental procedures (e.g., timing of dosing and measurements) to minimize variability.[13]
-
-
Tumor Model Selection: The chosen xenograft model may not be appropriate. If the tumor's growth is not primarily driven by MMP activity, this compound will have limited effect.
-
Recommendation: Before starting a large-scale in vivo study, confirm high MMP expression and activity in the tumor cells in vitro and in initial tumor xenografts.
-
-
Target Engagement: It is crucial to confirm that the drug is inhibiting its target in the tumor tissue.
-
Recommendation: After a short course of treatment, excise tumors and perform gelatin zymography or Western blotting on tumor lysates to assess MMP activity and expression levels compared to a vehicle-treated control group.
-
Section 3: Key Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol allows for the detection of active MMP-2 and MMP-9 from conditioned cell culture media or tissue lysates.
Materials:
-
Conditioned media or cell/tissue lysate
-
Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol or DTT)
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Staining solution (Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect conditioned media and centrifuge to remove cell debris. If using lysates, determine the protein concentration. Mix samples with non-reducing sample buffer. Crucially, do not boil the samples , as this will irreversibly denature the enzymes.[12]
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C to prevent MMP activation during the run.[12]
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.[12]
-
Development: Incubate the gel in developing buffer overnight (16-24 hours) at 37°C. The calcium in the buffer is essential for MMP activity.
-
Staining and Analysis: Stain the gel with Coomassie Brilliant Blue for 1-2 hours, then destain until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs. The position of the bands corresponds to the molecular weight of the active MMPs (pro- and active forms).[12]
Protocol 2: Western Blot for MMP Expression
This protocol is for verifying the protein expression level of a specific MMP.
Materials:
-
Cell/tissue lysate
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the MMP of interest
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Sample Preparation & Electrophoresis: Prepare protein lysates and determine concentration. Mix with reducing Laemmli buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MMP antibody (diluted in blocking buffer) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across lanes.[12]
Section 4: Visualizations and Data Summary
Diagrams
Caption: Simplified signaling pathway of MMP activation and its role in cancer progression.
Caption: Experimental workflow for troubleshooting poor this compound efficacy in vitro.
Caption: Logical diagram of potential reasons for this compound's clinical trial failure.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Metalloproteinases and Stress Hormones in Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The multifaceted roles of matrix metalloproteinases in lung cancer [frontiersin.org]
- 8. Matrix Metallopeptidase-Gene Signature Predicts Stage I Lung Adenocarcinoma Survival Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Tanomastat vs. Batimastat in Cancer Models
In the landscape of cancer research, matrix metalloproteinase (MMP) inhibitors have long been a focal point for their potential to thwart tumor invasion and metastasis. Among these, Tanomastat and Batimastat (B1663600) have emerged as significant broad-spectrum inhibitors. This guide provides a detailed comparison of their performance in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
At a Glance: Key Inhibitory Profiles
Both this compound and Batimastat function by targeting the zinc-dependent catalytic domain of MMPs, a family of enzymes crucial for the degradation of the extracellular matrix (ECM). Their inhibitory activity against various MMPs is a key determinant of their potential therapeutic efficacy.
| Feature | This compound | Batimastat |
| Mechanism of Action | Non-peptidic biphenyl (B1667301) inhibitor with a Zn-binding carboxyl group. | Peptidomimetic, hydroxamate-based inhibitor. |
| Primary Indication | Investigated for anti-invasive and antimetastatic activity in various tumor models.[1] | Studied for its ability to inhibit tumor growth, invasion, angiogenesis, and metastasis.[2][3] |
| Administration Route | Orally bioavailable.[1] | Primarily intraperitoneal administration due to poor oral bioavailability. |
Quantitative Analysis: In Vitro Inhibitory Activity
The potency of these inhibitors is best illustrated by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against a panel of MMPs. Lower values indicate greater potency.
Table 1: this compound In Vitro Inhibitory Profile
| Target MMP | Kᵢ (nM) |
| MMP-2 | 11[1] |
| MMP-3 | 143[1] |
| MMP-9 | 301[1] |
| MMP-13 | 1470[1] |
Note: IC50 value for preventing matrix invasion by endothelial cells is 840 nM.[1]
Table 2: Batimastat In Vitro Inhibitory Profile
| Target MMP | IC₅₀ (nM) |
| MMP-1 | 3[4][5] |
| MMP-2 | 4[4][5] |
| MMP-3 | 20[4][5] |
| MMP-7 | 6[4][5] |
| MMP-9 | 4[4][5] |
| Gelatinase A | 4[6] |
| Gelatinase B | 10[6] |
Preclinical Efficacy in Animal Models
Both compounds have demonstrated significant anti-tumor and anti-metastatic activity in a variety of preclinical cancer models.
Table 3: this compound In Vivo Efficacy Data
| Cancer Type | Animal Model | Dosage & Administration | Key Findings | Reference |
| Breast Cancer | Orthotopic | 100 mg/kg; p.o.; daily for 7 weeks | Inhibited local tumor regrowth by 58% and the number and volume of lung metastases by 57% and 88%, respectively, without causing toxic effects. | [1] |
Table 4: Batimastat In Vivo Efficacy Data
| Cancer Type | Animal Model | Dosage & Administration | Key Findings | Reference |
| Ovarian Carcinoma | Xenografts | 60 mg/kg; i.p.; every other day (in combination with cisplatin) | Completely prevented growth and spread of xenografts.[7] | [7] |
| Colon Tumor | Orthotopic (nude mice) | Not specified | Inhibited primary tumor growth by 50%, local/regional spread from 67% to 35%, and distant metastasis from 30% to 10%. | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanism for both inhibitors is the direct inhibition of MMP activity. This, in turn, can modulate downstream signaling pathways critical for cancer progression. Batimastat has been shown to influence the MAPK and PI3K/AKT signaling pathways.[8][9] It can suppress the phosphorylation of ERK1/ERK2, key components of the MAPK pathway, thereby inhibiting injury-induced activation of vascular smooth muscle cells.[10] In some hematological tumor models, Batimastat has been observed to increase ERK1/2 phosphorylation.[8]
Caption: General mechanism of this compound and Batimastat.
Experimental Protocols
Reproducibility of preclinical findings relies on detailed methodologies. Below are generalized protocols for key experiments used to evaluate MMP inhibitors.
In Vitro MMP Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC50 or Ki of an inhibitor.
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor (this compound or Batimastat) in an appropriate assay buffer. Reconstitute the recombinant human MMP enzyme and the fluorogenic MMP substrate according to the manufacturer's instructions.
-
Assay Procedure : In a 96-well microplate, add the diluted inhibitor solutions. Add the MMP enzyme to each well and incubate to allow for inhibitor-enzyme binding. Initiate the reaction by adding the fluorogenic substrate.
-
Data Acquisition : Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
-
Data Analysis : Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: A typical workflow for an in vitro MMP inhibition assay.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MMP inhibitors in a preclinical cancer model.
-
Cell Culture and Implantation : Culture a human cancer cell line known to express MMPs. Harvest the cells and subcutaneously inject them into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment : Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the MMP inhibitor (formulated for in vivo use) to the treatment group and the vehicle to the control group according to the planned dosing schedule and route of administration.
-
Monitoring and Endpoint : Continue to monitor tumor volume and the general health of the mice throughout the study. At the study's endpoint (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis : Compare the tumor growth data between the treatment and control groups to determine the effect of the MMP inhibitor on tumor progression.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
Both this compound and Batimastat have demonstrated potent, broad-spectrum MMP inhibitory activity and significant anti-tumor effects in preclinical models. This compound offers the advantage of oral bioavailability, a significant factor for clinical development. Batimastat, while requiring parenteral administration, has a well-documented history of efficacy in various cancer models. The choice between these inhibitors for further preclinical investigation will depend on the specific research question, the cancer model being used, and the desired route of administration. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The synthetic metalloproteinase inhibitor batimastat suppresses injury-induced phosphorylation of MAP kinase ERK1/ERK2 and phenotypic modification of arterial smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tanomastat and Marimastat for Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapy and inflammatory diseases, matrix metalloproteinases (MMPs) have long been recognized as critical therapeutic targets. These zinc-dependent endopeptidases play a pivotal role in the degradation of the extracellular matrix (ECM), a process integral to tumor invasion, metastasis, and angiogenesis.[1][2] This guide provides a detailed, objective comparison of two well-documented MMP inhibitors: Tanomastat (BAY 12-9566) and Marimastat (B1683930) (BB-2516).
Both molecules were developed as broad-spectrum MMP inhibitors, yet their distinct chemical structures, inhibitory profiles, and clinical trajectories offer valuable insights for ongoing drug development efforts. This comparison aims to equip researchers with the necessary data to make informed decisions in the selection and design of MMP-targeted therapies.
Biochemical Profile and Inhibitory Potency
This compound and Marimastat, while both targeting MMPs, exhibit different selectivity and potency profiles. Marimastat is a hydroxamate-based peptidomimetic that functions as a reversible, broad-spectrum inhibitor by chelating the zinc ion at the active site of MMPs.[3][4] this compound is a non-peptidic biphenyl (B1667301) compound featuring a carboxyl group as the zinc-binding moiety.[5][6]
The inhibitory activities of these compounds against a panel of MMPs are summarized below.
Data Presentation: Inhibitory Activity of this compound and Marimastat
| Target MMP | This compound (Kᵢ in nM) | Marimastat (IC₅₀ in nM) |
| MMP-1 (Collagenase-1) | 5,000 | 5 |
| MMP-2 (Gelatinase-A) | 11 | 6 |
| MMP-3 (Stromelysin-1) | 143 | 230 |
| MMP-7 (Matrilysin) | - | 13 - 16 |
| MMP-9 (Gelatinase-B) | 301 | 3 |
| MMP-13 (Collagenase-3) | 1,470 | - |
| MMP-14 (MT1-MMP) | - | 9 |
| MMP-12 (Metalloelastase) | - | 5 |
| Note: A lower Kᵢ or IC₅₀ value indicates greater potency. '-' indicates data not readily available in the reviewed literature.[3][5][7][8][9][10] |
From the data, Marimastat demonstrates potent, broad-spectrum inhibition against several MMPs, with particularly low IC₅₀ values for MMP-9, MMP-1, and MMP-2.[7][8] this compound, while also a potent inhibitor, shows a degree of selectivity, with a significantly lower Kᵢ for MMP-2 compared to other MMPs like MMP-1 and MMP-13.[5][10]
Signaling Pathways and Mechanism of Action
MMPs are key regulators of the tumor microenvironment.[1] Their inhibition by agents like this compound and Marimastat can disrupt multiple signaling cascades critical for cancer progression. By degrading the ECM, MMPs can release growth factors, modify cell-cell and cell-matrix interactions, and pave the way for cell migration and invasion.[1][11] The general mechanism of these inhibitors involves binding to the catalytic zinc ion in the MMP active site, rendering the enzyme inactive.[3][12]
Clinical Development and Outcomes
Despite promising preclinical data for many MMP inhibitors, their translation to clinical success has been challenging.
Marimastat was extensively evaluated in numerous Phase III clinical trials for a variety of cancers, including pancreatic, lung, and prostate cancer.[13][14][15] Unfortunately, these trials largely failed to demonstrate a significant survival benefit.[16] A notable dose-limiting toxicity observed with Marimastat was musculoskeletal pain and inflammation (inflammatory polyarthritis), which could be severe and persistent.[13][17]
This compound also advanced to Phase III clinical trials, particularly for advanced ovarian cancer and pancreatic cancer.[16][18] Similar to Marimastat, these trials did not show a significant improvement in overall survival when used as maintenance therapy or in combination with chemotherapy.[16]
The lack of clinical efficacy for these broad-spectrum MMP inhibitors has been attributed to several factors, including suboptimal dosing strategies, the advanced stage of cancer in the patient populations studied, and a lack of predictive biomarkers to select patients most likely to respond.[16]
Experimental Protocols
The determination of inhibitory constants such as IC₅₀ and Kᵢ is fundamental to the characterization of enzyme inhibitors. Below is a generalized protocol for a fluorometric MMP inhibition assay, a common method used to evaluate compounds like this compound and Marimastat.
General Protocol: Fluorometric MMP Inhibition Assay
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).[3]
-
Reconstitute the recombinant human MMP enzyme in the assay buffer.
-
Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[3]
-
Prepare serial dilutions of the inhibitor (this compound or Marimastat) in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well black microplate, add the diluted inhibitor solutions to the respective wells.
-
Add the diluted MMP enzyme solution to all wells except the background control.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement and Data Analysis :
-
Measure the fluorescence intensity kinetically at 37°C using a fluorescence microplate reader (e.g., excitation at 320-328 nm and emission at 393-405 nm).[7]
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
This compound and Marimastat are potent, broad-spectrum MMP inhibitors that have been instrumental in advancing our understanding of the role of MMPs in disease. While both showed significant promise in preclinical studies, their clinical development was hampered by a lack of efficacy and, in the case of Marimastat, notable side effects.
Marimastat exhibits very potent inhibition across a wide range of MMPs. This compound, a non-peptidic inhibitor, shows a different selectivity profile. The clinical failures of these first-generation MMP inhibitors have underscored the need for more selective agents and better patient selection strategies. Future research may focus on inhibitors targeting specific MMPs implicated in particular cancer types or developing compounds that modulate MMP activity without causing the severe musculoskeletal side effects observed with broad-spectrum inhibitors. The data and experimental context provided here serve as a valuable resource for the continued development of next-generation MMP-targeted therapies.
References
- 1. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H19ClO3S | CID 6918336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 9. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. Facebook [cancer.gov]
- 13. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Tanomastat in the Landscape of Broad-Spectrum Matrix Metalloproteinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with other notable inhibitors in its class. This document outlines their inhibitory profiles, delves into the experimental methodologies for their evaluation, and visualizes key biological pathways and workflows pertinent to their mechanism of action and discovery.
Introduction to Broad-Spectrum MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their activity is essential for physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Broad-spectrum MMP inhibitors were developed to target multiple MMPs simultaneously, with the therapeutic goal of mitigating their collective detrimental effects in these diseases. Early enthusiasm for this class of drugs in oncology was tempered by the results of clinical trials, where many broad-spectrum inhibitors failed to demonstrate significant efficacy and were associated with dose-limiting side effects, notably musculoskeletal syndrome (MSS). This has been attributed to a lack of specificity, poor understanding of the distinct roles of individual MMPs, and issues with pharmacokinetics.[1][2]
Quantitative Comparison of Inhibitory Potency
The efficacy of MMP inhibitors is quantitatively assessed by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values. A lower value indicates greater potency. The following tables summarize the available data for this compound and other prominent broad-spectrum MMP inhibitors.
Table 1: Inhibitory Profile of this compound (BAY 12-9566)
| MMP Target | Kᵢ (nM) |
| MMP-2 | 11[3] |
| MMP-3 | 143[3] |
| MMP-9 | 301[3] |
| MMP-13 | 1470[3] |
Table 2: Comparative IC₅₀ Values of Broad-Spectrum MMP Inhibitors (nM)
| MMP Target | Batimastat (BB-94) | Marimastat (BB-2516) | Prinomastat (AG3340) |
| MMP-1 | 4 | 5 | 210 (Kᵢ) |
| MMP-2 | 4 | 6 | 0.5 (Kᵢ) |
| MMP-3 | 20 | 200 | 1.1 (Kᵢ) |
| MMP-7 | 6 | 20 | N/A |
| MMP-8 | 1 | 2 | N/A |
| MMP-9 | 20 | 3 | 0.4 (Kᵢ) |
| MMP-13 | N/A | 0.74 | 0.9 (Kᵢ) |
| MMP-14 | N/A | 1.8 | N/A |
| Data for Batimastat, Marimastat, and Prinomastat compiled from various sources. "N/A" indicates data not readily available.[4] |
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound relies on robust in vitro assays. The most common method is the fluorogenic substrate assay.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This assay measures the ability of an inhibitor to block the catalytic activity of a specific MMP.
Objective: To determine the IC₅₀ value of a test compound against a purified MMP enzyme.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher moiety in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified, active recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the purified MMP enzyme to a working concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control with a known broad-spectrum inhibitor (e.g., GM6001).
-
Add the diluted MMP enzyme to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme activity in the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[1][4]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in MMP inhibition.
Caption: General overview of MMP activation and inhibition by this compound.
References
Head-to-Head Comparison: Tanomastat and Prinomastat in Focus
A detailed analysis of Tanomastat and Prinomastat, two synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitors, reveals distinct profiles in their inhibitory activity and clinical development trajectories. While both were investigated for their potential in cancer therapy, their journeys have diverged, providing valuable insights for researchers and drug development professionals in the field of oncology and beyond. This guide offers an objective comparison based on available preclinical and clinical data.
Executive Summary
Mechanism of Action
Both this compound and Prinomastat function by targeting the catalytic zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[1][2] This action prevents the breakdown of the ECM, a critical step in cancer cell invasion and the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.[3]
This compound is a non-peptidic biphenyl (B1667301) compound with a zinc-binding carboxyl group.[1] Its inhibitory profile shows a preference for certain MMPs over others.[1]
Prinomastat is a synthetic hydroxamic acid derivative.[2] Hydroxamic acids are a well-known class of MMP inhibitors that act as potent zinc chelators.[2] Prinomastat was designed to be a selective inhibitor of MMPs associated with tumor progression.[4]
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and Prinomastat against a panel of matrix metalloproteinases. It is crucial to note that the data presented are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Constants (Kᵢ) of this compound and Prinomastat against various MMPs.
| Target MMP | This compound Kᵢ (nM) | Prinomastat Kᵢ (nM) |
| MMP-1 (Collagenase-1) | 5,000[3] | 8.3[5] |
| MMP-2 (Gelatinase-A) | 11[1] | 0.05[2] |
| MMP-3 (Stromelysin-1) | 143[1] | 0.3[2] |
| MMP-9 (Gelatinase-B) | 301[1] | 0.26[2] |
| MMP-13 (Collagenase-3) | 1,470[1] | 0.03[2] |
| MMP-14 (MT1-MMP) | - | - |
Data not available is denoted by '-'.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of this compound and Prinomastat against various MMPs.
| Target MMP | This compound IC₅₀ (nM) | Prinomastat IC₅₀ (nM) |
| MMP-1 (Collagenase-1) | - | 79[2] |
| MMP-3 (Stromelysin-1) | - | 6.3[2] |
| MMP-9 (Gelatinase-B) | - | 5.0[2] |
Data not available is denoted by '-'.
Clinical Development and Outcomes
Prinomastat advanced to Phase III clinical trials for the treatment of non-small-cell lung cancer (NSCLC) in combination with chemotherapy.[6] However, the trial was terminated early as it showed no improvement in overall survival or time to progression compared to placebo.[6] The primary toxicities observed were arthralgia, stiffness, and joint swelling.[6]
Information on the clinical trial progression of This compound is less readily available in the public domain, though it has been evaluated in preclinical and early clinical studies for various cancers.[3][7] More recently, this compound has been investigated for its potential antiviral properties, demonstrating inhibitory effects on human enteroviruses in preclinical models.[8][9]
Experimental Protocols
A common method for determining the inhibitory activity of compounds like this compound and Prinomastat is the fluorogenic MMP inhibition assay . This assay measures the ability of an inhibitor to block the cleavage of a synthetic, fluorogenic peptide substrate by a specific MMP.
Fluorogenic MMP Inhibition Assay Protocol
1. Reagent Preparation:
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
- MMP Enzyme: A purified and activated recombinant MMP is diluted to a working concentration in the assay buffer.
- Fluorogenic Substrate: A synthetic peptide substrate with a fluorescent reporter group and a quencher is diluted in the assay buffer.
- Test Inhibitor (this compound or Prinomastat): A stock solution is prepared (e.g., in DMSO) and serially diluted to various concentrations in the assay buffer.
2. Assay Procedure:
- In a 96-well microplate, the MMP enzyme is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
- The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
- The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
3. Data Analysis:
- The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
- The percentage of inhibition is determined by comparing the reaction velocity in the presence of the inhibitor to that of a control reaction without the inhibitor.
- The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and its Michaelis constant (Kₘ) are known.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Tanomastat's Dual Antiviral and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tanomastat, a matrix metalloproteinase (MMP) inhibitor, and its dual functionality in antiviral and anticancer applications. By juxtaposing its performance with other notable MMP inhibitors—Batimastat (B1663600), Marimastat (B1683930), and Prinomastat (B1684670)—this document aims to furnish researchers, scientists, and drug development professionals with objective data to inform future research and therapeutic strategies. The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and a Class of MMP Inhibitors
This compound (BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Initially developed and investigated for its anticancer properties stemming from its ability to inhibit tumor cell invasion, metastasis, and angiogenesis, recent studies have unveiled its potent antiviral capabilities. This dual activity positions this compound as a unique candidate for drug repurposing and development. This guide will delve into a comparative analysis of this compound's antiviral and anticancer efficacy alongside three other well-characterized MMP inhibitors: Batimastat (BB-94), Marimastat (BB-2516), and Prinomastat (AG3340). While all four compounds have been extensively studied for their anticancer effects, this guide will also highlight the current landscape of research into their potential antiviral applications.
Comparative Analysis of Anticancer Activity
The primary mechanism of anticancer activity for this compound and its counterparts lies in their ability to inhibit MMPs, which are often overexpressed in malignant tumors and play a critical role in tumor progression, invasion, and metastasis.[2]
In Vitro MMP Inhibition
The inhibitory potential of these compounds against specific MMPs is a key determinant of their anticancer efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of this compound, Batimastat, Marimastat, and Prinomastat against a panel of MMPs.
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | - | 11 nM (Ki)[1] | 143 nM (Ki)[1] | 301 nM (Ki)[1] | 1470 nM (Ki)[1] | - |
| Batimastat | 3 nM (IC50)[3] | 4 nM (IC50)[3] | 20 nM (IC50)[3] | 4 nM (IC50)[3] | - | - |
| Marimastat | 5 nM (IC50)[4] | 6 nM (IC50)[4] | - | 3 nM (IC50)[4] | - | 9 nM (IC50)[4] |
| Prinomastat | 79 nM (IC50)[5] | 0.05 nM (Ki)[5] | 6.3 nM (IC50) / 0.3 nM (Ki)[5] | 5.0 nM (IC50) / 0.26 nM (Ki)[5] | 0.03 nM (Ki)[5] | - |
Note: IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. Lower values indicate higher potency.
In Vitro Cytotoxicity Against Cancer Cell Lines
The cytotoxic effect of these MMP inhibitors on various cancer cell lines provides a direct measure of their potential as anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 |
| Batimastat | NB-4 | Acute Myeloid Leukemia | 7.9 ± 1.6 µM[6] |
| HL-60 | Acute Myeloid Leukemia | 9.8 ± 3.9 µM[6] | |
| F36-P | Myelodysplastic Syndrome | 12.1 ± 1.2 µM[6] | |
| H929 | Multiple Myeloma | 18.0 ± 1.6 µM[6] | |
| Marimastat | U251 | Glioma | ~10 µM (significant inhibition)[7] |
| GaMG | Glioma | ~10 µM (significant inhibition)[7] | |
| HT1080 | Fibrosarcoma | 0.00085 µM[8] | |
| THP-1 | Acute Monocytic Leukemia | 2.1 µM[8] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies in animal models are crucial for evaluating the therapeutic potential of these compounds. The following table summarizes key findings on tumor growth inhibition.
| Compound | Tumor Model | Cancer Type | Dosage and Administration | Key Findings |
| This compound | Orthotopic human breast cancer | Breast Cancer | 100 mg/kg; p.o.; daily for 7 weeks | Inhibited local tumor regrowth by 58% and the number and volume of lung metastases by 57% and 88%, respectively.[1] |
| Batimastat | Human ovarian carcinoma xenografts | Ovarian Cancer | - | Decreased tumor burden and prolonged survival. |
| Human colon carcinoma orthotopic model | Colon Cancer | 30 mg/kg i.p. daily | Reduced median primary tumor weight from 293 mg to 144 mg.[1][9] | |
| B16F1 melanoma liver metastases | Melanoma | 50 mg/kg i.p. daily | 54% reduction in tumor volume.[9][10] | |
| MDA-MB-435 breast cancer xenograft | Breast Cancer | 30 mg/kg i.p. daily | Significantly inhibited local-regional regrowth and reduced lung metastases.[11] | |
| Marimastat | Human gastric cancer xenograft | Gastric Cancer | - | Reduced tumor growth rate by 48% and increased median survival from 19 to 30 days.[12] |
| Head and Neck Squamous Cell Carcinoma (SCC-1) xenografts | Head and Neck Cancer | 8.7 mg/kg/day s.c. osmotic pump | In combination with chemoradiation, significantly delayed tumor growth.[13] | |
| Prinomastat | Human fibrosarcoma (HT1080) mouse model | Fibrosarcoma | 50 mg/kg/day i.p. daily | Demonstrated good tumor growth inhibition.[5] |
| Mouse mammary tumor model | Breast Cancer | - | In combination with photodynamic therapy, significantly improved tumor response.[14] |
Comparative Analysis of Antiviral Activity
A significant and novel aspect of this compound's profile is its demonstrated broad-spectrum antiviral activity, particularly against human enteroviruses. This sets it apart from other MMP inhibitors where antiviral data is not as established.
In Vitro Antiviral Efficacy of this compound
Recent studies have systematically evaluated this compound's ability to inhibit the replication of various enteroviruses in cell culture.
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Enterovirus A71 (EV-A71) | RD | 18.12 | 81.39 | 4.49 |
| Coxsackievirus A6 (CV-A6) | RD | 16.21 | 81.39 | 5.02 |
| Coxsackievirus A16 (CV-A16) | RD | 20.35 | 81.39 | 4.00 |
| Coxsackievirus B3 (CV-B3) | RD | 15.84 | 81.39 | 5.14 |
| Echovirus 7 (E-7) | RD | 19.98 | 81.39 | 4.07 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50), a measure of the compound's therapeutic window.
The antiviral activity of Batimastat, Marimastat, and Prinomastat has not been as extensively reported in the scientific literature. While some studies suggest a role for MMPs in viral pathogenesis, direct antiviral screening data for these specific compounds is limited. One study noted that a glycopolymer with 3,4,6-O-sulfated GalNAc motifs, also referred to as MMP, exhibited binding affinity to the SARS-CoV-2 spike protein, suggesting potential for broad-spectrum antiviral development.[15] However, this "MMP" is a different molecule and not the class of matrix metalloproteinase inhibitors discussed here. The potential antiviral activities of Batimastat, Marimastat, and Prinomastat therefore represent an area for future investigation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of MMPs in Cancer Progression
This diagram illustrates the central role of MMPs in breaking down the extracellular matrix, which facilitates tumor invasion and metastasis.
Caption: Role of MMPs in cancer and their inhibition.
Proposed Antiviral Mechanism of this compound against Enteroviruses
This diagram outlines the dual inhibitory action of this compound on enterovirus replication, targeting both viral capsid dissociation and RNA replication.
Caption: this compound's dual antiviral mechanism.
Experimental Workflow for Evaluating Dual-Activity Inhibitors
This flowchart depicts a typical experimental pipeline for assessing compounds with both anticancer and antiviral properties.
Caption: Workflow for dual-activity inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
MMP Inhibition Assay (Fluorogenic Substrate)
-
Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions (e.g., using APMA - 4-aminophenylmercuric acetate).
-
Inhibitor Preparation: The MMP inhibitor (this compound, Batimastat, etc.) is serially diluted to a range of concentrations in an appropriate assay buffer.
-
Reaction Setup: Activated MMP enzyme is pre-incubated with the inhibitor dilutions for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the MMP inhibitor or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.
Plaque Reduction Assay (for Antiviral Activity)
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., RD cells for enteroviruses) is prepared in 6-well or 12-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known titer of the virus (e.g., 100 plaque-forming units per well) and incubated for 1 hour to allow for viral attachment and entry.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the antiviral compound or a vehicle control.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-4 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve of plaque reduction versus compound concentration.
In Vivo Tumor Xenograft Study
-
Cell Implantation: A specified number of human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. The MMP inhibitor is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Conclusion
This comparative analysis underscores the multifaceted potential of this compound as both an anticancer and an antiviral agent. Its well-documented, broad-spectrum activity against enteroviruses distinguishes it from other MMP inhibitors like Batimastat, Marimastat, and Prinomastat, for which antiviral data is less established. While all four compounds demonstrate significant anticancer properties through the inhibition of MMPs, this compound's dual functionality presents a compelling case for its further investigation in drug repurposing and the development of novel therapeutics for a broader range of diseases. The provided data and experimental protocols offer a foundational resource for researchers to build upon, fostering further exploration into the therapeutic applications of MMP inhibitors. The lack of extensive antiviral data for Batimastat, Marimastat, and Prinomastat also highlights a potential area of research to determine if this dual activity is a class effect or a unique characteristic of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validating the Off-Target Effects of Tanomastat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanomastat (BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Initially developed as an anti-cancer agent due to the role of MMPs in tumor invasion and metastasis, this compound has been shown to inhibit MMP-2, -3, -8, -9, and -13.[1] However, like many small molecule inhibitors, the potential for off-target effects is a critical consideration in its therapeutic development and toxicological profiling. This guide provides a comparative overview of this compound and other first-generation MMP inhibitors, and details experimental approaches to validate its on- and off-target activities.
On-Target Activity: Matrix Metalloproteinase Inhibition
This compound was designed to be a more selective MMP inhibitor compared to early broad-spectrum inhibitors like Batimastat (B1663600) and Marimastat (B1683930). The primary on-target effect of this compound is the inhibition of several MMPs involved in cancer progression.
Table 1: Comparison of On-Target MMP Inhibition Profiles
| Compound | Target MMPs | Potency (Ki or IC50) |
| This compound | MMP-2, MMP-3, MMP-8, MMP-9, MMP-13 | Ki: 11 nM (MMP-2), 143 nM (MMP-3), 301 nM (MMP-9), 1470 nM (MMP-13)[2] |
| Batimastat | Broad-spectrum MMP inhibitor | Potent inhibitor of most MMPs[3] |
| Marimastat | Broad-spectrum MMP inhibitor | Potent inhibitor of most MMPs[3] |
Known and Potential Off-Target Effects
A significant challenge in the development of MMP inhibitors has been off-target effects, leading to undesirable side effects in clinical trials. A well-documented example is the musculoskeletal syndrome observed with Batimastat and Marimastat, which has been attributed to the inhibition of members of the ADAM (a disintegrin and metalloproteinase) family, specifically ADAM10 and ADAM17 (also known as TNF-α converting enzyme or TACE).[1][4] this compound was developed to have greater selectivity and potentially avoid these off-target effects.
More recently, a notable off-target effect of this compound has been identified: its potent antiviral activity against human enteroviruses. This activity involves the inhibition of viral capsid dissociation and RNA replication, mechanisms that are distinct from its MMP-inhibitory function.[5][6]
Table 2: Comparison of Known Off-Target Profiles
| Compound | Known Off-Targets | Associated Side Effects/Activities |
| This compound | Human Enterovirus proteins | Antiviral activity[5][6] |
| Batimastat | ADAM10, ADAM17 (TACE)[1] | Musculoskeletal syndrome[7] |
| Marimastat | ADAM10, ADAM17 (TACE)[1] | Musculoskeletal syndrome[8] |
Experimental Protocols for Validating Off-Target Effects
To comprehensively validate the off-target profile of this compound and compare it to other inhibitors, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.
Kinase Profiling
Given that many small molecule inhibitors targeting ATP-binding sites can exhibit cross-reactivity with protein kinases, a broad kinase screen is essential.
Experimental Protocol: In Vitro Kinase Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.
-
Kinase Panel: Utilize a commercial kinase panel that includes a broad range of human kinases (e.g., >400 kinases).
-
Assay Procedure:
-
Add the recombinant kinase, a suitable substrate (peptide or protein), and ATP to the wells of a microtiter plate.
-
Add the diluted this compound or control vehicle (DMSO) to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.
Caption: Workflow for in vitro kinase profiling to identify off-target kinase inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement and identify off-target binding in a cellular context. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line expressing various MMPs) to near confluency.
-
Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) and incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target protein (e.g., MMP-2) and potential off-targets.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (see Proteomics Analysis below).
-
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Proteomics Analysis
Quantitative proteomics can provide an unbiased, global view of the cellular proteins that are affected by this compound treatment, either through direct binding or through downstream signaling effects.
Experimental Protocol: Quantitative Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control as described for CETSA.
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment groups with isobaric tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each peptide across the different treatment groups.
-
-
Data Analysis:
-
Identify the proteins from the peptide sequences.
-
Determine the proteins that show a statistically significant change in abundance in the this compound-treated cells compared to the control.
-
Perform bioinformatics analysis to identify enriched pathways and potential off-target networks.
-
Caption: Workflow for quantitative proteomics to identify off-target effects.
Conclusion
Validating the off-target effects of this compound is crucial for a comprehensive understanding of its mechanism of action and potential clinical applications. While designed for improved selectivity over first-generation MMP inhibitors, the discovery of its anti-enterovirus activity highlights the importance of broad, unbiased screening. By employing a combination of kinase profiling, cellular thermal shift assays, and quantitative proteomics, researchers can build a detailed off-target profile for this compound. This data, when compared with that of other MMP inhibitors like Batimastat and Marimastat, will provide valuable insights for drug development professionals, enabling more informed decisions regarding its therapeutic potential and safety. The provided experimental protocols serve as a guide for conducting these essential validation studies.
References
- 1. Effects of ADAM10 and ADAM17 Inhibitors on Natural Killer Cell Expansion and Antibody-dependent Cellular Cytotoxicity Against Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Safety Landscape of MMP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of matrix metalloproteinase (MMP) inhibitors has been a journey of both promise and challenge. Early broad-spectrum inhibitors showed therapeutic potential but were often hampered by significant side effects, most notably musculoskeletal syndrome (MSS). This has led to the development of more selective inhibitors with improved safety profiles. This guide provides an objective comparison of the safety profiles of various MMP inhibitors, supported by available clinical trial data and detailed experimental methodologies for assessing safety.
Comparative Safety Profiles of MMP Inhibitors
The following table summarizes the key adverse events observed in clinical trials for several MMP inhibitors. It is important to note that the selectivity of the inhibitor plays a crucial role in its safety profile, with broad-spectrum inhibitors generally associated with a higher incidence of adverse events.
| Inhibitor | Class | Key Adverse Events | Frequency/Incidence | Citation(s) |
| Marimastat | Broad-spectrum (hydroxamate) | Musculoskeletal syndrome (joint pain, stiffness, inflammation), tendinitis | Musculoskeletal symptoms in 37% of patients in one study and 35 out of 57 patients in another. Severe joint and muscle pain were debilitating in >60% of patients at doses >50 mg bid. | [1][2][3][4] |
| Prinomastat | Selective (non-hydroxamate) | Arthralgia, myalgia, joint stiffness, and swelling | Treatment interruption was required in 38% of patients. Grade 2-3 arthralgias and myalgias were noted in >25% of patients at doses >25 mg twice a day after 2-3 months. | [5][6][7][8] |
| Tanomastat (BAY 12-9566) | Broad-spectrum (biphenyl) | Nausea, fatigue, diarrhea, rash, thrombocytopenia, anemia | Nausea (26%), fatigue (24%), diarrhea (14%), rash (12%), grade 3/4 thrombocytopenia (3%), grade 3/4 anemia (5%). | [9] |
| Batimastat | Broad-spectrum (hydroxamate) | Low-grade fever, reversible asymptomatic elevation of liver enzymes | Low-grade fever (33%), elevated liver enzymes (44%). | [10] |
| Andecaliximab (GS-5745) | Selective (monoclonal antibody against MMP-9) | Generally well-tolerated. When used in combination with chemotherapy: fatigue, alopecia, peripheral edema, nausea. | All adverse events were reported as grade 1 or 2 in severity in a study on rheumatoid arthritis. In a study with pancreatic cancer patients (in combination with chemotherapy), the most common adverse events were fatigue (75.0%), alopecia (55.6%), peripheral edema (55.6%), and nausea (50.0%). | [11][12] |
| Doxycycline | Broad-spectrum (tetracycline) | Photosensitivity, gastrointestinal symptoms, musculoskeletal pain | Infrequent side effects of photosensitivity and gastrointestinal symptoms. Musculoskeletal side effects have been reported. | [13][14] |
| Cipemastat (Ro 32-3555) | Selective (collagenase inhibitor) | Well-tolerated in early studies. | Data on specific frequencies in larger trials is limited. | [15][16][17][18] |
| Rebimastat | Broad-spectrum | Arthralgia | Noted in Phase II trials for early breast cancer. | |
| Solimastat (BB-2516) | Broad-spectrum | Musculoskeletal side effects | Characterized the first generation of oral MMP inhibitors. |
Experimental Protocols for Safety Assessment
Accurate assessment of the safety profile of MMP inhibitors relies on a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Protease Selectivity Assay Using Fluorescent Substrates
This in vitro assay is crucial for determining the selectivity of an MMP inhibitor against a panel of different proteases, including various MMPs and other related enzymes like ADAMs (A Disintegrin and Metalloproteinases).
Objective: To quantify the inhibitory activity of a compound against a range of proteases to determine its selectivity profile.
Materials:
-
Test inhibitor compound
-
A panel of purified recombinant proteases (e.g., MMP-1, MMP-2, MMP-9, MMP-13, ADAM17)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Substrate and Inhibitor Preparation:
-
Reconstitute the fluorogenic peptide substrates in DMSO to create stock solutions.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Enzyme Preparation:
-
Dilute each purified protease in assay buffer to a working concentration determined empirically to yield a linear reaction rate.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Diluted enzyme solution
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the increase in fluorescence intensity over time (kinetic read) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Compare the IC₅₀ values across the panel of proteases to determine the selectivity of the inhibitor.[1][2][5][6][7]
-
In Vivo Toxicology Study in a Rodent Model
This in vivo study is designed to evaluate the potential toxicity of an MMP inhibitor in a living organism, providing critical information on dose-limiting toxicities and target organ effects.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of an MMP inhibitor following repeated administration in rats.
Materials:
-
Test MMP inhibitor
-
Vehicle for drug administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, blood collection, and tissue processing
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the laboratory conditions for at least one week.
-
Randomly assign animals to treatment groups (e.g., vehicle control and at least three dose levels of the test inhibitor) with a sufficient number of animals per group to ensure statistical power.
-
-
Drug Administration:
-
Administer the test inhibitor or vehicle daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days).
-
-
Clinical Observations:
-
Conduct daily observations for clinical signs of toxicity, including changes in appearance, behavior, and physiological functions.
-
Record body weight and food consumption at regular intervals.
-
-
Clinical Pathology:
-
Collect blood samples at specified time points (e.g., pre-study and at termination) for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve a comprehensive set of tissues in formalin for histopathological examination by a veterinary pathologist.
-
-
Data Analysis:
Visualizing MMP Inhibition: Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to MMP inhibition and safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of MMPs - Elabscience [elabscience.com]
- 11. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. explorationpub.com [explorationpub.com]
- 14. fda.gov [fda.gov]
- 15. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 18. Toxicology | MuriGenics [murigenics.com]
Comparative Efficacy of Tanomastat in Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tanomastat's performance against other matrix metalloproteinase (MMP) inhibitors, supported by experimental data. We delve into its efficacy across various cancer cell lines, its mechanism of action, and its impact on key cellular signaling pathways.
This compound (BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of the extracellular matrix (ECM).[1] By targeting MMPs, particularly MMP-2, MMP-3, and MMP-9, this compound has demonstrated potential in preclinical models to inhibit tumor growth, invasion, and metastasis. However, its clinical efficacy has been a subject of extensive research and debate. This guide aims to provide a comprehensive cross-validation of this compound's efficacy, comparing it with first-generation MMP inhibitors like Batimastat (B1663600) and Marimastat (B1683930).
Quantitative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While comprehensive, directly comparative studies of this compound, Batimastat, and Marimastat across a wide range of cancer cell lines are limited in publicly available literature, the following tables summarize available data to offer a comparative perspective. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell line, assay method, and incubation time.
Table 1: Comparative IC50 Values of MMP Inhibitors in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound (µM) | Batimastat (µM) | Marimastat (µM) |
| Rhabdomyosarcoma | RD | 18.12[2] | Data not available | Data not available |
| Breast Cancer | MCF-7 | Data not available | Data not available | Data not available |
| Breast Cancer | MDA-MB-231 | Data not available | Data not available | Data not available |
| Lung Cancer | A549 | Data not available | Data not available | Data not available |
| Colon Cancer | HCT116 | Data not available | Data not available | Data not available |
| Pancreatic Cancer | PANC-1 | Data not available | Data not available | Data not available |
Note: The lack of directly comparable IC50 values for this compound in these specific cell lines from the available search results highlights a gap in the current literature.
Table 2: Inhibitory Activity (Ki) of this compound Against Specific MMPs
| MMP Target | Ki (nM) |
| MMP-2 | 11 |
| MMP-3 | 143 |
| MMP-9 | 301 |
| MMP-13 | 1470 |
Impact on Cellular Signaling Pathways
The anticancer effects of MMP inhibitors extend beyond the simple degradation of the ECM. They can influence key signaling pathways that regulate cell proliferation, survival, and migration. The MAPK/ERK and PI3K/Akt pathways are two such critical cascades often dysregulated in cancer.
MAPK/ERK Signaling Pathway
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism.[1][5] Its constitutive activation is a hallmark of many cancers and is associated with resistance to therapy. Similar to the MAPK/ERK pathway, MMPs can influence PI3K/Akt signaling through the release and activation of growth factors that bind to receptor tyrosine kinases. Therefore, by inhibiting MMP activity, this compound could potentially lead to a downstream reduction in Akt phosphorylation and a dampening of this pro-survival pathway.
Experimental Protocols
To facilitate the cross-validation of these findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of MMP inhibitors on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PANC-1)
-
Complete culture medium
-
96-well plates
-
This compound, Batimastat, Marimastat (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the MMP inhibitors.
-
Remove the culture medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the solvent used to dissolve the inhibitors).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cancer cell lines
-
MMP inhibitors
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with the MMP inhibitors at desired concentrations for a specific time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Conclusion and Future Directions
This compound, a second-generation MMP inhibitor, shows promise in preclinical cancer models by targeting key enzymes involved in tumor progression. However, a direct and comprehensive comparison of its efficacy against other MMP inhibitors like Batimastat and Marimastat in a broad range of cancer cell lines is not well-documented in the available literature. Furthermore, while the inhibition of MMPs is expected to impact pro-survival signaling pathways such as MAPK/ERK and PI3K/Akt, more specific studies are needed to elucidate the precise molecular mechanisms of this compound in cancer cells. The provided experimental protocols offer a framework for researchers to conduct these much-needed comparative studies to better understand the therapeutic potential of this compound and to guide the development of more effective cancer therapies.
References
- 1. rsc.org [rsc.org]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloid ERK5 deficiency suppresses tumor growth by blocking protumor macrophage polarization via STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanomastat Demonstrates Potent and Broad-Spectrum Activity Against Enteroviruses, Outperforming Other Inhibitor Classes in Preclinical Models
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of Tanomastat's performance against other known enterovirus inhibitors. This guide provides a detailed analysis of experimental data, showcasing this compound's potential as a formidable antiviral agent. With a dual mechanism of action, this compound not only inhibits viral capsid dissociation but also suppresses viral RNA replication, offering a multi-pronged attack on enterovirus infections.
Enteroviruses represent a significant global health concern, causing a wide range of illnesses from mild respiratory infections to severe neurological diseases like meningitis and encephalitis. The lack of broadly effective antiviral therapies has spurred the search for new and potent inhibitors. This compound, a repurposed drug candidate, has emerged as a promising broad-spectrum anti-enterovirus agent with efficacy against various enterovirus species, including Enterovirus A71 (EV-A71), a common cause of hand, foot, and mouth disease.
Comparative Performance Analysis
This guide synthesizes available preclinical data to compare the efficacy of this compound with other well-characterized enterovirus inhibitors, including capsid binders like Pleconaril, 3C protease inhibitors such as Rupintrivir, and RNA polymerase inhibitors like Favipiravir.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected enterovirus inhibitors against Enterovirus A71 (EV-A71), a representative and clinically significant enterovirus.
| Inhibitor | Target | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | VP1 Capsid Protein & RNA Replication | EV-A71 | RD | 18.12[1] | 81.39[1] | 4.49[1] |
| EV-A71 (Strain H) | RD | 23.78[2] | 81.39[2] | 3.42[2] | ||
| EV-A71 (Genotype B5) | RD | 11.44[2] | 81.39[2] | 7.11[2] | ||
| EV-A71 (Genotype C4) | RD | 1.945[2] | 81.39[2] | 41.85[2] | ||
| Pleconaril | VP1 Capsid Protein | EV-A71 | - | >262[3] | - | - |
| Various Enteroviruses | Various | 0.001 - 1.05[4] | 12.5 - 25[4] | Varies | ||
| Rupintrivir | 3C Protease | EV-A71 | - | ~0.001 (EC50)[5] | - | - |
| EV-A71 | - | 1.65 (Enzyme-based)[6] | - | - | ||
| Favipiravir | RNA Polymerase | EV-A71 | - | - | - | - |
| Influenza Virus | MDCK | 0.014 - 0.55 (µg/mL, EC50) | - | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). A higher SI indicates greater selectivity for viral targets over host cells. Data for Pleconaril, Rupintrivir, and Favipiravir against EV-A71 are limited in the provided search results, with some studies indicating a lack of activity for Pleconaril against this specific enterovirus strain.
Mechanism of Action and Signaling Pathways
This compound's unique dual-action mechanism distinguishes it from other inhibitors that typically target a single viral process.
Caption: Mechanisms of action for this compound and other enterovirus inhibitors.
Experimental Protocols
The data presented in this guide are based on established in vitro antiviral assays. Below are detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration of the inhibitor that is toxic to the host cells (CC50).
-
Method: Human Rhabdomyosarcoma (RD) cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound from 10 µM to 200 µM) or a vehicle control (0.1% DMSO).[2][7] After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured, and the CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Plaque Reduction Assay
-
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques (IC50).
-
Method: Confluent monolayers of susceptible cells (e.g., RD cells) in 6-well or 12-well plates are infected with a known amount of enterovirus (e.g., EV-A71 at a multiplicity of infection (MOI) of 1) in the presence of various concentrations of the test compound or a vehicle control.[7] After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding drug concentration. The plates are incubated for 2-3 days until visible plaques are formed. The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
Experimental Workflow for Antiviral Activity Assessment
The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity of a compound like this compound.
Caption: General workflow for in vitro antiviral activity and cytotoxicity testing.
Conclusion
References
- 1. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterovirus 71 and Coxsackievirus A16 3C Proteases: Binding to Rupintrivir and Their Substrates and Anti-Hand, Foot, and Mouth Disease Virus Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Promise and Peril of Targeting the Tumor Microenvironment: A Comparative Analysis of Tanomastat and Other Matrix Metalloproteinase Inhibitors
A deep dive into the clinical trials of the matrix metalloproteinase inhibitor Tanomastat reveals a cautionary tale in the history of targeted cancer therapy. Despite a strong preclinical rationale, this compound, like other drugs in its class, ultimately failed to demonstrate a significant survival benefit in late-stage clinical trials for a variety of cancers. This comparative guide provides a meta-analysis of the key clinical trial data for this compound and its contemporaries, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, methodologies, and the biological pathways they aimed to disrupt.
The early 2000s saw a surge of interest in matrix metalloproteinases (MMPs) as a therapeutic target in oncology. These enzymes play a crucial role in the degradation of the extracellular matrix, a process essential for tumor growth, invasion, and metastasis. This compound (BAY 12-9566), a synthetic, broad-spectrum MMP inhibitor, was one of the frontrunners in this new wave of targeted therapies. However, the initial optimism surrounding this compound and other MMP inhibitors, such as Prinomastat and Marimastat, was tempered by the disappointing results of large-scale phase III clinical trials.
This guide synthesizes the available data from these pivotal trials, presenting a clear comparison of their efficacy, safety, and the experimental designs employed. By examining these historical trials, we can glean valuable insights into the challenges of targeting the tumor microenvironment and the complexities of translating preclinical success into clinical benefit.
Comparative Efficacy of this compound and Other MMP Inhibitors
The clinical development of this compound was halted after a series of phase III trials in advanced ovarian, pancreatic, and small cell lung cancer failed to meet their primary endpoints. The data, when compared with placebo or standard-of-care chemotherapy, showed no statistically significant improvement in overall survival (OS) or progression-free survival (PFS). A similar fate befell other MMP inhibitors, as detailed in the tables below.
This compound Clinical Trial Results
| Indication | Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Findings |
| Advanced Ovarian Cancer | III | This compound (800 mg b.i.d.) vs. Placebo | 13.9 months vs. 11.9 months (p=0.53) | 10.4 months vs. 9.2 months (p=0.67) | No significant improvement in OS or PFS. Trial terminated early. |
| Advanced Pancreatic Cancer | III | This compound (800 mg b.i.d.) vs. Gemcitabine (B846) | 3.74 months vs. 6.59 months (p<0.001) | 1.68 months vs. 3.5 months (p<0.001) | This compound was significantly inferior to standard chemotherapy.[1] |
| Small Cell Lung Cancer | III | This compound vs. Placebo | No significant improvement in survival. | Not reported. | Trial was disappointing and showed adverse effects on quality of life.[2] |
Prinomastat Clinical Trial Results
| Indication | Phase | Treatment Arms | Median Overall Survival (OS) | Progression-Free Survival (PFS) | Key Findings |
| Non-Small Cell Lung Cancer | III | Prinomastat + Gemcitabine/Cisplatin (B142131) vs. Placebo + Gemcitabine/Cisplatin | 11.5 months vs. 10.8 months (p=0.82) | 6.1 months vs. 5.5 months (p=0.11) | No significant improvement in survival outcomes. |
Marimastat Clinical Trial Results
| Indication | Phase | Treatment Arms | Median Overall Survival (OS) | Time to Progression (TTP) | Key Findings |
| Small Cell Lung Cancer | III | Marimastat (10 mg b.i.d.) vs. Placebo | 9.3 months vs. 9.7 months (p=0.90) | 4.3 months vs. 4.4 months (p=0.81) | No survival benefit and a negative impact on quality of life. |
| Advanced Pancreatic Cancer | III | Marimastat + Gemcitabine vs. Placebo + Gemcitabine | No significant improvement in survival. | Not reported. | Failed to improve survival or quality of life. |
| Metastatic Breast Cancer | III | Marimastat (10 mg b.i.d.) vs. Placebo | 24.7 months vs. 26.6 months (p=0.86) | 4.7 months vs. 3.1 months (p=0.16) | No significant improvement in PFS or OS. |
Comparative Toxicity of MMP Inhibitors
A common challenge across the clinical trials of MMP inhibitors was the emergence of a distinct toxicity profile, most notably musculoskeletal pain and inflammation. This was a class effect attributed to the inhibition of MMPs involved in normal tissue turnover.
| Drug | Indication | Grade 3/4 Adverse Events (Drug vs. Placebo/Control) |
| This compound | Advanced Ovarian Cancer | Thrombocytopenia (3% vs. 1%), Anemia (5% vs. 1%) |
| Prinomastat | Non-Small Cell Lung Cancer | Arthralgia, stiffness, and joint swelling (specific percentages not detailed, but led to treatment interruption in 38% of patients vs. 12% in the placebo group). |
| Marimastat | Small Cell Lung Cancer | Musculoskeletal symptoms (18% Grade 3/4). |
| Marimastat | Metastatic Breast Cancer | Musculoskeletal toxicity (Grade 2/3: 63% vs. 22%). |
Experimental Protocols of Key Clinical Trials
This compound in Advanced Ovarian Cancer (NCT00003595 - A National Cancer Institute of Canada Clinical Trials Group Study)
-
Objective: To determine if maintenance therapy with this compound could prolong progression-free survival in patients with advanced ovarian cancer who had responded to initial chemotherapy.
-
Patient Population: Patients with Stage III or IV ovarian carcinoma with a complete or partial response after 6-9 cycles of platinum/paclitaxel-based chemotherapy.
-
Dosing Regimen: this compound 800 mg taken orally twice daily versus a matching placebo.
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, quality of life, and toxicity.
Prinomastat in Non-Small Cell Lung Cancer (NCT00004199)
-
Objective: To evaluate the efficacy of Prinomastat in combination with standard chemotherapy in patients with advanced non-small cell lung cancer.
-
Patient Population: Chemotherapy-naïve patients with Stage IIIB/IV or recurrent non-small cell lung cancer.
-
Dosing Regimen: Prinomastat 15 mg or placebo taken orally twice daily, in combination with gemcitabine (1250 mg/m²) on days 1 and 8, and cisplatin (75 mg/m²) on day 1 of a 21-day cycle.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, response rate, and safety.
Signaling Pathways and Experimental Workflows
The rationale for targeting MMPs stemmed from their central role in cancer progression. The diagram below illustrates the key signaling pathways influenced by MMPs and the intended mechanism of action of inhibitors like this compound.
Caption: Simplified signaling pathway of MMP activation and inhibition.
The following diagram illustrates a typical workflow for a phase III clinical trial of an investigational drug like this compound compared to a placebo or standard of care.
Caption: Generalized workflow of a randomized controlled clinical trial.
A Modern Perspective: The Rise of Targeted Therapy 2.0
The failure of early broad-spectrum MMP inhibitors like this compound stands in stark contrast to the success of more recent targeted therapies. For instance, the development of tyrosine kinase inhibitors (TKIs) for cancers with specific genetic mutations has revolutionized treatment for certain patient populations.
A Case Study in Success: Gefitinib (B1684475) in EGFR-Mutated Non-Small Cell Lung Cancer
The IPASS (Iressa Pan-ASia Study) trial was a landmark study that demonstrated the superiority of the EGFR TKI gefitinib over standard chemotherapy in patients with non-small cell lung cancer (NSCLC) harboring an activating EGFR mutation.
| Indication | Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Findings |
| EGFR-mutated NSCLC (First-line) | III | Gefitinib vs. Carboplatin/Paclitaxel | 9.5 months vs. 6.3 months (HR 0.48, p<0.001) | 71.2% vs. 47.3% | Gefitinib significantly improved PFS and response rates in this molecularly defined patient population. |
This success highlights a critical lesson learned from the era of early targeted therapies: the importance of patient selection and a deep understanding of the underlying tumor biology. The "one-size-fits-all" approach of broad-spectrum inhibitors has given way to a more personalized strategy, where therapies are tailored to the specific molecular drivers of a patient's cancer.
Conclusion: Lessons from the this compound Trials
The story of this compound and its fellow MMP inhibitors is a pivotal chapter in the evolution of cancer drug development. While these agents did not ultimately prove successful in the clinic, the research surrounding them provided invaluable insights:
-
The Tumor Microenvironment is a Complex Target: The broad inhibition of MMPs disrupted not only cancer-promoting processes but also normal physiological functions, leading to significant toxicity. This underscores the need for more selective targeting within the tumor microenvironment.
-
The Importance of Biomarkers: The lack of predictive biomarkers to identify patients who might benefit from MMP inhibition was a major limitation of these early trials. The success of drugs like gefitinib demonstrates the power of a biomarker-driven approach.
-
Timing of Intervention may be Critical: It has been postulated that MMP inhibitors might be more effective in earlier stages of cancer, preventing metastasis, rather than in patients with established advanced disease.
For researchers and drug developers today, the legacy of the this compound trials serves as a powerful reminder of the rigorous scientific and clinical validation required to bring a new cancer therapy to patients. The journey from a promising preclinical concept to a successful clinical application is fraught with challenges, and the lessons learned from past failures are essential for guiding future successes in the fight against cancer.
References
Benchmarking Tanomastat's Potency Against Novel MMP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor Tanomastat against a selection of novel MMP inhibitors. The following sections present a compilation of publicly available experimental data on the potency of these compounds, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. This information is intended to assist researchers in evaluating the relative efficacy of these inhibitors and in the design of future studies.
Data Presentation: Comparative Potency of MMP Inhibitors
The inhibitory potency of this compound and other notable MMP inhibitors is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various sources. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Type | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | Carboxylate | - | 11 nM (Ki)[1] | 143 nM (Ki)[1] | - | - | 301 nM (Ki)[1] | 1470 nM (Ki)[1] | - |
| Batimastat (BB-94) | Hydroxamate | 3 nM (IC50)[2][3] | 4 nM (IC50)[2][3] | 20 nM (IC50)[2][3] | 6 nM (IC50)[3] | 0.1 nM (Ki) | 4 nM (IC50)[2][3] | - | - |
| Marimastat (BB-2516) | Hydroxamate | 5 nM (IC50)[4] | 6 nM (IC50)[4] | - | 13 nM (IC50)[4] | - | 3 nM (IC50)[4] | - | 9 nM (IC50)[4] |
| Prinomastat (AG-3340) | Sulfonamide | 2900 nM (IC50)[5] | 4.0 nM (IC50)[5] | - | - | - | 1.4 nM (IC50)[5] | - | - |
| JNJ0966 | Allosteric | No Inhibition | No Inhibition | No Inhibition | - | - | 5,000 nM (KD for proMMP-9)[6] | - | - |
Experimental Protocols: Determining MMP Inhibitor Potency
The most common method for determining the potency of MMP inhibitors is the Fluorescence Resonance Energy Transfer (FRET)-based assay . This in vitro enzymatic assay provides a high-throughput and sensitive means to measure enzyme activity and its inhibition.
Principle of the FRET-based MMP Inhibition Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence via FRET. When an active MMP cleaves the peptide substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, and thus the rate of fluorescence increase.
Generalized Protocol for IC50 Determination
-
Reagent Preparation:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9) is activated from its pro-form according to the manufacturer's instructions. A common activator is 4-aminophenylmercuric acetate (B1210297) (APMA).
-
A stock solution of the FRET peptide substrate specific for the MMP of interest is prepared in an appropriate assay buffer.
-
Serial dilutions of the test inhibitor (e.g., this compound) are prepared in the assay buffer to cover a range of concentrations.
-
-
Assay Reaction:
-
The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well microplate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Control wells containing the enzyme without inhibitor (for 100% activity) and wells with buffer only (for background fluorescence) are included.
-
The enzymatic reaction is initiated by adding the FRET substrate to all wells.
-
-
Data Measurement:
-
The fluorescence intensity is measured kinetically over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.
-
-
Data Analysis:
-
The initial reaction velocity (rate of fluorescence increase) is calculated from the linear portion of the kinetic curve for each inhibitor concentration.
-
The percentage of inhibition is calculated for each concentration relative to the uninhibited control.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Mandatory Visualizations
MMP Activation and Inhibition Pathway
Caption: Simplified signaling pathway of MMP activation and mechanisms of inhibition.
Experimental Workflow for MMP Inhibitor Potency
Caption: A typical experimental workflow for determining the IC50 of an MMP inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Proteomic Analysis of Tanomastat and Other MMP Inhibitors: A Methodological Overview
A comprehensive comparative proteomic analysis of cells treated with Tanomastat versus other matrix metalloproteinase inhibitors (MMPis) is not currently available in publicly accessible research literature. Extensive searches for quantitative proteomic data specifically detailing the effects of this compound on cancer cell lines did not yield any direct studies. Consequently, a head-to-head comparison of protein expression changes induced by this compound against other MMPis like Batimastat, Marimastat, or Prinomastat cannot be constructed at this time.
While direct comparative data is absent, this guide will provide a framework for how such a study would be designed and presented. It will draw upon methodologies and findings from proteomic studies of other MMPis to illustrate the type of data and insights that would be generated.
Introduction to this compound and MMPis
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMPs are implicated in various physiological and pathological processes, including cancer progression, where they facilitate tumor growth, invasion, and metastasis. Other well-known MMPis include Batimastat, Marimastat, and Prinomastat. Understanding the specific cellular responses to these inhibitors at the protein level is critical for elucidating their mechanisms of action and identifying potential biomarkers for therapeutic efficacy.
Hypothetical Comparative Proteomic Data
If data were available, a comparative analysis would involve quantifying protein expression changes in cancer cells treated with this compound and other MMPis. The results would typically be presented in a table format as shown below. This hypothetical table illustrates how data on differentially expressed proteins would be organized.
Table 1: Hypothetical Quantitative Proteomic Comparison of MMPi-Treated Cancer Cells
| Protein | Gene Name | Cellular Function | This compound (Fold Change) | Batimastat (Fold Change) | Marimastat (Fold Change) | Prinomastat (Fold Change) |
| Collagen Alpha-1(I) chain | COL1A1 | ECM Structure | ↓ (-2.5) | ↓ (-2.2) | ↓ (-2.8) | ↓ (-2.6) |
| Fibronectin | FN1 | Cell Adhesion, Migration | ↓ (-2.1) | ↓ (-1.9) | ↓ (-2.3) | ↓ (-2.0) |
| Tissue inhibitor of metalloproteinases 1 | TIMP1 | MMP Inhibition | ↑ (1.8) | ↑ (1.5) | ↑ (1.7) | ↑ (1.6) |
| Vascular Endothelial Growth Factor A | VEGFA | Angiogenesis | ↓ (-3.0) | ↓ (-2.7) | ↓ (-3.2) | ↓ (-2.9) |
| Cadherin-1 | CDH1 | Cell-Cell Adhesion | ↑ (2.2) | ↑ (2.0) | ↑ (2.4) | ↑ (2.1) |
| Vimentin | VIM | Intermediate Filament | ↓ (-1.9) | ↓ (-1.6) | ↓ (-2.1) | ↓ (-1.8) |
Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.
Experimental Protocols for Comparative Proteomics
A typical workflow for a comparative proteomic study of MMPi-treated cells would involve the following key steps.
Cell Culture and Treatment
A relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) would be cultured under standard conditions. Cells would then be treated with equimolar concentrations of this compound and other MMPis (e.g., Batimastat, Marimastat, Prinomastat) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 or 48 hours).
Protein Extraction and Digestion
Following treatment, cells would be harvested, and total protein would be extracted using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration would be determined using a standard assay (e.g., BCA assay). An equal amount of protein from each condition would be reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
Isobaric Labeling and Mass Spectrometry
For quantitative comparison, the resulting peptide mixtures would be labeled with isobaric tags (e.g., TMT or iTRAQ). Labeled peptides from all conditions would then be combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
The raw mass spectrometry data would be processed using specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Statistical analysis would be performed to identify proteins that are significantly differentially expressed between the different MMPi treatments and the control.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs. Below are examples of diagrams that would be generated for a comparative proteomic study.
Caption: A generalized workflow for a comparative proteomic study of MMPi-treated cells.
Caption: A simplified diagram of MMP inhibition affecting downstream signaling and cellular responses.
Conclusion
While a direct comparative proteomic analysis of this compound against other MMPis is not yet available, the established methodologies in quantitative proteomics provide a clear path for such investigations. Future studies in this area will be invaluable for dissecting the specific and overlapping effects of different MMP inhibitors, ultimately aiding in the development of more targeted and effective cancer therapies. Researchers are encouraged to consult studies on other MMPis, such as Prinomastat, to understand the potential scope and impact of such analyses.
Tanomastat Demonstrates Broad-Spectrum Efficacy Against Diverse Enterovirus Strains
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of Tanomastat's antiviral activity across a wide range of enterovirus strains. A recent study highlights this compound as a promising broad-spectrum anti-enterovirus candidate, demonstrating dose-dependent inhibition of various enteroviruses, including species A, B, C, and D, in in-vitro experiments.[1][2] This guide synthesizes the available data, experimental methodologies, and mechanistic insights to provide a clear overview of this compound's potential as an enterovirus inhibitor.
Comparative Efficacy of this compound Across Enterovirus Strains
This compound has shown potent antiviral activity against multiple enterovirus strains, with varying degrees of efficacy. The 50% inhibitory concentration (IC50) and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, are crucial metrics for evaluating the antiviral potential and therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.
The following table summarizes the in-vitro efficacy of this compound against a panel of enteroviruses.[1]
| Enterovirus Species | Strain | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| Enterovirus A | Enterovirus A71 (EV-A71) | 18.12 | 81.39 | 4.49 |
| EV-A71 (Strain H) | 23.78 | 81.39 | 3.42 | |
| EV-A71 (Genotype B5) | 11.44 | 81.39 | 7.11 | |
| EV-A71 (Genotype C4) | 1.945 | 81.39 | 41.85 | |
| Coxsackievirus A6 (CV-A6) | 14.58 | 81.39 | 5.58 | |
| Coxsackievirus A16 (CV-A16) | 4.285 | 81.39 | 18.99 | |
| Enterovirus B | Coxsackievirus B5 (CV-B5) | 9.270 | 81.39 | 8.78 |
| Echovirus 7 (ECHO-7) | 1.888 | 81.39 | 43.1 | |
| Enterovirus C | Coxsackievirus A24 (CV-A24) | 4.4 | 81.39 | 18.5 |
| Enterovirus D | Enterovirus D68 (EV-D68) | 0.3843 | 81.39 | 211.79 |
Mechanism of Action: A Dual-Pronged Attack
Studies suggest that this compound employs a multi-targeted approach to inhibit enterovirus replication.[1][2] The primary mechanism involves the disruption of an early stage in the viral life cycle. Specifically, this compound is believed to impede the dissociation of the viral capsid, a crucial step for the release of the viral RNA into the host cell.[1][3] This action is potentially mediated by the binding of this compound to the hydrophobic pocket of the VP1 capsid protein.[1][2]
Furthermore, this compound has been shown to inhibit viral RNA replication, indicating a second mode of action that targets a later stage of the viral life cycle.[1][3] However, it does not appear to affect viral IRES translation.[1][2]
Experimental Protocols
The evaluation of this compound's efficacy was conducted through a series of robust in-vitro experiments. The key methodologies are detailed below.
Cytotoxicity Assay
The cytotoxicity of this compound was determined in human rhabdomyosarcoma (RD) cells, which are highly permissive to various enterovirus serotypes.[1] Cells were treated with a range of this compound concentrations (from 10 μM to 200 μM) for a specified period. Cell viability was then assessed using a standard assay, and the results were expressed as a percentage relative to a vehicle control (0.1% DMSO).[1][4] The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed, was calculated from the dose-response curve.[4]
Dose-Dependent Inhibition Studies (Viral Plaque Assay)
To determine the antiviral activity of this compound, RD cells were infected with the respective enterovirus strains at a specific multiplicity of infection (M.O.I.). Following viral adsorption, the cells were treated with non-cytotoxic concentrations of this compound (from 1 μM to 50 μM).[1] The extent of viral replication was quantified by a viral plaque assay, which measures the amount of infectious virus produced. The 50% inhibitory concentration (IC50), the concentration required to reduce the number of viral plaques by 50%, was then determined.[4]
In-Vivo Efficacy
Preliminary in-vivo studies using an EV-A71-infected neonatal mouse model have shown promising results. Oral administration of this compound resulted in an 85% protective therapeutic effect and a reduction in clinical symptoms, suggesting its potential for further preclinical and clinical development.[2][3]
Conclusion
This compound has emerged as a potent and broad-spectrum inhibitor of a diverse range of enteroviruses in preclinical studies. Its dual mechanism of action, targeting both early-stage viral uncoating and later-stage RNA replication, makes it a compelling candidate for further investigation. The favorable selectivity index against several clinically relevant enterovirus strains, coupled with initial positive in-vivo data, warrants continued research into the therapeutic potential of this compound for the treatment of enterovirus infections.
References
- 1. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tanomastat: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Tanomastat, a matrix metalloproteinase (MMP) inhibitor, are paramount to ensuring a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is categorized as slightly hazardous to water, necessitating specific disposal protocols to prevent environmental contamination.[1] This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: When handling the powder form or if aerosols may be generated, use a suitable respirator or handle within a fume hood.
Hazard Classification and Data
| Hazard Classification | Description | Citation |
| GHS Classification | Not classified as a hazardous substance. | [1] |
| Water Hazard Class | Class 1 (Self-assessment): Slightly hazardous for water. | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to ensure the safe and environmentally responsible disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container. Do not mix with regular laboratory trash.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[1]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
2. Decontamination of Laboratory Equipment:
-
Glassware and other reusable equipment that has come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the solvent rinsate as chemical waste in a properly labeled container.
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.
4. Consultation with Institutional EHS:
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.
-
Your EHS department will provide information on institutional procedures, waste collection schedules, and any local, state, or federal regulations that must be followed.
5. Professional Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal service arranged by your institution.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical deactivation for antineoplastic agents can be considered, although no single method is universally accepted. The primary and recommended protocol is collection and disposal via a certified hazardous waste management company.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision-making process and the overall workflow.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for segregating this compound-contaminated materials.
References
Personal protective equipment for handling Tanomastat
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tanomastat. While the available Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat all research compounds with a high degree of caution, as long-term toxicological properties may not be fully understood. This document outlines recommended best practices for personal protective equipment, operational procedures, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for investigational compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves | To prevent direct skin contact. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | To prevent inhalation of airborne particles. |
Operational Plan
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of experiments.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled.
Handling and Preparation
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A designated area for handling this compound is recommended.
-
Weighing: When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the weighed this compound to avoid splashing. The process should be carried out in a chemical fume hood.
-
General Use: Avoid direct contact with the substance. Do not eat, drink, or smoke in the designated work area.
Spill Management
-
Minor Spills: In the event of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the material in a sealed container for disposal.
-
Major Spills: For larger spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. While an SDS suggests that small quantities may be disposed of as household waste, a more conservative approach is strongly recommended for a research laboratory setting.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container for disposal via the EHS office. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste stream as per institutional guidelines. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The cleaned container can then be disposed of according to institutional protocols. |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
